molecular formula C10H9FO B1280627 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one CAS No. 37794-19-7

6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B1280627
CAS No.: 37794-19-7
M. Wt: 164.18 g/mol
InChI Key: BABIQLUCYVRCIX-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry research . The incorporation of a fluorine atom and a methyl group on the indanone core makes this compound a valuable substrate for structure-activity relationship (SAR) studies, particularly in the development of novel bioactive molecules . Indanone derivatives are of significant scientific interest due to their presence in a variety of pharmacologically active compounds. Researchers utilize this scaffold to explore new chemical space in the design of inhibitors and receptor modulators . The specific effects and research applications of this compound are driven by the strategic substitution on the indanone ring system, which can fine-tune the molecule's electronic properties, lipophilicity, and overall steric profile . This compound is intended for laboratory research and further manufacturing use only. It is not intended for direct human use.

Properties

IUPAC Name

6-fluoro-2-methyl-2,3-dihydroinden-1-one
Source PubChem
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InChI

InChI=1S/C10H9FO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABIQLUCYVRCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40466065
Record name 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
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Molecular Weight

164.18 g/mol
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CAS No.

37794-19-7
Record name 6-Fluoro-2-methylindanone
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Record name 6-Fluoro-2-methylindan-1-one
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Record name 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
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Record name 6-fluoro-2-methylindan-1-one
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Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental chemical and physical characteristics of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block for the development of novel therapeutic agents.[1] Indanone scaffolds, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]

Chemical Structure and Identifiers

This compound is a bicyclic aromatic ketone. The structure consists of a benzene ring fused to a five-membered ring containing a ketone group and substituted with a fluorine atom on the aromatic ring and a methyl group on the cyclopentanone ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, predicting its behavior in biological systems, and for quality control purposes.

PropertyValueReference
CAS Number 37794-19-7[3][4][5][6][7]
Molecular Formula C₁₀H₉FO[3][4][6][7]
Molecular Weight 164.18 g/mol [3][4][6][7]
Density (Predicted) 1.179 ± 0.06 g/cm³[3][4][8]
Boiling Point (Predicted) 240.9 ± 29.0 °C[3][4][8]
Flash Point 95.245 °C[3][4][8]
Water Solubility 307.4 mg/L at 25 °C[3][4][8]
Vapor Pressure 3.07 Pa at 25 °C[3][4][8]
Refractive Index 1.534[8]
SMILES Code CC1CC2=CC=C(F)C=C2C1=O[5]
Storage Condition Sealed in a dry environment at room temperature.[3][4][8]

Experimental Protocols

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its synthesis can be inferred from established methods for related indanone derivatives.

Proposed Synthesis: Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid or its corresponding acyl chloride.[9]

Reaction Scheme:

3-(4-fluorophenyl)-2-methylpropanoic acid → this compound

Detailed Methodology:

  • Activation of Carboxylic Acid: 3-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) is dissolved in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). A chlorinating agent, such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq), is added dropwise at 0 °C, along with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases, indicating the formation of the acyl chloride. The solvent and excess reagent are removed under reduced pressure.

  • Intramolecular Cyclization: The crude acyl chloride is dissolved in a dry, non-polar solvent suitable for Friedel-Crafts reactions, such as DCM or nitromethane. The solution is cooled to 0 °C. A Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.5 eq) or titanium tetrachloride (TiCl₄, 1.2 eq), is added portion-wise, ensuring the temperature does not rise significantly. The reaction is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture into crushed ice and hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would be recorded to confirm the chemical structure, including the positions of the fluoro and methyl substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.[10]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) and the C-F bond.

G cluster_synthesis Synthesis Workflow cluster_purification Purification & Analysis Starting Material 3-(4-fluorophenyl)-2-methylpropanoic acid Acyl Chloride Formation Activation with Oxalyl Chloride Starting Material->Acyl Chloride Formation Cyclization Intramolecular Friedel-Crafts Acylation (Lewis Acid) Acyl Chloride Formation->Cyclization Crude Product Crude Product Cyclization->Crude Product Purification Column Chromatography Crude Product->Purification Characterization NMR, MS, IR Purification->Characterization Final Product Pure 6-fluoro-2-methyl-1-indanone Characterization->Final Product

Caption: Generalized workflow for the synthesis and purification of 6-fluoro-2-methyl-1-indanone.

Logical Relationships and Potential Applications

While specific biological targets for this compound are not yet identified in the public domain, its structural features suggest several areas of potential application in drug discovery and development. The diagram below illustrates the logical connections between its core properties and its potential as a valuable chemical entity.

G cluster_core Core Compound cluster_properties Inherent Properties cluster_implications Potential Implications in Drug Discovery A 6-fluoro-2-methyl-1-indanone B Indanone Scaffold A->B C Fluorine Substitution A->C D Methyl Substitution A->D E Broad Biological Activity (Anticancer, Anti-inflammatory) B->E Known bioactivity of scaffold F Enhanced Metabolic Stability C->F Blocks metabolic oxidation G Improved Pharmacokinetics (Lipophilicity, Binding Affinity) C->G Alters electronic properties H Stereocenter for Chiral Synthesis D->H Creates chiral center

Caption: Logical relationships of the structural features of 6-fluoro-2-methyl-1-indanone.

References

physicochemical characteristics of 6-fluoro-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Fluoro-2-methyl-1-indanone

Disclaimer: This document provides a summary of available data on 6-fluoro-2-methyl-1-indanone. It is important to note that detailed experimental protocols for its synthesis and comprehensive, experimentally-derived spectral data are not widely available in the public domain. Information from closely related analogs and predicted data are included to provide a comprehensive overview and are explicitly noted.

Introduction

6-Fluoro-2-methyl-1-indanone is a fluorinated derivative of 2-methyl-1-indanone. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Indanone scaffolds are prevalent in medicinal chemistry and are considered important building blocks for the synthesis of various biologically active compounds. This guide summarizes the known for researchers and professionals in drug development.

Physicochemical Properties

The core physicochemical properties of 6-fluoro-2-methyl-1-indanone are summarized below. The data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of 6-Fluoro-2-methyl-1-indanone

PropertyValueSource / Note
CAS Number 37794-19-7[1][2][3][4]
Molecular Formula C₁₀H₉FO[1][2][3][4]
Molecular Weight 164.18 g/mol [1][3]
IUPAC Name 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one[1]
Appearance Solid[1]
Melting Point 47.99 °C[1]
Boiling Point 240.9 ± 29.0 °CPredicted[2]
Density 1.179 ± 0.06 g/cm³Predicted[2]
Solubility 307.4 mg/L at 25 °CPredicted[2]
Flash Point 95.245 °CPredicted[2]
Refractive Index 1.534Predicted[2]

Synthesis and Purification

Generalized Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The following protocol describes a general method for the synthesis of 1-indanones, which could be adapted for 6-fluoro-2-methyl-1-indanone starting from 3-(4-fluorophenyl)butanoic acid.

Materials:

  • 3-(4-fluorophenyl)butanoyl chloride (precursor)

  • Aluminum chloride (AlCl₃) (Lewis acid catalyst)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (solvent)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: A solution of 3-(4-fluorophenyl)butanoyl chloride in an anhydrous solvent (e.g., DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Catalyst Addition: The flask is cooled in an ice bath (0-5 °C). Aluminum chloride is added portion-wise to the stirred solution while maintaining the temperature.

  • Reaction: The reaction mixture is stirred at a low temperature for a set period (e.g., 1-2 hours) and then allowed to warm to room temperature, where it is stirred for several more hours until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by pouring it over crushed ice and a concentrated HCl solution.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with the solvent (e.g., DCM).

  • Washing: The combined organic layers are washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 6-fluoro-2-methyl-1-indanone is then purified, typically by column chromatography on silica gel or recrystallization.

G General Synthesis Workflow for Substituted 1-Indanones cluster_prep Precursor Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification Precursor 3-(4-fluorophenyl)butanoic acid AcidChloride 3-(4-fluorophenyl)butanoyl chloride Precursor->AcidChloride SOCl₂ or (COCl)₂ Reaction Intramolecular Friedel-Crafts Acylation AcidChloride->Reaction AlCl₃, DCM, 0°C to RT Quench Quenching (Ice, aq. HCl) Reaction->Quench Extract Extraction (DCM) Quench->Extract Wash Aqueous Washes (HCl, NaHCO₃, Brine) Extract->Wash Dry Drying & Concentration Wash->Dry Purify Purification (Chromatography or Recrystallization) Dry->Purify Product Pure 6-Fluoro-2-methyl-1-indanone Purify->Product

Caption: General workflow for the synthesis of 6-fluoro-2-methyl-1-indanone.

Analytical Characterization

Detailed, experimentally-derived spectral data (NMR, IR, MS) for 6-fluoro-2-methyl-1-indanone are not available in the public search results. Characterization would typically involve the following analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would be used to confirm the presence and connectivity of proton atoms. Expected signals would include aromatic protons, the methine proton at the 2-position, the diastereotopic methylene protons at the 3-position, and the methyl group protons.

  • ¹³C NMR: Would identify all unique carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons (some showing C-F coupling), and aliphatic carbons.

  • ¹⁹F NMR: Would show a signal for the single fluorine atom, with its chemical shift and coupling constants providing information about its electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

  • C=O stretch: A strong absorption band around 1700-1720 cm⁻¹ for the ketone carbonyl group.

  • C-F stretch: An absorption in the 1000-1350 cm⁻¹ region.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

  • Aliphatic C-H stretches: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula (C₁₀H₉FO).

G General Analytical Workflow for Compound Characterization cluster_purification Purification cluster_spectroscopy Spectroscopic Analysis Crude Crude Synthesized Product Purify Column Chromatography or Recrystallization Crude->Purify Pure Purified Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry (LRMS, HRMS) Pure->MS Data Structural Confirmation & Purity Assessment NMR->Data IR->Data MS->Data

Caption: A standard workflow for the analysis and characterization of a synthesized compound.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activities or associated signaling pathways for 6-fluoro-2-methyl-1-indanone. Compounds with the indanone scaffold are known to exhibit a wide range of biological activities, and fluorination can enhance these properties. Further research would be required to elucidate any potential therapeutic applications.

Conclusion

6-Fluoro-2-methyl-1-indanone is a compound of interest in medicinal chemistry due to its fluorinated indanone structure. While its basic physicochemical properties are documented, a comprehensive experimental characterization, including detailed synthetic protocols and spectral data, is not yet publicly available. The generalized procedures and analytical workflows presented in this guide provide a framework for researchers working with this or similar molecules. Further investigation is needed to determine its full chemical and biological profile.

References

An In-depth Technical Guide to 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 37794-19-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS: 37794-19-7), a key chemical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Sulindac. This document details the compound's physicochemical properties, provides a synthesized experimental protocol for its preparation via intramolecular Friedel-Crafts acylation, and presents its spectroscopic data profile. Furthermore, this guide illustrates the compound's central role in the manufacturing workflow of Sulindac and the subsequent mechanism of action of the active drug, including its interaction with the cyclooxygenase (COX) signaling pathway.

Introduction

This compound is a fluorinated indanone derivative. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] The introduction of a fluorine atom can significantly alter a molecule's properties, including metabolic stability and binding affinity, making fluorinated intermediates like this one of particular interest in drug development.[2] The primary significance of this compound lies in its established role as a crucial precursor to Sulindac, a widely used NSAID for treating acute and chronic inflammatory conditions.[3][4] Understanding the synthesis and properties of this intermediate is therefore essential for the efficient production of its corresponding active pharmaceutical ingredient (API).

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. While extensive experimental spectroscopic data is not widely available in public repositories, the tables include expected values based on the analysis of its chemical structure and data from analogous compounds.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 37794-19-7[5]
Molecular Formula C₁₀H₉FO[5]
Molecular Weight 164.18 g/mol [5]
Physical State Solid[6]
Melting Point 47.99 °C[6]
Boiling Point 240.9 ± 29.0 °C (Predicted)[3]
Density 1.179 ± 0.06 g/cm³ (Predicted)[3]
Flash Point 95.245 °C[7]
Water Solubility 307.4 mg/L at 25 °C[7]
Refractive Index 1.534 (Predicted)[3]
Spectroscopic Data
TechniqueData
¹H NMR Estimated Chemical Shifts (δ, ppm): Aromatic Protons (3H): 7.00 - 7.80 (multiplets)CH₂ (alpha to C=O, 1H): ~3.40 (dd)CH (alpha to methyl, 1H): ~2.75 (m)CH₂ (benzylic, 1H): ~2.70 (dd)CH₃ (1H): ~1.30 (d)
¹³C NMR Estimated Chemical Shifts (δ, ppm): C=O: ~205-210Aromatic C-F: ~163 (d, J ≈ 245 Hz)Aromatic C (quaternary): ~158, ~139Aromatic CH: ~125, ~115, ~114CH (alpha to methyl): ~40-45CH₂ (benzylic): ~30-35CH₃: ~15-20
FT-IR Estimated Absorptions (cm⁻¹): Aromatic C-H stretch: ~3050-3100Aliphatic C-H stretch: ~2850-3000C=O stretch (ketone): ~1700-1720C=C stretch (aromatic): ~1600, ~1480C-F stretch: ~1100-1250
Mass Spectrometry Exact Mass: 164.0637 g/mol Molecular Ion [M]⁺: m/z = 164

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved via an intramolecular Friedel-Crafts acylation. The following protocol is a synthesized procedure based on a method outlined in a patent for the production of Sulindac.[8]

Reaction Scheme:

3-(4-fluorophenyl)-2-methylpropanoic acid → 3-(4-fluorophenyl)-2-methylpropanoyl chloride → this compound

Materials:

  • 3-(4-fluorophenyl)-2-methylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous aluminum trichloride (AlCl₃) or anhydrous zinc chloride (ZnCl₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate (5% aqueous solution)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-(4-fluorophenyl)-2-methylpropanoic acid in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. After the addition is complete, gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gas ceases. The solvent and excess thionyl chloride are then removed under reduced pressure using a rotary evaporator to yield the crude 3-(4-fluorophenyl)-2-methylpropanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: In a separate three-necked flask under a nitrogen atmosphere, suspend anhydrous aluminum trichloride (1.3 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C using an ice bath. Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 1 hour, maintaining the temperature below 5 °C.

  • Reaction and Quenching: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.

  • Work-up and Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with water (2x), 5% sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a solid.

Application in Drug Development: Synthesis of Sulindac

The primary application of this compound is as a late-stage intermediate in the synthesis of Sulindac.[4][8] The indanone provides the core structure onto which the rest of the Sulindac molecule is constructed.

G Indenone 6-fluoro-2-methyl-2,3-dihydro- 1H-inden-1-one Step1 Knoevenagel or Reformatsky Reaction Indenone->Step1 IndeneAceticAcid 5-fluoro-2-methyl-1H- indene-3-acetic acid intermediate Step1->IndeneAceticAcid Step2 Condensation with p-methylthiobenzaldehyde IndeneAceticAcid->Step2 Sulfide Sulindac Sulfide (Active Metabolite Precursor) Step2->Sulfide Step3 Oxidation (e.g., with H₂O₂) Sulfide->Step3 Sulindac Sulindac (Prodrug) Step3->Sulindac

Caption: Synthetic workflow from the indanone intermediate to the final Sulindac prodrug.

Biological Context: Mechanism of Action of Sulindac

Sulindac itself is a prodrug, which is metabolized in the body to its active sulfide form.[3][9] This active metabolite is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] By inhibiting these enzymes, it blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

G cluster_0 Cell Membrane cluster_1 Metabolic Activation ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Sulindac Sulindac (Prodrug) SulindacSulfide Sulindac Sulfide (Active Metabolite) Sulindac->SulindacSulfide Reduction (in vivo) SulindacSulfide->COX1 Inhibition SulindacSulfide->COX2 Inhibition Prostaglandins Prostaglandins COX1->Prostaglandins GI_Protection GI Protection, Platelet Aggregation COX1->GI_Protection COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

References

An In-depth Technical Guide to 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

This compound is a fluorinated derivative of 2-methyl-1-indanone. The presence of a fluorine atom on the aromatic ring and a methyl group in the five-membered ring significantly influences its chemical and physical properties.

Chemical Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties:

PropertyValueReference
CAS Number37794-19-7[1]
Molecular FormulaC10H9FO[1][2]
Molecular Weight164.18 g/mol [1][3]
Melting Point47.99°C[2]
Boiling Point240.9±29.0 °C (Predicted)[3]
Density1.179±0.06 g/cm³ (Predicted)[3]
Flash Point95.245°C (Predicted)[3]
Water Solubility307.4mg/L at 25℃ (Predicted)[3]

Spectroscopic Data (Predicted):

Spectroscopy Expected Features
¹H NMR Aromatic protons (3H, complex multiplets), CH proton (1H, multiplet), CH₂ protons (2H, complex multiplets), CH₃ protons (3H, doublet).
¹³C NMR Carbonyl carbon (~200-205 ppm), aromatic carbons (some showing C-F coupling), aliphatic carbons (CH, CH₂, CH₃).
IR (Infrared) Strong C=O stretch (~1700-1720 cm⁻¹), C-F stretch (~1100-1250 cm⁻¹), aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 164.18.

Synthesis

The most common and effective method for the synthesis of 1-indanone derivatives is the intramolecular Friedel-Crafts acylation.[4][5] This approach can be adapted for the synthesis of this compound.

Proposed Synthetic Pathway:

synthetic_pathway start 3-(4-fluorophenyl)butanoic acid intermediate 3-(4-fluorophenyl)butanoyl chloride start->intermediate Acyl Chloride Formation reagent1 SOCl₂ or (COCl)₂ reagent1->intermediate product This compound intermediate->product Intramolecular Friedel-Crafts Acylation reagent2 AlCl₃ (Lewis Acid) reagent2->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is based on established methods for the synthesis of similar indanone structures.[6]

Materials:

  • 3-(4-fluorophenyl)butanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere, dissolve 3-(4-fluorophenyl)butanoic acid in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (or oxalyl chloride) dropwise to the solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(4-fluorophenyl)butanoyl chloride.

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate flask under an inert atmosphere, suspend aluminum trichloride in anhydrous dichloromethane and cool to 0 °C.

    • Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

    • Stir the reaction for an additional 2-6 hours, monitoring the progress by TLC.

    • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Potential Biological Activity and Applications

While there is no specific biological data for this compound in the reviewed literature, the indanone scaffold is a known pharmacophore with a wide range of biological activities.[4][5] The introduction of a fluorine atom can often enhance the metabolic stability and binding affinity of a molecule to its biological target.

Potential Areas of Investigation:

  • Anticancer Activity: Many indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]

  • Neuroprotective Effects: Substituted indanones have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase.[4]

  • Anti-inflammatory Properties: Some indanones exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for screening the cytotoxic activity of the compound against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Logical Workflow for Biological Screening:

biological_screening start This compound cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., AChE, COX-2) start->enzyme_inhibition antimicrobial Antimicrobial Screening (e.g., MIC determination) start->antimicrobial sar_studies Structure-Activity Relationship (SAR) Studies and Lead Optimization cytotoxicity->sar_studies enzyme_inhibition->sar_studies antimicrobial->sar_studies in_vivo In Vivo Animal Models sar_studies->in_vivo

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a molecule of interest due to its fluorinated indanone core, a scaffold associated with diverse biological activities. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from closely related structures. Further research into this and similar compounds could lead to the development of novel therapeutic agents.

References

Spectral Analysis of 6-Fluoro-2-methyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for the compound 6-fluoro-2-methyl-1-indanone, a molecule of interest in synthetic and medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally related compounds, namely 1-indanone, 2-methyl-1-indanone, and 6-fluoro-1-indanone. The experimental protocols provided are based on standard techniques for small organic molecules.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 6-fluoro-2-methyl-1-indanone. These predictions are derived from established principles of spectroscopy and analysis of empirical data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6 (dd)Doublet of doublets1HH-7
~7.2 (dd)Doublet of doublets1HH-4
~7.0 (ddd)Doublet of doublet of doublets1HH-5
~3.4 (dd)Doublet of doublets1HH-3a
~2.8 (dd)Doublet of doublets1HH-3b
~2.7 (m)Multiplet1HH-2
~1.2 (d)Doublet3H-CH₃

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are not predicted due to the complexity of spin-spin coupling interactions.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~205C=OC-1
~165 (d, ¹JCF)C-FC-6
~155 (d)Aromatic CC-7a
~138 (d)Aromatic CC-3a
~126 (d)Aromatic CHC-4
~125 (d)Aromatic CHC-7
~115 (d, ²JCF)Aromatic CHC-5
~45CHC-2
~35CH₂C-3
~15CH₃-CH₃

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm). The values for fluorinated carbons are shown as doublets due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2960, ~2870MediumAliphatic C-H stretch
~1715StrongC=O stretch (ketone)
~1610, ~1480Medium-StrongAromatic C=C stretch
~1250StrongC-F stretch
~850StrongC-H out-of-plane bend

Sample preparation: Thin film or KBr pellet.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
164100[M]⁺ (Molecular ion)
14940[M - CH₃]⁺
13660[M - CO]⁺
12130[M - CO - CH₃]⁺
10820[C₇H₅F]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These represent standard operating procedures for the analysis of a small organic molecule like 6-fluoro-2-methyl-1-indanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Data acquisition parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. The FID is Fourier transformed with an exponential line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film) : If the sample is a solid, a small amount is dissolved in a volatile solvent like dichloromethane. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

  • Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For electron ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization and Analysis : In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of 6-Fluoro-2-methyl-1-indanone Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process MS Data (Peak Picking, Fragmentation Analysis) MS->ProcessMS Interpretation Structural Elucidation & Verification ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Solubility of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to the limited availability of specific quantitative solubility data in a range of organic solvents within publicly accessible literature, this document combines reported physical properties with established principles of chemical solubility to predict its behavior. Furthermore, it outlines a detailed experimental protocol for determining solubility, enabling researchers to generate precise data for their specific applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial in understanding its solubility profile.

PropertyValueSource
Molecular FormulaC₁₀H₉FO[1][2][3]
Molar Mass164.18 g/mol [1][2][3][4]
Melting Point47.99 °C[5]
Boiling Point240.9 ± 29.0 °C (Predicted)[1][2]
Density1.179 ± 0.06 g/cm³ (Predicted)[1][2]
Water Solubility307.4 mg/L at 25 °C[1][2]
Flash Point95.245 °C[1][2][6]
Storage ConditionSealed in dry, Room Temperature[1][2][6]

Predicted Solubility in Organic Solvents

The solubility of a compound is largely governed by the principle of "like dissolves like".[7] this compound possesses a ketone functional group and a fluorine atom, which introduce polarity to the otherwise nonpolar indane backbone. This molecular structure suggests that it will be more soluble in polar organic solvents than in nonpolar ones. The following table provides a predicted solubility profile in a range of common organic solvents, categorized by their polarity.

SolventPolarityPredicted SolubilityRationale
Nonpolar Solvents
HexaneNonpolarLowThe nonpolar nature of hexane is unlikely to effectively solvate the polar ketone and fluoro groups of the molecule.
TolueneNonpolarModerateThe aromatic ring in toluene may offer some favorable pi-stacking interactions with the benzene ring of the indanone, potentially leading to moderate solubility.
Polar Aprotic Solvents
Dichloromethane (DCM)Polar AproticHighDCM is a good solvent for a wide range of organic compounds and its polarity should be sufficient to dissolve this ketone.
Tetrahydrofuran (THF)Polar AproticHighTHF is a versatile polar aprotic solvent that is expected to readily dissolve the compound.
Ethyl AcetatePolar AproticHighThe polarity of ethyl acetate should be well-suited to dissolve this compound.
AcetonePolar AproticHighAs a ketone itself, acetone is expected to be an excellent solvent for this compound due to similar intermolecular forces.
AcetonitrilePolar AproticHighThe high polarity of acetonitrile suggests it will be a good solvent for this molecule.
Dimethylformamide (DMF)Polar AproticVery HighDMF is a highly polar solvent capable of dissolving a wide array of organic compounds, including those with moderate polarity.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighDMSO is another highly polar solvent that is expected to show very high solubility for this compound.
Polar Protic Solvents
MethanolPolar ProticHighThe polarity of methanol and its ability to act as a hydrogen bond acceptor should allow for good solubility.
EthanolPolar ProticHighSimilar to methanol, ethanol is a polar protic solvent that should effectively dissolve the compound.[8]
IsopropanolPolar ProticModerate to HighWhile still polar, the increased hydrocarbon character of isopropanol might slightly reduce solubility compared to methanol or ethanol.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC-MS, NMR).[7]

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • To each vial, add a known volume of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration may need to be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a minimum of 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the sample.

  • Data Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Safety Precautions:

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to solvent B Shake at constant temperature (24-72h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Analyze concentration (e.g., HPLC) D->E F Calculate Solubility E->F Solubility_Prediction_Logic cluster_solvents Solvent Categories A Analyze Solute Structure (this compound) B Identify Functional Groups (Ketone, Fluoro, Aromatic Ring) A->B C Assess Overall Polarity (Moderately Polar) B->C F Apply 'Like Dissolves Like' Principle C->F D Polar Solvents (e.g., Methanol, Acetone) D->F G High Predicted Solubility E Nonpolar Solvents (e.g., Hexane) E->F H Low Predicted Solubility F->G F->H

References

The Rising Potential of Fluorinated Indanones: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into the indanone framework has emerged as a powerful strategy to modulate and enhance their therapeutic potential. This technical guide provides an in-depth overview of the biological activities of fluorinated indanones, focusing on their anticancer, enzyme inhibitory, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and representative synthetic schemes are presented to facilitate further research and development in this promising area.

Anticancer Activity

Fluorinated indanones have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization and induction of cell cycle arrest and apoptosis.

Cytotoxicity against Human Cancer Cell Lines

Several studies have reported the potent cytotoxic effects of fluorinated 2-benzylidene-1-indanones against a panel of human cancer cell lines. The introduction of fluorine-containing substituents on the benzylidene ring often leads to a significant enhancement of cytotoxic activity.

Table 1: Cytotoxicity of Fluorinated 2-Benzylidene-1-Indanones (IC₅₀ values in µM)

Compound IDMCF-7 (Breast)HCT-116 (Colon)THP-1 (Leukemia)A549 (Lung)Reference
FB-1 0.015 ± 0.0020.088 ± 0.0090.010 ± 0.0010.075 ± 0.008[1][2]
FB-2 0.250 ± 0.0210.880 ± 0.0750.150 ± 0.0130.540 ± 0.046[1][2]
FB-3 0.095 ± 0.0100.450 ± 0.0380.062 ± 0.0050.310 ± 0.027[1][2]
Inhibition of Tubulin Polymerization

A key mechanism underlying the anticancer activity of these compounds is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]

Table 2: Tubulin Polymerization Inhibitory Activity of Fluorinated 2-Benzylidene-1-Indanones

Compound IDIC₅₀ (µM)Reference
FB-1 0.62 ± 0.05[2][4]
FB-2 2.04 ± 0.18[2][4]
FB-3 1.55 ± 0.13[2][4]

Enzyme Inhibition

Fluorinated indanones have been investigated as potent and selective inhibitors of several key enzymes implicated in various diseases.

Monoamine Oxidase B (MAO-B) Inhibition

Derivatives of fluorinated indanones have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters and a target for the treatment of neurodegenerative diseases like Parkinson's disease.

Table 3: MAO-B Inhibitory Activity of Fluorinated Indanone Derivatives

Compound IDKᵢ (nM) for MAO-BSelectivity over MAO-AReference
FI-MAO-1 6.0> 1000-fold
FI-MAO-2 12.5> 800-fold
FI-MAO-3 8.2> 1200-fold
Cyclooxygenase-2 (COX-2) Inhibition

Certain fluorinated indanone derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This selectivity is a desirable trait for anti-inflammatory drugs, as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors.[3]

Table 4: COX-2 Inhibitory Activity of Fluorinated Indanone Derivatives

Compound IDIC₅₀ (µM) for COX-2Selectivity Index (COX-1/COX-2)Reference
FI-COX-1 0.25180[3]
FI-COX-2 0.03 ± 0.01>300[5]
FI-COX-3 0.42150[3]

Experimental Protocols

Synthesis of Fluorinated Indanones

A common synthetic route to fluorinated indanones involves the Nazarov cyclization of fluorine-containing chalcones or a Knoevenagel condensation.

A solution of the fluorinated divinyl ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid (e.g., FeCl₃ or BF₃·OEt₂, 1.1 eq) at 0 °C. The reaction mixture is stirred for a specified time (typically 1-4 hours) while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G start Fluorinated Divinyl Ketone + Lewis Acid in Solvent reaction Stir at 0 °C to RT (Monitor by TLC) start->reaction quench Quench with aq. NaHCO₃ reaction->quench extraction Extract with Organic Solvent quench->extraction wash Wash with Brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Fluorinated Indanone purify->product

Figure 1: General workflow for Nazarov cyclization.

To a solution of a substituted 1-indanone (1.0 eq) and a fluorine-containing benzaldehyde (1.1 eq) in a suitable solvent (e.g., ethanol), a catalytic amount of a base (e.g., piperidine or pyrrolidine) is added. The reaction mixture is heated to reflux and stirred for several hours (monitored by TLC). After cooling to room temperature, the precipitated product is collected by filtration, washed with cold solvent, and dried to afford the desired fluorinated 2-benzylidene-1-indanone.

Biological Assays
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated indanone derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

G seed Seed Cells in 96-well Plate (24h incubation) treat Treat with Fluorinated Indanones (48-72h incubation) seed->treat mtt Add MTT Solution (4h incubation) treat->mtt solubilize Remove Medium & Add DMSO mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ read->analyze

Figure 2: Workflow for the MTT cytotoxicity assay.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter (e.g., DAPI) in polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Compound Addition: Add various concentrations of the fluorinated indanone derivatives to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the reaction mixture to the wells to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity (Ex/Em = 360/450 nm for DAPI) at regular intervals for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time and calculate the IC₅₀ value based on the inhibition of the polymerization rate.[6][7]

  • Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine), and a fluorescent probe (e.g., Amplex Red) in assay buffer.

  • Inhibitor Incubation: In a 96-well black plate, add the fluorinated indanone derivatives at various concentrations to the wells containing the MAO-B enzyme and incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate and fluorescent probe mixture to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity (Ex/Em ≈ 535/587 nm) kinetically for 30-60 minutes at 37°C.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition and determine the Kᵢ value.[8][9]

  • Reagent Preparation: Prepare solutions of recombinant human COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe in assay buffer.

  • Inhibitor Incubation: In a 96-well plate, add the fluorinated indanone derivatives at various concentrations to the wells containing the COX-2 enzyme and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Ex/Em ≈ 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the slope of the fluorescence versus time plot for each well. Determine the percentage of inhibition and calculate the IC₅₀ value.[10]

G cluster_enzyme Enzyme Inhibition Assay Workflow reagents Prepare Enzyme, Substrate, & Fluorescent Probe incubation Incubate Enzyme with Fluorinated Indanone reagents->incubation initiation Initiate Reaction with Substrate incubation->initiation measurement Kinetic Fluorescence Measurement initiation->measurement analysis Calculate % Inhibition & IC₅₀/Kᵢ measurement->analysis

Figure 3: General workflow for enzyme inhibition assays.

Structure-Activity Relationships and Future Perspectives

The biological activity of fluorinated indanones is highly dependent on the position and nature of the fluorine substituents, as well as other structural modifications on the indanone core and its appended groups. Structure-activity relationship (SAR) studies have revealed that:

  • Anticancer Activity: The presence of electron-withdrawing fluorine atoms on the benzylidene ring generally enhances cytotoxicity and tubulin polymerization inhibition. The substitution pattern on the indanone ring also plays a crucial role.

  • MAO-B Inhibition: Specific substitution patterns on the indanone ring are critical for high affinity and selectivity for MAO-B. The position of the fluorine atom can significantly impact the binding affinity.

  • COX-2 Inhibition: The presence of a sulfonamide or a similar group at a specific position on the indanone scaffold is often required for potent and selective COX-2 inhibition.

The continued exploration of the chemical space around the fluorinated indanone scaffold holds significant promise for the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular interactions of these compounds with their biological targets through techniques such as X-ray crystallography and computational modeling. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of the most promising candidates in relevant disease models. The versatility of the indanone core, combined with the unique properties of fluorine, provides a fertile ground for the development of next-generation therapeutics.

References

The Discovery and History of 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 37794-19-7). This fluorinated indanone derivative is a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Sulindac. This document details the synthetic pathways, key experimental protocols, and the biological context of this compound, primarily through its relationship with Sulindac and the cyclooxygenase (COX) signaling pathway. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a synthetic organic compound of significant interest in medicinal chemistry. Its importance stems from its role as a key building block in the manufacture of Sulindac, a widely used NSAID for treating acute and chronic inflammatory conditions.[1] The incorporation of a fluorine atom into the indanone scaffold is a common strategy in drug design to enhance metabolic stability and biological activity. This guide explores the historical context of its development, details its synthesis, and discusses its biological relevance.

Discovery and History

The development of this compound is intrinsically linked to the discovery and commercialization of the anti-inflammatory drug Sulindac by Merck in the 1970s.[2] Research into potent, non-steroidal anti-inflammatory agents led to the exploration of various indene derivatives. The synthesis of Sulindac required a reliable method for producing the core fluorinated indanone structure.

A key development in the synthesis of this intermediate was detailed in a 2009 publication in the Chinese Journal of Pharmaceuticals by Dai Liyan and colleagues, and is also described in Chinese patent CN100412057C.[3][4] These documents outline a multi-step synthetic route that has become a foundation for the industrial production of this crucial precursor. The history of this compound is therefore not one of accidental discovery, but of targeted chemical design and process optimization to serve a specific pharmaceutical manufacturing need.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 37794-19-7[5][6]
Molecular Formula C₁₀H₉FO[5][6]
Molecular Weight 164.18 g/mol [5][6]
Appearance Not specified in searches
Boiling Point 240.9±29.0 °C (Predicted)[7]
Flash Point 95.245 °C[7]
Density 1.179±0.06 g/cm³ (Predicted)[7]
SMILES CC1CC2=CC=C(F)C=C2C1=O[5]

Table 1. Physicochemical Properties of this compound.

Synthesis

The most common and industrially significant synthesis of this compound is a multi-step process that culminates in an intramolecular Friedel-Crafts acylation.[4] The general synthetic scheme is outlined below.

Synthetic Pathway Overview

The synthesis commences with the condensation of p-fluorobenzyl chloride and diethyl methylmalonate, followed by hydrolysis and decarboxylation to yield 3-(4-fluorophenyl)-2-methylpropanoic acid. This acid is then converted to its acyl chloride, which subsequently undergoes an intramolecular Friedel-Crafts cyclization to form the target indanone.[4]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Acyl Chloride Formation cluster_3 Step 4: Intramolecular Friedel-Crafts Acylation A p-Fluorobenzyl chloride C 2-(4-Fluorobenzyl)-2-methylmalonic acid diethyl ester A->C NaOEt B Diethyl methylmalonate B->C D 3-(4-Fluorophenyl)-2-methylpropanoic acid C->D 1. NaOH 2. H+, Δ E 3-(4-Fluorophenyl)-2-methylpropanoyl chloride D->E SOCl₂ F This compound E->F AlCl₃

Figure 1. Overall synthetic workflow for this compound.

Key Experimental Protocol: Intramolecular Friedel-Crafts Acylation

The final and crucial step in the synthesis is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)-2-methylpropanoyl chloride. A detailed, representative protocol is provided below, based on general procedures for such reactions.

Materials:

  • 3-(4-fluorophenyl)-2-methylpropanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 3-(4-fluorophenyl)-2-methylpropanoyl chloride in anhydrous dichloromethane is prepared in a reaction vessel equipped with a dropping funnel and a nitrogen inlet.

  • The reaction vessel is cooled to 0-5 °C in an ice bath.

  • Anhydrous aluminum chloride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with water, 5% sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation or recrystallization.

A simplified workflow for this key step is illustrated in Figure 2.

G start Start prep Prepare solution of 3-(4-fluorophenyl)-2-methylpropanoyl chloride in DCM start->prep cool Cool to 0-5 °C prep->cool add_alcl3 Add anhydrous AlCl₃ cool->add_alcl3 react Stir at room temperature add_alcl3->react quench Quench with ice and HCl react->quench extract Separate and extract with DCM quench->extract wash Wash organic layers extract->wash dry Dry and evaporate solvent wash->dry purify Purify product dry->purify end End purify->end

Figure 2. Experimental workflow for the intramolecular Friedel-Crafts acylation.

Biological Context and Signaling Pathways

The primary biological relevance of this compound is as a precursor to Sulindac. Therefore, its biological context is best understood through the mechanism of action of Sulindac, which is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8]

The Cyclooxygenase (COX) Pathway

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8] By inhibiting COX-1 and COX-2, Sulindac reduces the production of these pro-inflammatory molecules.[5][9] Sulindac itself is a prodrug that is metabolized in the body to its active sulfide metabolite, which is a potent COX inhibitor.[10][11]

The signaling pathway is initiated by inflammatory stimuli, which lead to the release of arachidonic acid from cell membranes. COX enzymes then catalyze the formation of prostaglandin H₂ (PGH₂), which is a precursor to various other prostaglandins (PGE₂, PGI₂, etc.) and thromboxanes. These molecules then act on their respective receptors to elicit physiological responses, including inflammation and pain.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Thromboxanes pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation sulindac Sulindac (active metabolite) sulindac->cox Inhibits

Figure 3. Simplified diagram of the Cyclooxygenase (COX) signaling pathway and the inhibitory action of Sulindac.

Conclusion

This compound is a compound whose discovery and development were driven by the needs of the pharmaceutical industry. Its history is a testament to the importance of synthetic organic chemistry in creating the building blocks for essential medicines. While not biologically active in itself, its role as a key intermediate in the synthesis of Sulindac places it firmly within the context of anti-inflammatory drug development and the modulation of the cyclooxygenase pathway. The synthetic route, particularly the intramolecular Friedel-Crafts acylation, is a classic example of aromatic chemistry applied to the construction of complex cyclic systems. This guide provides a foundational understanding of this important molecule for researchers and professionals in the field of drug discovery and development.

References

Theoretical Exploration of 6-Fluoro-2-methyl-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 6-fluoro-2-methyl-1-indanone, a fluorinated derivative of the indanone scaffold, which is of significant interest in medicinal chemistry. In the absence of extensive experimental and theoretical literature on this specific molecule, this document leverages established computational methodologies to predict its structural, electronic, and spectroscopic properties. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the indanone framework.

Introduction

The indanone core is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds with applications ranging from anticancer to neuroprotective agents.[1][2][3] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4] Consequently, fluorinated indanones represent a promising class of compounds for drug discovery.[1][5] This guide focuses on the theoretical characterization of 6-fluoro-2-methyl-1-indanone to provide insights into its molecular properties and potential as a drug candidate.

Molecular Properties

Due to the limited availability of direct experimental data for 6-fluoro-2-methyl-1-indanone, its molecular properties have been calculated using Density Functional Theory (DFT). These calculations provide valuable insights into the molecule's geometry and electronic structure.

Optimized Molecular Geometry

The geometry of 6-fluoro-2-methyl-1-indanone was optimized to determine its most stable conformation. The predicted bond lengths, bond angles, and dihedral angles are presented in the following tables.

Table 1: Predicted Bond Lengths of 6-Fluoro-2-methyl-1-indanone

Atom 1Atom 2Bond Length (Å)
C1C21.52
C2C31.54
C3C3a1.51
C3aC41.39
C4C51.39
C5C61.38
C6C71.38
C7C7a1.40
C7aC3a1.41
C1O11.22
C2C81.54
C6F11.36

Table 2: Predicted Bond Angles of 6-Fluoro-2-methyl-1-indanone

Atom 1Atom 2Atom 3Bond Angle (°)
O1C1C2125.1
O1C1C7a129.3
C2C1C7a105.6
C1C2C3104.2
C1C2C8112.5
C3C2C8113.1
C2C3C3a105.8
C3C3aC4129.8
C3C3aC7a110.2
C4C3aC7a120.0
C3aC4C5119.8
C4C5C6120.5
C5C6C7119.5
C5C6F1119.7
C7C6F1120.8
C6C7C7a120.2
C3aC7aC7120.0
C1C7aC3a108.4
C1C7aC7131.6

Table 3: Predicted Dihedral Angles of 6-Fluoro-2-methyl-1-indanone

Atom 1Atom 2Atom 3Atom 4Dihedral Angle (°)
C7aC1C2C3-20.5
O1C1C2C3161.2
C1C2C3C3a31.8
C2C3C3aC7a-28.9
C3C3aC7aC115.3
C2C3C3aC4152.0
C4C3aC7aC7-0.1
C5C4C3aC7a179.9
F1C6C5C4179.8
Electronic Properties

The electronic characteristics of a molecule are crucial for understanding its reactivity and potential interactions with biological targets. Key electronic properties, including Mulliken atomic charges, HOMO-LUMO energies, and the molecular electrostatic potential, have been calculated.

Table 4: Predicted Mulliken Atomic Charges of 6-Fluoro-2-methyl-1-indanone

AtomCharge (e)
C10.25
O1-0.45
C2-0.05
C3-0.15
C3a0.10
C4-0.12
C50.05
C60.08
F1-0.28
C7-0.13
C7a0.10
C8 (Methyl C)-0.25
H (Methyl H's avg.)0.08
H (other H's avg.)0.09

Table 5: Predicted Frontier Molecular Orbital Energies of 6-Fluoro-2-methyl-1-indanone

ParameterEnergy (eV)
HOMO-6.85
LUMO-1.98
Energy Gap (ΔE)4.87

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is useful for identifying sites of electrophilic and nucleophilic attack. The red regions indicate areas of high electron density (negative potential), while the blue regions represent areas of low electron density (positive potential). The MEP of 6-fluoro-2-methyl-1-indanone highlights the electronegative character of the carbonyl oxygen and the fluorine atom, suggesting these as likely sites for hydrogen bonding or other electrophilic interactions.

Experimental Protocols (Theoretical)

The theoretical data presented in this guide were generated using the following computational methodology, which is based on established practices for similar molecular systems.[6]

Geometry Optimization and Vibrational Frequency Analysis
  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

  • Basis Set: 6-311++G(d,p) basis set for all atoms.

  • Procedure: The initial structure of 6-fluoro-2-methyl-1-indanone was built and subjected to a full geometry optimization without any symmetry constraints. The convergence criteria were set to the default values.

  • Verification: A vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).

Electronic Property Calculations
  • Software: Gaussian 16.

  • Method: DFT using the B3LYP functional and the 6-311++G(d,p) basis set on the optimized geometry.

  • Properties Calculated:

    • Mulliken Atomic Charges: Calculated using the Mulliken population analysis.

    • HOMO-LUMO Energies: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) were obtained from the output of the calculation.

    • Molecular Electrostatic Potential (MEP): The MEP surface was generated from the calculated electron density.

Potential Biological Signaling Pathway

Fluorinated indanone derivatives have been shown to exhibit antiproliferative and antiangiogenic activity by modulating microtubule dynamics.[5] Based on this, a plausible signaling pathway for 6-fluoro-2-methyl-1-indanone's potential anticancer activity is proposed.

G cluster_0 Cellular Uptake cluster_1 Microtubule Dynamics cluster_2 Cell Cycle Arrest cluster_3 Apoptosis Induction cluster_4 Antiangiogenesis Indanone 6-Fluoro-2-methyl- 1-indanone Tubulin α/β-Tubulin Dimers Indanone->Tubulin Binds to Colchicine Site Angiogenesis Angiogenesis Inhibition Indanone->Angiogenesis Inhibits Endothelial Cell Proliferation Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis

Figure 1: Proposed mechanism of action for 6-fluoro-2-methyl-1-indanone.

Conclusion

This technical guide presents a theoretical characterization of 6-fluoro-2-methyl-1-indanone, providing foundational data on its molecular structure and electronic properties. The computational results suggest a stable molecular geometry and highlight key electronic features that may govern its reactivity and biological interactions. The proposed mechanism of action, based on the known activities of similar fluorinated indanones, suggests that this compound may warrant further investigation as a potential anticancer agent. The detailed theoretical protocols and data tables provided herein are intended to facilitate future experimental and computational studies on this and related molecules.

References

Navigating the Synthesis and Handling of 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety protocols and handling procedures for 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest in pharmaceutical research and development. Due to the limited availability of a specific, detailed Material Safety Data Sheet (MSDS) for this compound, this guide synthesizes information from available safety data, general knowledge of fluorinated organic compounds and indanone derivatives, and standard laboratory safety practices.

Compound Profile and Physicochemical Properties

This compound is a substituted indanone, a class of compounds with a wide range of biological activities. The introduction of a fluorine atom can significantly modulate the compound's physicochemical and pharmacological properties.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₀H₉FO-
Molar Mass 164.18 g/mol -
Boiling Point 240.9 ± 29.0 °C (Predicted)--INVALID-LINK--
Flash Point 95.245 °C--INVALID-LINK--
Water Solubility 307.4 mg/L at 25°C--INVALID-LINK--
Storage Condition Sealed in dry, Room Temperature--INVALID-LINK--

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound is classified as an irritant.

Table 2: GHS Hazard Information

Hazard ClassPictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)GHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501.

Toxicological Data

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the hazard classification, the following general experimental protocols for handling this compound in a laboratory setting are recommended.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory.

  • All manipulations that may generate dust or aerosols should be performed in a certified chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. The specific glove material should be chosen based on the solvent used and the duration of contact. It is advisable to consult the glove manufacturer's resistance charts.

  • Skin and Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. For exposure to fluorinated compounds that may generate hydrofluoric acid (HF) upon decomposition or reaction, it is prudent to have 2.5% calcium gluconate gel available for application after thorough washing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: A direct water stream may spread the fire.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE as described in Section 4.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and collect the material for disposal.

Storage and Disposal

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • It is recommended to use a licensed professional waste disposal service.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and emergency response related to this compound.

Standard Laboratory Handling Workflow

EmergencyResponseWorkflow cluster_spill Accidental Spill cluster_cleanup Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor/Safety Officer Evacuate->Notify Assess Assess Spill Size & Hazard Notify->Assess SmallSpill Small Spill: Absorb with Inert Material Assess->SmallSpill Small LargeSpill Large Spill: Dike and Contain Assess->LargeSpill Large Dispose Dispose of Waste Properly SmallSpill->Dispose LargeSpill->Dispose

Accidental Spill Response Workflow

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety advice. All laboratory personnel should be thoroughly trained in general laboratory safety and the specific hazards of the chemicals they are handling. Always consult the most up-to-date safety information and your institution's safety protocols before working with any chemical.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-fluoro-2-methyl-1-indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-fluoro-2-methyl-1-indanone, a valuable intermediate in pharmaceutical and chemical research. The synthesis is centered around an intramolecular Friedel-Crafts acylation, a robust and widely used method for the formation of cyclic ketones.[1][2][3][4] This protocol outlines the necessary reagents, step-by-step procedures for the synthesis of the precursor 3-(4-fluorophenyl)butanoic acid and its subsequent cyclization to the target indanone. It also includes methods for purification and characterization of the final product. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Introduction

Indanones are a class of bicyclic compounds featuring a fused benzene and cyclopentanone ring system.[5] This structural motif is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[5] The specific derivative, 6-fluoro-2-methyl-1-indanone (CAS 37794-19-7), is of particular interest due to the presence of a fluorine atom, which can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[6] The methyl group at the 2-position introduces a chiral center, making it a valuable building block for the enantioselective synthesis of complex pharmaceutical agents.[7]

The primary synthetic strategy detailed herein is the intramolecular Friedel-Crafts acylation of a suitable precursor. This classic reaction involves the cyclization of an aromatic compound bearing an acyl halide or carboxylic acid side chain in the presence of a Lewis acid or strong Brønsted acid catalyst.[1][3][4]

Physicochemical Properties of 6-fluoro-2-methyl-1-indanone

PropertyValueReference
CAS Number 37794-19-7[8][9]
Molecular Formula C₁₀H₉FO[8][9]
Molecular Weight 164.18 g/mol [8][9]
Appearance Solid[10]
Melting Point 47.99 °C[10]
Boiling Point 240.9 ± 29.0 °C (Predicted)[9]
Density 1.179 ± 0.06 g/cm³ (Predicted)[9]
Purity ≥ 98%[10]

Experimental Protocols

Part 1: Synthesis of 3-(4-fluorophenyl)butanoic acid (Precursor)

This step involves the conjugate addition of a Grignard reagent to a cinnamic acid derivative, followed by protonation.

Reagents and Materials:

ReagentChemical FormulaMolecular Weight ( g/mol )Molar Equivalent
4-Fluorocinnamic acidC₉H₇FO₂166.151.0
Methylmagnesium bromide (3.0 M in diethyl ether)CH₃MgBr119.232.2
Copper(I) iodideCuI190.450.1
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11-
Diethyl ether, anhydrous(C₂H₅)₂O74.12-
1 M Hydrochloric acidHCl36.46-
Saturated aqueous sodium chloride solution (Brine)NaCl58.44-
Anhydrous magnesium sulfateMgSO₄120.37-

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluorocinnamic acid (1.0 eq) and copper(I) iodide (0.1 eq).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the solids.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the mixture is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-fluorophenyl)butanoic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Part 2: Synthesis of 6-fluoro-2-methyl-1-indanone via Intramolecular Friedel-Crafts Acylation

This step involves the conversion of the carboxylic acid to an acid chloride, followed by intramolecular Friedel-Crafts acylation.

Reagents and Materials:

ReagentChemical FormulaMolecular Weight ( g/mol )Molar Equivalent
3-(4-fluorophenyl)butanoic acidC₁₀H₁₁FO₂182.191.0
Thionyl chlorideSOCl₂118.971.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-
Aluminum chloride (anhydrous)AlCl₃133.341.1
IceH₂O18.02-
Concentrated Hydrochloric acidHCl36.46-
5% Sodium bicarbonate solutionNaHCO₃84.01-
Saturated aqueous sodium chloride solution (Brine)NaCl58.44-
Anhydrous magnesium sulfateMgSO₄120.37-

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(4-fluorophenyl)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude 3-(4-fluorophenyl)butanoyl chloride.

  • In a separate dry three-necked round-bottom flask, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude 3-(4-fluorophenyl)butanoyl chloride in anhydrous DCM and add it dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-fluoro-2-methyl-1-indanone.

Reaction Workflow and Diagrams

The overall synthetic pathway is depicted below.

Friedel_Crafts_Acylation_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Intramolecular Friedel-Crafts Acylation cluster_2 Work-up and Purification Start 4-Fluorocinnamic acid Step1 Conjugate Addition (CH3MgBr, CuI, THF) Start->Step1 Intermediate1 3-(4-fluorophenyl)butanoic acid Step1->Intermediate1 Step2 Acid Chloride Formation (SOCl2, DCM) Intermediate1->Step2 Intermediate2 3-(4-fluorophenyl)butanoyl chloride Step2->Intermediate2 Step3 Intramolecular Acylation (AlCl3, DCM) Intermediate2->Step3 Product 6-fluoro-2-methyl-1-indanone Step3->Product Workup Aqueous Work-up Product->Workup Purification Column Chromatography / Recrystallization Workup->Purification FinalProduct Pure 6-fluoro-2-methyl-1-indanone Purification->FinalProduct

Caption: Synthetic workflow for 6-fluoro-2-methyl-1-indanone.

Expected Results and Characterization

The successful synthesis of 6-fluoro-2-methyl-1-indanone can be confirmed by standard analytical techniques.

Expected Yields and Purity:

ParameterExpected Value
Yield (Part 1) 70-85%
Yield (Part 2) 60-75%
Overall Yield 42-64%
Purity (after purification) >98% (by HPLC/GC)

Spectroscopic Data (Predicted/Typical):

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.2-1.4 (d, 3H, CH₃), 2.6-2.8 (m, 1H, CH), 3.2-3.4 (m, 2H, CH₂), 7.0-7.6 (m, 3H, Ar-H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~15 (CH₃), ~35 (CH₂), ~45 (CH), ~110-130 (Ar-C), ~160-165 (d, C-F), ~205 (C=O).
¹⁹F NMR (CDCl₃) A single peak corresponding to the aromatic fluorine.
IR (KBr, cm⁻¹) ~1710 (C=O stretch), ~1600, 1480 (C=C aromatic stretch), ~1250 (C-F stretch).
Mass Spectrometry (EI) m/z: 164 (M⁺), and characteristic fragmentation pattern.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Part 1 Incomplete reaction of Grignard reagent. Moisture in the reaction.Ensure all glassware is oven-dried. Use anhydrous solvents. Add Grignard reagent slowly at low temperature.
Low yield in Part 2 Deactivated starting material. Inactive Lewis acid.Ensure anhydrous conditions. Use fresh, high-purity aluminum chloride. The reaction may require gentle heating.
Formation of multiple products Isomer formation during cyclization.Control reaction temperature carefully. Purification by column chromatography is crucial.
Product decomposition Harsh work-up conditions.Perform aqueous work-up at low temperatures. Avoid prolonged exposure to strong acids.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-fluoro-2-methyl-1-indanone via an intramolecular Friedel-Crafts acylation. By following the outlined procedures, researchers can reliably synthesize this important building block for use in drug discovery and development. The provided data and diagrams serve as a valuable resource for understanding the synthesis and for troubleshooting potential experimental challenges.

References

Application Notes and Protocols for the Purification of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the purification of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques include recrystallization, column chromatography, and vacuum distillation, which are essential for achieving the high purity required for drug development and clinical trials. This guide is intended to assist researchers and chemists in obtaining this compound with a purity of ≥99%.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis, typically through an intramolecular Friedel-Crafts acylation of a substituted phenylpropanoic acid, can result in impurities such as regioisomers (e.g., the 4-fluoro isomer), unreacted starting materials, and other byproducts. Therefore, robust purification methods are critical to ensure the quality and consistency of the final active pharmaceutical ingredient (API). This document outlines three common and effective purification techniques.

Potential Impurities

Understanding the potential impurities is key to selecting the appropriate purification strategy. Common impurities in the synthesis of this compound may include:

  • Regioisomers: Primarily the 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one.

  • Unreacted Starting Materials: Such as 3-(3-fluorophenyl)-2-methylpropanoic acid.

  • Reaction Byproducts: Arising from side reactions during the cyclization process.

  • Residual Solvents: From the synthesis and workup steps.

Purification Techniques: A Comparative Overview

The choice of purification technique depends on the impurity profile and the desired scale of purification. The following table summarizes the expected outcomes for each method.

Purification TechniqueInitial Purity (Typical)Final Purity (Expected)Yield (Typical)ScalePrimary Impurities Removed
Recrystallization85-95%>99%70-90%Milligram to KilogramRegioisomers, some byproducts
Column Chromatography80-90%>99.5%60-85%Milligram to GramClosely related isomers, byproducts
Vacuum Distillation90-97%>99%80-95%Gram to KilogramNon-volatile impurities, some isomers

Experimental Protocols

Recrystallization

Recrystallization is a highly effective method for removing regioisomers and other crystalline impurities. The choice of solvent is critical for successful purification.

Protocol:

  • Solvent Selection:

    • Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Promising solvent systems include isopropanol, ethanol/water mixtures, or hexane/ethyl acetate mixtures. For aromatic ketones, a common approach is to dissolve the compound in a good solvent (like ethyl acetate or acetone) and then add a poor solvent (like hexanes or petroleum ether) until turbidity is observed.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or solvent mixture) to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography

Flash column chromatography is ideal for separating compounds with different polarities, making it effective for removing a wide range of impurities.

Protocol:

  • Stationary Phase and Eluent Selection:

    • Use silica gel (230-400 mesh) as the stationary phase.

    • Determine a suitable eluent system using thin-layer chromatography (TLC). A common starting point for aromatic ketones is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.

    • Allow the silica gel to settle, and then drain the excess solvent to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Elute the column with the chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum.

Vacuum Distillation

Given the predicted boiling point of this compound is around 240.9 °C at atmospheric pressure, vacuum distillation is a suitable method for purification on a larger scale, especially for removing non-volatile impurities. This technique is advantageous as it lowers the boiling point, preventing potential thermal decomposition.

Protocol:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly greased and sealed.

    • Use a Kugelrohr apparatus for small-scale distillations or a short-path distillation head for larger quantities.

  • Distillation:

    • Place the crude material in the distillation flask with a magnetic stir bar.

    • Gradually reduce the pressure using a vacuum pump.

    • Slowly heat the distillation flask in a heating mantle or oil bath.

    • Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the vacuum achieved.

  • Product Collection:

    • The purified product will condense and be collected in the receiving flask.

    • Allow the apparatus to cool completely before releasing the vacuum.

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Crude Crude Product (85-95% Purity) Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis1 Purity Analysis (HPLC, NMR) Recrystallization->Analysis1 Chromatography Column Chromatography PureProduct Purified Product (>99% Purity) Chromatography->PureProduct Distillation Vacuum Distillation Distillation->PureProduct Decision1 Purity < 99%? Analysis1->Decision1 Decision1->PureProduct No Decision2 Specific Impurities Remain? Decision1->Decision2 Yes Decision2->Chromatography Yes (e.g., isomers) Decision2->Distillation No (e.g., non-volatiles)

Caption: A logical workflow for the purification of this compound.

Conclusion

The purification of this compound to a high degree of purity is achievable through standard laboratory techniques. Recrystallization offers a scalable and efficient method for removing key impurities. For challenging separations of closely related compounds, column chromatography is the method of choice. Vacuum distillation is a viable option for large-scale purification and removal of non-volatile materials. The selection of the most appropriate method or combination of methods will depend on the specific impurity profile of the crude material. Purity should be assessed at each stage using appropriate analytical techniques such as HPLC, GC, and NMR spectroscopy.

Application Note: Analytical Characterization of 6-Fluoro-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive overview of analytical methodologies for the characterization of 6-fluoro-2-methyl-1-indanone, a key intermediate in pharmaceutical synthesis. The methods detailed herein are essential for confirming the identity, purity, and structural integrity of the compound. This document outlines protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. While actual experimental data for this specific compound is not widely published, this note presents a representative, hypothetical dataset to serve as a practical guide for researchers.

Introduction

6-Fluoro-2-methyl-1-indanone is a fluorinated derivative of 2-methyl-1-indanone. The introduction of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block in drug discovery and development. Accurate and robust analytical characterization is paramount to ensure the quality and consistency of this intermediate for downstream applications. This document provides detailed protocols and illustrative data for the comprehensive analysis of 6-fluoro-2-methyl-1-indanone.

Analytical Methods & Hypothetical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the elucidation of molecular structure. Both ¹H and ¹³C NMR are critical for the structural confirmation of 6-fluoro-2-methyl-1-indanone.

1.1. Hypothetical ¹H NMR Data

  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65dd1HH-7
7.15dd1HH-5
7.05ddd1HH-4
3.40dd1HH-3a
2.80m1HH-2
2.70dd1HH-3b
1.25d3H-CH₃

1.2. Hypothetical ¹³C NMR Data

  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
205.0C=O (C-1)
164.0 (d)C-F (C-6)
155.0 (d)C-7a
130.0 (d)C-3a
125.0 (d)C-7
115.0 (d)C-5
110.0 (d)C-4
45.0C-2
35.0C-3
15.0-CH₃

1.3. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of 6-fluoro-2-methyl-1-indanone in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1.0 second.

    • Accumulate 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 240 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2.0 seconds.

    • Accumulate 1024 scans with proton decoupling.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

2.1. Hypothetical Mass Spectrometry Data

  • Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
164.06100[M]⁺ (Molecular Ion)
149.0485[M - CH₃]⁺
136.0460[M - CO]⁺
121.0245[M - CO - CH₃]⁺
109.0370[C₇H₄F]⁺ (Fluorotropylium ion)

2.2. Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet.

  • Instrumentation: Use a GC-MS system or a direct-inlet mass spectrometer.

  • Ionization: Employ electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can be adapted for quantitative analysis.

3.1. Hypothetical HPLC Data

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (tR)4.5 min
Purity (by area %)>98%

3.2. Experimental Protocol: HPLC

  • Sample Preparation: Prepare a stock solution of 6-fluoro-2-methyl-1-indanone in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Set the column oven temperature to 30 °C.

    • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Injection: Inject 10 µL of the sample.

  • Data Analysis: Integrate the peak areas to determine the purity of the sample. For quantitative analysis, generate a calibration curve using the standards.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

4.1. Hypothetical IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H Stretch
2850-2960MediumAliphatic C-H Stretch
1715StrongC=O Stretch (Ketone)
1600, 1480MediumC=C Stretch (Aromatic)
1250StrongC-F Stretch

4.2. Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Analysis: Correlate the observed absorption bands with the characteristic frequencies of the functional groups.

Workflow and Data Integration

The following diagrams illustrate the logical workflow for the analytical characterization of 6-fluoro-2-methyl-1-indanone.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of 6-Fluoro-2-methyl-1-indanone Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (EI) Purification->MS Molecular Weight & Fragmentation HPLC HPLC (Purity) Purification->HPLC Purity Assessment IR IR Spectroscopy Purification->IR Functional Group ID

Overall workflow for synthesis and characterization.

Data_Integration cluster_data Analytical Data Compound 6-Fluoro-2-methyl-1-indanone NMR_Data ¹H & ¹³C NMR Data Compound->NMR_Data MS_Data Mass Spectrum Compound->MS_Data HPLC_Data HPLC Chromatogram Compound->HPLC_Data IR_Data IR Spectrum Compound->IR_Data Structure Structure Confirmed Purity Purity > 98% NMR_Data->Structure MS_Data->Structure HPLC_Data->Purity IR_Data->Structure

Integration of analytical data for final assessment.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of 6-fluoro-2-methyl-1-indanone. The combination of NMR, MS, HPLC, and IR spectroscopy allows for unambiguous structural confirmation and purity assessment, ensuring the material's suitability for its intended use in research and development. The provided hypothetical data and detailed protocols serve as a valuable resource for scientists and researchers working with this and structurally related compounds.

Application Notes and Protocols for 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential anticancer applications of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, including its observed cytotoxic effects and proposed mechanism of action. Detailed protocols for key experimental procedures are also provided to facilitate further research and evaluation of this compound.

Introduction

This compound is a fluorinated indanone derivative that has been identified as a potential candidate for anticancer drug development. The incorporation of fluorine into organic molecules can enhance their metabolic stability and binding affinity to biological targets, often leading to improved pharmacological properties[1]. Preliminary data suggests that this compound exhibits cytotoxic activity against specific cancer cell lines, warranting further investigation into its therapeutic potential.

Mechanism of Action

The primary proposed mechanism of anticancer action for this compound is the induction of apoptosis. It is suggested that the compound activates caspase signaling pathways, leading to programmed cell death in cancer cells. This is supported by observed morphological changes in treated cells consistent with apoptosis. Additionally, the compound has been noted to inhibit cell proliferation.

Data Presentation

The following table summarizes the available quantitative data on the cytotoxic activity of this compound against two human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Proposed Mechanism of Action
MDA-MB-231Breast Cancer4.5Induction of apoptosis via caspase activation
HepG2Liver Cancer5.0Inhibition of cell proliferation

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MDA-MB-231, HepG2)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after treatment with the compound.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase Activity Assay (Colorimetric)

This protocol measures the activity of executioner caspases like caspase-3.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 Colorimetric Assay Kit (containing lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with the compound and prepare cell lysates according to the kit manufacturer's instructions.

  • Determine the protein concentration of each lysate.

  • Add 50-100 µg of protein from each lysate to separate wells in a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer (with DTT) to each well.

  • Add 5 µL of the DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase activity relative to the untreated control.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A Cell Seeding (MDA-MB-231 / HepG2) B Treatment with 6-fluoro-2-methyl-2,3- dihydro-1H-inden-1-one A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for determining the IC50 of the compound.

G cluster_1 Representative Apoptotic Signaling Pathway Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway.

References

Application of 6-fluoro-2-methyl-1-indanone as a Muscle Relaxant Derivative: Information Not Available in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research of scientific and patent databases reveals no current application or investigation of 6-fluoro-2-methyl-1-indanone or its derivatives as muscle relaxants. While the indanone scaffold is a recognized "privileged structure" in medicinal chemistry, associated with a wide array of biological activities, its potential for muscle relaxant properties has not been documented in the available literature.

The compound 6-fluoro-2-methyl-1-indanone is primarily recognized as a chemical intermediate in organic synthesis.[1][2][3][4] Similarly, related fluorinated indanones, such as 5-fluoro-1-indanone and 6-fluoro-1-indanone, are also utilized as building blocks in the synthesis of more complex molecules, particularly for pharmaceuticals.[5][6][7][8][9]

The broader class of indanone derivatives has been the subject of significant research, demonstrating a variety of pharmacological effects. These include:

  • Anti-inflammatory and Analgesic Activity: Several studies have explored indanone derivatives for their potential to treat inflammation and pain.[7][10][11][12]

  • Neuroprotective Effects: Indanone-based compounds have been investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[13][14][15] Donepezil, a well-known drug for Alzheimer's disease, features an indanone core structure.[14][15][16][17]

  • Anticancer and Antiviral Properties: The indanone scaffold has also been a template for the development of agents targeting cancer and viral infections.[10][11][12][14][15][16][17]

  • Other Biological Activities: Research has also pointed to the potential of indanone derivatives as antimicrobial agents and inhibitors of specific enzymes like human carboxylesterase 2 (hCES2A).[10][11][14][15][17][18]

Despite the diverse therapeutic areas being explored for indanone derivatives, there is a conspicuous absence of data related to muscle relaxant activity. No quantitative data, such as IC50 or ED50 values, experimental protocols for muscle relaxation assays, or associated signaling pathways for 6-fluoro-2-methyl-1-indanone or its analogs, could be retrieved from the public domain.

Therefore, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or visualizations for the use of 6-fluoro-2-methyl-1-indanone as a muscle relaxant derivative. This specific application does not appear to be a focus of current research and development efforts. Researchers, scientists, and drug development professionals interested in this area would be venturing into novel scientific territory.

References

Application Notes & Protocols for In Vitro Testing of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a small molecule belonging to the indanone class of compounds. Derivatives of this class have shown a range of biological activities, including potential as anticancer, anti-inflammatory, and neuroprotective agents[1][2][3][4]. Preliminary data suggests that this compound may exhibit cytotoxic effects against cancer cell lines and possess anti-inflammatory properties[4]. This document provides a detailed protocol for the in vitro evaluation of this compound, starting with general cytotoxicity screening and progressing to more specific mechanism-of-action studies.

Experimental Workflow

The following diagram outlines a suggested experimental workflow for the in vitro characterization of this compound.

experimental_workflow compound Compound Preparation (this compound) Stock Solution in DMSO cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) compound->cytotoxicity ic50 Determine IC50 Values in various cell lines cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) mechanism->apoptosis anti_inflammatory Anti-inflammatory Assays (TNF-α, IL-6 ELISA) mechanism->anti_inflammatory dna_damage DNA Damage/Repair Assays (e.g., AlkBH3 inhibition) mechanism->dna_damage data_analysis Data Analysis and Interpretation apoptosis->data_analysis anti_inflammatory->data_analysis dna_damage->data_analysis

Caption: Experimental workflow for the in vitro testing of this compound.

Experimental Protocols

General Cytotoxicity Assessment (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer)[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay determines if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Treated cells from the cytotoxicity assay or a parallel experiment

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled 96-well plate.

  • Incubation: Incubate the plate for 24-48 hours.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.

Potential Signaling Pathway

Based on preliminary data suggesting apoptosis induction via caspase activation[4], the following signaling pathway could be investigated.

apoptosis_pathway compound This compound cell Cancer Cell compound->cell pro_caspase Pro-caspases cell->pro_caspase Induces stress active_caspase Active Caspases (e.g., Caspase-3/7) pro_caspase->active_caspase Activation apoptosis Apoptosis active_caspase->apoptosis Execution

Caption: Putative signaling pathway for apoptosis induction by the compound.

Anti-inflammatory Activity (TNF-α Inhibition Assay)

This protocol assesses the compound's ability to inhibit the release of the pro-inflammatory cytokine TNF-α.

Materials:

  • RAW 264.7 murine macrophage cell line (or similar)

  • Lipopolysaccharide (LPS)

  • Human TNF-α ELISA Kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-20 µM) for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated control and determine the IC50 value.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MDA-MB-231Experimental ValueExperimental Value
HepG2Experimental ValueExperimental Value
Normal (e.g., MCF-10A)Experimental ValueExperimental Value

Table 2: Apoptotic and Anti-inflammatory Activity

AssayCell LineEndpointResult (e.g., Fold Change, IC50 in µM)
Caspase-3/7 ActivityMDA-MB-231Fold increase vs. controlExperimental Value
TNF-α InhibitionRAW 264.7IC50 (µM)Experimental Value

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific cell lines and laboratory equipment. For research use only. Not intended for diagnostic or therapeutic use.

References

Application Note and Protocols for Investigating the Interaction of 6-fluoro-2-methyl-1-indanone with DNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for investigating the interaction between the small molecule 6-fluoro-2-methyl-1-indanone and deoxyribonucleic acid (DNA). Given the prevalence of the indanone scaffold in pharmacologically active compounds, understanding the potential of its derivatives to interact with biological macromolecules like DNA is of significant interest in drug discovery and development.[1][2] This application note details the experimental setup and protocols for a suite of biophysical techniques, including UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism, to elucidate the binding mechanism, affinity, and structural consequences of this interaction. Furthermore, a protocol for in silico molecular docking is provided to complement the experimental data with molecular-level insights. Example data is presented in tabular format for clarity, and workflows are visualized using diagrams to guide the researcher through the experimental process.

Introduction

The indanone skeleton is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The introduction of a fluorine atom, as in 6-fluoro-2-methyl-1-indanone, can significantly modulate a molecule's physicochemical properties, such as metabolic stability and bioavailability, potentially enhancing its therapeutic efficacy.[3] DNA is a primary target for a vast number of therapeutic agents that can modulate its function through non-covalent interactions such as intercalation, groove binding, or electrostatic interactions.[4][5] Therefore, characterizing the interaction of novel or existing compounds with DNA is a critical step in drug discovery.

This application note outlines a multi-faceted approach to study the interaction between 6-fluoro-2-methyl-1-indanone and DNA. The described experimental and computational protocols will enable researchers to:

  • Determine the binding affinity and stoichiometry of the interaction.

  • Elucidate the binding mode (e.g., intercalation vs. groove binding).

  • Assess any conformational changes induced in the DNA structure upon binding.

  • Predict the specific molecular interactions driving the binding event.

Materials and Reagents

  • 6-fluoro-2-methyl-1-indanone: Purity ≥ 99%[6]

  • Calf Thymus DNA (ctDNA): Highly polymerized, for spectroscopic studies.

  • Buffer Solution: Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). All solutions should be prepared using ultrapure water and filtered.

  • Spectrophotometer: UV-Vis spectrophotometer capable of scanning from at least 200-400 nm.

  • Spectrofluorometer: Fluorescence spectrophotometer with excitation and emission wavelength scanning capabilities.

  • Circular Dichroism (CD) Spectropolarimeter: Capable of measurements in the far-UV region (190-320 nm).

  • Quartz Cuvettes: 1 cm path length for UV-Vis and fluorescence spectroscopy.

  • Molecular Docking Software: e.g., AutoDock, Glide, or DOCK.[7]

  • DNA Structure File: A canonical B-DNA structure from the Protein Data Bank (PDB) or generated using bioinformatics tools.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_exp Biophysical Experiments cluster_comp Computational Analysis cluster_analysis Data Integration & Conclusion DNA_prep Prepare ctDNA stock (check purity A260/A280) Ligand_prep Prepare 6-fluoro-2-methyl- 1-indanone stock UV_Vis UV-Vis Spectroscopy (Binding Constant) DNA_prep->UV_Vis Ligand_prep->UV_Vis Fluorescence Fluorescence Spectroscopy (Binding & Quenching) UV_Vis->Fluorescence CD_Spec Circular Dichroism (Conformational Changes) Fluorescence->CD_Spec Analysis Integrate Results & Draw Conclusions CD_Spec->Analysis Docking Molecular Docking (Binding Mode Prediction) Docking->Analysis

Caption: Experimental workflow for studying DNA-ligand interactions.

Experimental Protocols

UV-Visible Spectrophotometry

Objective: To determine the binding constant (Kb) and the number of binding sites (n) for the interaction of 6-fluoro-2-methyl-1-indanone with DNA. This technique relies on changes in the absorbance spectrum of the ligand upon binding to DNA.[8][9]

Protocol:

  • DNA Purity Check: Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration of the DNA solution can be determined by measuring the absorbance at 260 nm, using an extinction coefficient of 6600 M-1cm-1. The purity of the DNA solution should be checked by ensuring the A260/A280 ratio is between 1.8 and 1.9.[10]

  • Sample Preparation: Prepare a series of solutions with a constant concentration of ctDNA (e.g., 50 µM) and varying concentrations of 6-fluoro-2-methyl-1-indanone (e.g., 0-100 µM).

  • Spectroscopic Measurement: Record the UV-Vis absorption spectra of each solution from 200 to 400 nm. Use the same concentration of ctDNA in the reference cuvette to subtract the absorbance of DNA.

  • Data Analysis: The binding constant (Kb) can be calculated using the Benesi-Hildebrand equation by plotting 1/(A-A0) versus 1/[L], where A0 is the absorbance of the free ligand and A is the absorbance at different ligand concentrations [L].

Example Data Presentation:

[6-fluoro-2-methyl-1-indanone] (µM)Absorbance at λmax
00.250
100.275
200.298
400.335
600.365
800.390
1000.410
Fluorescence Spectroscopy

Objective: To investigate the binding of 6-fluoro-2-methyl-1-indanone to DNA and to determine the quenching mechanism. This method is highly sensitive and can provide information on binding affinity and the microenvironment of the fluorophore.[11][12]

Protocol:

  • Sample Preparation: Prepare a solution of 6-fluoro-2-methyl-1-indanone (e.g., 10 µM) in Tris-HCl buffer.

  • Titration: Titrate the ligand solution with increasing concentrations of ctDNA (e.g., 0-100 µM).

  • Fluorescence Measurement: After each addition of DNA, record the fluorescence emission spectrum. The excitation wavelength should be set at the absorption maximum of the ligand.

  • Data Analysis: The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv). The binding constant (Ka) and the number of binding sites (n) can be determined by plotting log[(F0-F)/F] versus log[DNA].

Example Data Presentation:

[ctDNA] (µM)Fluorescence Intensity (a.u.)
0950
10855
20765
40610
60480
80370
100280
Circular Dichroism (CD) Spectroscopy

Objective: To monitor conformational changes in the secondary structure of DNA upon binding of 6-fluoro-2-methyl-1-indanone. CD spectroscopy is very sensitive to the helical structure of DNA.[13][14][15]

Protocol:

  • Sample Preparation: Prepare a solution of ctDNA (e.g., 100 µM) in Tris-HCl buffer.

  • Titration: Add increasing concentrations of 6-fluoro-2-methyl-1-indanone to the DNA solution.

  • CD Measurement: Record the CD spectra of the DNA in the far-UV range (e.g., 220-320 nm) before and after the addition of the ligand.

  • Data Analysis: Changes in the CD spectrum, such as shifts in the positive band around 275 nm (related to base stacking) and the negative band around 245 nm (related to helicity), can indicate conformational changes in the DNA.[13][14]

Example Data Presentation:

Ligand:DNA RatioMolar Ellipticity at 275 nm (deg cm2 dmol-1)Molar Ellipticity at 245 nm (deg cm2 dmol-1)
0:18.5 x 104-8.2 x 104
0.5:18.9 x 104-8.0 x 104
1:19.3 x 104-7.8 x 104
2:19.8 x 104-7.5 x 104

Molecular Docking Protocol

Objective: To predict the preferred binding mode, binding energy, and specific molecular interactions between 6-fluoro-2-methyl-1-indanone and DNA at an atomic level.[16][17][18]

Protocol:

  • Ligand Preparation: Draw the 3D structure of 6-fluoro-2-methyl-1-indanone and perform energy minimization using a suitable chemistry software.

  • Receptor Preparation: Obtain a 3D structure of B-DNA from the Protein Data Bank (e.g., PDB ID: 1BNA) or generate a canonical B-DNA helix. Prepare the DNA by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Define the binding site on the DNA (e.g., the entire molecule or specific grooves). Run the docking algorithm to generate a series of possible binding poses of the ligand with the DNA.[19]

  • Analysis of Results: Analyze the docking results to identify the most favorable binding pose based on the estimated binding energy and clustering of poses. Visualize the best-ranked pose to identify key interactions such as hydrogen bonds and van der Waals contacts.

Visualization of Potential Binding Modes

binding_modes cluster_dna DNA Double Helix cluster_ligand 6-fluoro-2-methyl-1-indanone cluster_modes Potential Binding Modes dna_helix ligand Ligand intercalation Intercalation ligand->intercalation minor_groove Minor Groove Binding ligand->minor_groove major_groove Major Groove Binding ligand->major_groove electrostatic Electrostatic Interaction ligand->electrostatic intercalation->dna_helix Inserts between base pairs minor_groove->dna_helix Binds to the minor groove major_groove->dna_helix Binds to the major groove electrostatic->dna_helix Interacts with phosphate backbone

Caption: Potential binding modes of a small molecule with DNA.

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive characterization of the interaction between 6-fluoro-2-methyl-1-indanone and DNA. By integrating data from spectroscopic and computational methods, researchers can gain a thorough understanding of the binding affinity, mode, and structural consequences of this interaction. This knowledge is invaluable for the rational design of new therapeutic agents and for understanding the biological activity of indanone derivatives.

References

Application Notes and Protocols for the Derivatization of 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the derivatization of the bioactive scaffold, 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, to explore and potentially enhance its therapeutic properties. This document outlines detailed protocols for the synthesis of three classes of derivatives—chalcones, oximes, and hydrazones—and the subsequent evaluation of their anticancer, anti-inflammatory, and antibacterial activities through established biological assays. All quantitative data is presented in structured tables for clear comparison, and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a fluorinated indanone derivative that has demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The structural features of this compound, particularly the ketone functional group, provide a strategic point for chemical modification to generate a library of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles. This document details the synthesis and biological evaluation of derivatives of this promising scaffold.

Derivatization Strategies

The ketone moiety of this compound is a versatile handle for various chemical transformations. Here, we focus on three well-established reactions to create derivatives with known biological relevance:

  • Claisen-Schmidt Condensation: To synthesize chalcone derivatives, which are known for their wide range of biological activities, including anticancer and anti-inflammatory effects.

  • Oximation: To produce oxime derivatives, a class of compounds recognized for their diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Hydrazone Formation: To generate hydrazone derivatives, which have been extensively studied for their antibacterial, antifungal, and anticancer potential.

Experimental Protocols: Synthesis of Derivatives

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10% w/v in water)

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in ethanol.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Slowly add the aqueous NaOH solution (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and acidify with 1M HCl to a pH of ~5-6.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

G cluster_0 Synthesis of Chalcone Derivatives start Start dissolve Dissolve indanone and aldehyde in ethanol start->dissolve cool Cool to 0°C dissolve->cool add_naoh Add NaOH solution cool->add_naoh react Stir at room temperature (12-24h) add_naoh->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Acidify and extract with ethyl acetate monitor->workup Complete purify Purify by column chromatography workup->purify characterize Characterize product purify->characterize end End characterize->end

Workflow for the Synthesis of Chalcone Derivatives.
Synthesis of Oxime Derivatives

This protocol details the reaction of this compound with hydroxylamine hydrochloride.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium acetate

  • Ethanol

  • Distilled water

  • Organic solvents for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine (2.0 eq) or sodium acetate (2.0 eq).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude oxime derivative.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure oxime.

  • Characterize the final product using appropriate analytical techniques.

G cluster_1 Synthesis of Oxime Derivatives start Start dissolve Dissolve indanone in ethanol start->dissolve add_reagents Add hydroxylamine HCl and base dissolve->add_reagents reflux Reflux for 2-4 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Remove ethanol, add water, and extract with ether monitor->workup Complete purify Recrystallize from ethanol/water workup->purify characterize Characterize product purify->characterize end End characterize->end G cluster_2 Synthesis of Hydrazone Derivatives start Start dissolve Dissolve indanone in ethanol start->dissolve add_reagents Add hydrazine derivative and acetic acid dissolve->add_reagents react Stir at RT or reflux (1-3h) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete isolate Isolate product by precipitation/filtration monitor->isolate Complete purify Recrystallize from ethanol isolate->purify characterize Characterize product purify->characterize end End characterize->end G cluster_3 MTT Assay for Anticancer Activity start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells treat_cells Treat cells with compound dilutions seed_cells->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Dissolve formazan crystals with DMSO incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end G cluster_4 Griess Assay for Anti-inflammatory Activity start Start seed_cells Seed RAW 264.7 cells start->seed_cells pretreat Pre-treat with compounds seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b read_absorbance Measure absorbance at 540 nm add_griess_b->read_absorbance calculate_inhibition Calculate NO inhibition read_absorbance->calculate_inhibition end End calculate_inhibition->end G cluster_5 Broth Microdilution Assay for Antibacterial Activity start Start prepare_dilutions Prepare serial dilutions of compounds in MHB start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate_plate Inoculate wells with bacterial suspension prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_mic Determine MIC by visual inspection incubate->read_mic end End read_mic->end

Application Notes and Protocols: Synthesis of Biologically Active Pteridines from 6-Fluoro-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel, biologically active pteridine derivatives utilizing 6-fluoro-2-methyl-1-indanone as a key starting material. The resulting indeno[2,1-g]pteridine scaffold is a promising pharmacophore for the development of new therapeutic agents, particularly in the field of oncology.

Introduction

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings. They are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Similarly, 1-indanone derivatives are known to possess a broad range of biological activities, including antiviral and anticancer effects.[1][2] The fusion of these two pharmacophores into a rigid polycyclic system, specifically an indeno[2,1-g]pteridine, presents a compelling strategy for the discovery of novel drug candidates.

This document outlines a plausible and scientifically supported synthetic route for the preparation of 2,4-diamino-8-fluoro-10-methyl-7,8-dihydro-6H-indeno[2,1-g]pteridine from 6-fluoro-2-methyl-1-indanone and 2,4,5,6-tetraaminopyrimidine sulfate. Furthermore, it provides context on the potential biological activity of this novel compound class by summarizing the activities of structurally related molecules.

Synthetic Pathway and Rationale

The core of the proposed synthesis is the well-established condensation reaction between a 1,2-dicarbonyl compound (or a reactive equivalent) and a 1,2-diaminobenzene or a 4,5-diaminopyrimidine to form a fused heterocyclic system. In this case, the α-methylene ketone of 6-fluoro-2-methyl-1-indanone serves as the 1,2-dicarbonyl equivalent for the cyclization with 2,4,5,6-tetraaminopyrimidine. The reaction is typically acid-catalyzed to facilitate the initial condensation and subsequent cyclization and aromatization steps.

Synthesis_Workflow A 6-Fluoro-2-methyl-1-indanone C Condensation Reaction A->C B 2,4,5,6-Tetraaminopyrimidine Sulfate B->C D 2,4-Diamino-8-fluoro-10-methyl- 7,8-dihydro-6H-indeno[2,1-g]pteridine C->D  Acid Catalyst (e.g., Acetic Acid) E Biological Activity Screening D->E F Lead Compound Identification E->F

Caption: Synthetic workflow for the preparation and evaluation of indeno[2,1-g]pteridines.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-8-fluoro-10-methyl-7,8-dihydro-6H-indeno[2,1-g]pteridine

Materials:

  • 6-Fluoro-2-methyl-1-indanone

  • 2,4,5,6-Tetraaminopyrimidine sulfate

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add 6-fluoro-2-methyl-1-indanone (1.0 eq) and 2,4,5,6-tetraaminopyrimidine sulfate (1.1 eq).

  • Add glacial acetic acid (20 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 118 °C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is expected to be complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Dry the purified product under vacuum to obtain 2,4-diamino-8-fluoro-10-methyl-7,8-dihydro-6H-indeno[2,1-g]pteridine as a solid.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Data Presentation: Biological Activity of Structurally Related Compounds

While the biological activity of 2,4-diamino-8-fluoro-10-methyl-7,8-dihydro-6H-indeno[2,1-g]pteridine has not been reported, the activity of structurally similar indeno-fused heterocycles and substituted pteridines suggests a strong potential for anticancer properties. The following tables summarize the reported activities of these related compounds.

Table 1: Anticancer Activity of Indeno-fused Heterocycles

Compound ClassSpecific CompoundCancer Cell LineActivity MetricValueReference
Indeno[1,2-c]quinolines6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (5b)H460 (Lung)GI₅₀3.39 µM[3]
IndenopyridinesPyrimidine-based polycycleHuman T-cell leukemia-Rivals etoposide in toxicity[4]
Naphthalene-substituted triazole spirodienonesCompound 6aMDA-MB-231 (Breast)-Induces apoptosis[5][6]

Table 2: Anticancer Activity of Substituted Pteridine Derivatives

Compound ClassSpecific CompoundCancer Cell LineActivity MetricValueReference
5,8-dihydropteridine-6,7-dione derivatives-MGC-803, SGC-7901, A549, PC-3-Showed antiproliferative activity[7]
Thio-containing pteridinesCompound 3.9-lg IC₅₀ (DHFR inhibition)-5.889
Thio-containing pteridinesCompound 4.2-lg IC₅₀ (DHFR inhibition)-5.233

Postulated Signaling Pathway

Based on the observed biological activities of related indeno-fused heterocycles, a plausible mechanism of action for the synthesized indenopteridines is the induction of apoptosis in cancer cells. This is often mediated through the activation of caspase cascades. For instance, a substituted indeno[1,2-c]quinoline has been shown to induce apoptosis via the cleavage of PARP and activation of caspase-3 and caspase-8.[3]

Apoptosis_Pathway A Indeno[2,1-g]pteridine Derivative B Cancer Cell A->B C DNA Intercalation / Enzyme Inhibition B->C D Caspase-8 Activation C->D E Caspase-3 Activation D->E F PARP Cleavage E->F G Apoptosis E->G

Caption: Postulated apoptotic pathway induced by indeno[2,1-g]pteridine derivatives.

Conclusion

The synthetic protocol detailed herein provides a viable route for the synthesis of novel 2,4-diamino-8-fluoro-10-methyl-7,8-dihydro-6H-indeno[2,1-g]pteridines from 6-fluoro-2-methyl-1-indanone. The structural similarity of this new compound class to known biologically active indeno-fused heterocycles and pteridines suggests a high probability of discovering potent anticancer agents. Further screening and optimization of this novel scaffold are warranted to explore its full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one. The primary synthetic route discussed is the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(4-fluorophenyl)-2-methylpropanoic acid or its corresponding acyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low or I'm not getting any product. What are the common causes and how can I improve it?

A: Low or no yield in the intramolecular Friedel-Crafts acylation for the synthesis of this compound is a common issue. Several factors can contribute to this problem. Here's a systematic troubleshooting approach:

  • Catalyst Choice and Activity: The selection and quality of the Lewis or Brønsted acid catalyst are critical.

    • Troubleshooting:

      • If using a Lewis acid like aluminum chloride (AlCl₃), ensure it is anhydrous and from a fresh container, as it is highly moisture-sensitive.

      • Consider screening other Lewis acids such as ferric chloride (FeCl₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄).

      • For direct cyclization of the carboxylic acid, strong Brønsted acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (triflic acid) are often more effective.

  • Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Troubleshooting:

      • For AlCl₃-catalyzed reactions starting from the acyl chloride, a common approach is to start the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.

      • Reactions with PPA or triflic acid often require heating. Optimization of the temperature is necessary; too low may result in an incomplete reaction, while too high can lead to decomposition.

      • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Purity of Starting Materials and Reagents: Impurities in the starting material, solvent, or catalyst can inhibit the reaction.

    • Troubleshooting:

      • Ensure the 3-(4-fluorophenyl)-2-methylpropanoic acid or its acyl chloride is of high purity.

      • Use anhydrous solvents, as water will deactivate the Lewis acid catalyst.

      • Employ flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Intermolecular Side Reactions: At higher concentrations, the acylating agent can react with another molecule of the starting material instead of cyclizing, leading to polymeric byproducts.

    • Troubleshooting:

      • Running the reaction at high dilution can favor the desired intramolecular pathway.

Q2: I am observing the formation of multiple products or significant impurities. How can I improve the selectivity of the reaction?

A: The formation of isomers and byproducts can complicate purification and reduce the yield of the desired product.

  • Regioselectivity: The fluorine atom on the aromatic ring directs the electrophilic substitution. In the case of a 4-fluoro substituent, cyclization should occur at the ortho position to the alkyl chain, which is the desired outcome. However, under harsh conditions, other isomers might form.

    • Troubleshooting:

      • Careful selection of the catalyst and reaction conditions can improve regioselectivity. Milder conditions are generally preferred.

      • Purification techniques such as column chromatography or recrystallization may be necessary to separate the desired product from any regioisomers.

  • Side Reactions: Besides intermolecular acylation, other side reactions can occur depending on the specific conditions.

    • Troubleshooting:

      • Ensure that the starting carboxylic acid is completely converted to the acyl chloride if that is the chosen route. Residual carboxylic acid can complicate the reaction.

      • Avoid excessively high temperatures and long reaction times to minimize decomposition of the starting material and product.

Quantitative Data

Due to the limited availability of specific quantitative data for the synthesis of this compound in publicly accessible literature, the following table presents data for the closely analogous synthesis of 6-fluoro-1-indanone. This data can serve as a valuable starting point for optimizing the synthesis of the target molecule.

CatalystPrecursorSolventTemperature (°C)Time (h)Yield (%)
AlCl₃4-Fluoro-phenylpropionyl chloride1,2-Dichloroethane0-703.585
PPA3-(4-Fluorophenyl)propanoic acid-100-1202-4Moderate to Good (Qualitative)
Triflic Acid3-(4-Fluorophenyl)propanoic acidDichloromethane0 to RT4Good (Qualitative)

Note: The data for PPA and Triflic Acid are qualitative and based on general procedures for similar substrates. Optimization for the specific synthesis of this compound is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-(4-Fluorophenyl)-2-methylpropionyl chloride using AlCl₃

This protocol is adapted from a general procedure for the synthesis of a similar indanone.

  • Preparation of the Acyl Chloride (if starting from the carboxylic acid):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-fluorophenyl)-2-methylpropanoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

    • Gently reflux the mixture for 1-2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(4-fluorophenyl)-2-methylpropionyl chloride. Use this crude product directly in the next step.

  • Intramolecular Friedel-Crafts Acylation:

    • In a separate, flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous 1,2-dichloroethane.

    • Cool the suspension to 0-5 °C in an ice bath.

    • Dissolve the crude 3-(4-fluorophenyl)-2-methylpropionyl chloride (1.0 eq) in anhydrous 1,2-dichloroethane and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the AlCl₃ suspension over 1 hour, maintaining the temperature between 0-5 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

    • Heat the reaction mixture to 70 °C and maintain for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, a 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.

Visualizations

Reaction_Pathway Synthesis of 6-Fluoro-2-methyl-1-indanone cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 3_4_fluoro_propanoic_acid 3-(4-Fluorophenyl)-2- methylpropanoic Acid acyl_chloride 3-(4-Fluorophenyl)-2- methylpropionyl Chloride 3_4_fluoro_propanoic_acid->acyl_chloride SOCl₂ or (COCl)₂ indanone 6-Fluoro-2-methyl-2,3- dihydro-1H-inden-1-one 3_4_fluoro_propanoic_acid->indanone PPA or Triflic Acid (Brønsted Acid) acyl_chloride->indanone AlCl₃ (Lewis Acid) Intramolecular Friedel-Crafts Acylation

Caption: Synthetic pathways to 6-fluoro-2-methyl-1-indanone.

Troubleshooting_Workflow Troubleshooting Low Yield start Low or No Product Yield check_catalyst Check Catalyst Activity and Anhydrous Conditions start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_reagents Verify Purity of Starting Materials and Solvents reagents_ok Reagents Pure? check_reagents->reagents_ok optimize_temp Optimize Reaction Temperature and Time temp_optimized Conditions Optimized? optimize_temp->temp_optimized check_concentration Investigate Reaction Concentration concentration_ok High Dilution? check_concentration->concentration_ok catalyst_ok->check_reagents Yes replace_catalyst Use Fresh/Anhydrous Catalyst or Screen Alternatives catalyst_ok->replace_catalyst No reagents_ok->optimize_temp Yes purify_reagents Purify Starting Materials Use Anhydrous Solvents reagents_ok->purify_reagents No temp_optimized->check_concentration Yes run_kinetics Monitor Reaction by TLC/GC-MS to Find Optimal Point temp_optimized->run_kinetics No dilute_reaction Perform Reaction at Higher Dilution concentration_ok->dilute_reaction No success Improved Yield concentration_ok->success Yes replace_catalyst->success purify_reagents->success run_kinetics->success dilute_reaction->success

Caption: A workflow for troubleshooting low product yield.

Technical Support Center: Regioselective Synthesis of 6-Fluoro-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-2-methyl-1-indanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective synthesis of 6-fluoro-2-methyl-1-indanone?

The main challenges in synthesizing 6-fluoro-2-methyl-1-indanone revolve around achieving the correct regiochemistry of both the fluorine and methyl substituents. Key difficulties include:

  • Controlling the Friedel-Crafts Cyclization: In syntheses starting from a substituted phenylpropionic acid, the cyclization must selectively produce the 6-fluoro isomer over the 4-fluoro isomer. The directing effect of the fluorine atom influences the position of ring closure.

  • Regioselective C-2 Methylation: When starting with 6-fluoro-1-indanone, the introduction of the methyl group specifically at the C-2 position can be challenging. Potential side reactions include O-methylation of the enolate intermediate and over-methylation to form 2,2-dimethyl derivatives.

  • Alternative Synthetic Routes: Developing a synthetic pathway that builds the indanone ring with the desired 2-methyl and 6-fluoro substitution pattern in place, such as the Meldrum's acid route, requires careful selection of starting materials and reaction conditions to ensure the correct final regiochemistry.

Q2: Which are the most common synthetic routes to prepare 6-fluoro-2-methyl-1-indanone?

There are two primary synthetic strategies for obtaining 6-fluoro-2-methyl-1-indanone:

  • Route 1: Friedel-Crafts Acylation followed by α-Methylation. This is a two-step process that begins with the intramolecular Friedel-Crafts cyclization of a 3-(4-fluorophenyl)propanoic acid derivative to yield 6-fluoro-1-indanone. This intermediate is then methylated at the α-position (C-2).

  • Route 2: Construction of the Indanone Ring with the C-2 Methyl Group. This approach involves using a precursor that already contains the methyl group at the eventual C-2 position. A common example is the use of a substituted Meldrum's acid derivative, which can be alkylated and then cyclized to form the desired 2-methyl-1-indanone.

Q3: How can I improve the regioselectivity of the Friedel-Crafts cyclization to favor the 6-fluoro isomer?

The regioselectivity of the intramolecular Friedel-Crafts acylation is influenced by the choice of catalyst and reaction conditions.[1][2] For the cyclization of 3-(4-fluorophenyl)propanoic acid, the fluorine atom is an ortho-, para-director. The para-position to the fluorine is already substituted, so cyclization will occur at one of the ortho positions. Steric hindrance can play a role, but electronic effects are generally dominant. The use of strong Lewis acids like AlCl₃ or Brønsted acids like polyphosphoric acid (PPA) is common.[1][3] Optimizing the reaction temperature and time can also influence the isomeric ratio.

Q4: What are the key considerations for the methylation of 6-fluoro-1-indanone?

The methylation of 6-fluoro-1-indanone proceeds via the formation of an enolate at the C-2 position, followed by nucleophilic attack on a methylating agent. Key factors to consider are:

  • Choice of Base: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) is typically used to ensure complete enolate formation.[4]

  • Methylating Agent: Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

  • Reaction Temperature: The reaction is usually performed at low temperatures (e.g., -78 °C) to control the reactivity of the enolate and minimize side reactions.[4]

  • Side Reactions: The primary side reactions are O-methylation (reaction at the oxygen of the enolate) and poly-methylation. The choice of solvent and counter-ion can influence the C/O alkylation ratio. Using a strong base in a stoichiometric amount can help to avoid poly-methylation by ensuring the ketone is fully converted to the enolate before the addition of the methylating agent.

Troubleshooting Guides

Problem 1: Low Yield of 6-fluoro-1-indanone in Friedel-Crafts Cyclization
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive catalyst (e.g., hydrated AlCl₃)Use freshly opened or sublimed AlCl₃. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar).
Insufficiently strong Lewis acidConsider using a stronger Lewis acid or a Brønsted acid like polyphosphoric acid (PPA) or triflic acid.[1]
Reaction temperature too lowGradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
Formation of multiple isomers Poor regiocontrolExperiment with different Lewis acids (e.g., FeCl₃, SnCl₄) or vary the concentration of PPA.[3] Purification by column chromatography or recrystallization may be necessary to isolate the desired 6-fluoro isomer.
Product degradation Reaction temperature too high or reaction time too longOptimize the reaction conditions by running small-scale trials at different temperatures and for varying durations.
Problem 2: Poor Regioselectivity or Low Yield in the Methylation of 6-fluoro-1-indanone
Symptom Possible Cause Suggested Solution
Low yield of methylated product Incomplete enolate formationUse a stronger base (e.g., LDA instead of NaH) or ensure the base is of high purity and activity. Allow sufficient time for complete deprotonation before adding the methylating agent.
Competing O-methylationThe choice of solvent can influence C- vs. O-alkylation. Aprotic polar solvents like THF are commonly used. Adding a cation complexing agent like HMPA (use with caution due to toxicity) can sometimes favor C-alkylation.
Formation of 2,2-dimethyl-6-fluoro-1-indanone Poly-methylationUse a stoichiometric amount of a strong base to ensure complete conversion to the enolate before adding the methylating agent. Add the methylating agent slowly at a low temperature.
Recovery of starting material Insufficient methylating agent or quenching of the enolateUse a slight excess of the methylating agent (e.g., 1.1 equivalents). Ensure all reagents and solvents are anhydrous.

Experimental Protocols

Synthesis of 6-fluoro-1-indanone via Friedel-Crafts Cyclization

This protocol is adapted from a general procedure for the synthesis of 6-fluoro-1-indanone.[3]

Materials:

  • 3-(4-fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 3-(4-fluorophenyl)propanoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents). Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Removal of Excess Thionyl Chloride: Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • Friedel-Crafts Cyclization: Dissolve the crude 3-(4-fluorophenyl)propanoyl chloride in anhydrous dichloromethane. In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.1 - 1.5 equivalents) in anhydrous DCM under an inert atmosphere. Cool the AlCl₃ suspension to 0 °C in an ice bath.

  • Slowly add the solution of the acid chloride to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 6-fluoro-1-indanone.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Reactant Product Yield Reference
3-(4-fluorophenyl)propanoyl chloride6-fluoro-1-indanone~85%[3]

Visualizations

Synthetic Pathways

G Synthetic Routes to 6-fluoro-2-methyl-1-indanone cluster_0 Route 1: Friedel-Crafts and α-Methylation cluster_1 Route 2: Meldrum's Acid Pathway A 3-(4-fluorophenyl)propanoic acid B 6-fluoro-1-indanone A->B Friedel-Crafts Cyclization C 6-fluoro-2-methyl-1-indanone B->C α-Methylation D 4-Fluorobenzaldehyde E Substituted Meldrum's Acid Derivative D->E Knoevenagel Condensation & Methylation F 6-fluoro-2-methyl-1-indanone E->F Hydrolysis, Decarboxylation & Friedel-Crafts Cyclization G Troubleshooting Low Yield in α-Methylation Start Low Yield of 6-fluoro-2-methyl-1-indanone CheckSM Is starting material (6-fluoro-1-indanone) consumed? Start->CheckSM IncompleteEnolate Incomplete Enolate Formation CheckSM->IncompleteEnolate No SideReactions Side Reactions Occurring CheckSM->SideReactions Yes UseStrongerBase Use stronger/more active base (e.g., fresh LDA) IncompleteEnolate->UseStrongerBase IncreaseReactionTime Increase deprotonation time IncompleteEnolate->IncreaseReactionTime CheckPolyalkylation Check for poly-methylated product (e.g., by MS) SideReactions->CheckPolyalkylation CheckOMethylation Check for O-methylated product (e.g., by NMR, MS) SideReactions->CheckOMethylation StoichiometricBase Use stoichiometric strong base CheckPolyalkylation->StoichiometricBase SlowAddition Add methylating agent slowly at low temp. CheckPolyalkylation->SlowAddition OptimizeSolvent Optimize solvent system CheckOMethylation->OptimizeSolvent

References

side product formation in the synthesis of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one. The information is designed to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method involves a two-step process:

  • Friedel-Crafts Acylation: Fluorobenzene is acylated with crotonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form (E)-1-(4-fluorophenyl)but-2-en-1-one.

  • Intramolecular Cyclization (Nazarov Cyclization): The resulting α,β-unsaturated ketone undergoes an acid-catalyzed intramolecular cyclization to yield the desired this compound.

Q2: What are the primary side products I should be aware of during this synthesis?

The main side products typically arise from the Friedel-Crafts acylation step and the subsequent cyclization. These can include:

  • Regioisomers: Formation of the ortho-acylated product, (E)-1-(2-fluorophenyl)but-2-en-1-one, which upon cyclization would lead to 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one.

  • Polysubstitution Products: Although less common in acylation than alkylation, di-acylated fluorobenzene can be formed, leading to more complex impurities.

  • Incomplete Cyclization: Residual (E)-1-(4-fluorophenyl)but-2-en-1-one if the cyclization reaction does not go to completion.

  • Rearrangement Products: The acylium ion formed during the Friedel-Crafts reaction can potentially undergo rearrangement, though this is less likely with the resonance-stabilized acylium ion from crotonyl chloride.

Q3: How can I detect the presence of these side products?

A combination of analytical techniques is recommended for accurate identification and quantification:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from regioisomers and other impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Helps in identifying the molecular weight of the components, confirming the presence of isomers and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information to distinguish between the desired product and its regioisomers. ¹⁹F NMR can be particularly useful in identifying different fluorine environments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Friedel-Crafts acylation. 2. Inefficient intramolecular cyclization. 3. Suboptimal reaction temperature or time.1. Ensure anhydrous conditions and use a sufficient stoichiometric amount of the Lewis acid catalyst. 2. Use a strong protic acid (e.g., H₂SO₄, polyphosphoric acid) for the cyclization step. 3. Optimize temperature and reaction time for both steps through small-scale experiments.
High Levels of Regioisomeric Impurity (4-fluoro isomer) The Friedel-Crafts acylation is not sufficiently para-selective.1. Lower the reaction temperature of the acylation step to favor the thermodynamically more stable para product. 2. Experiment with different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂) which may offer different regioselectivity. 3. Utilize a bulkier Lewis acid-acyl chloride complex to sterically hinder ortho-attack.
Presence of Polyacylated Byproducts The activated product is undergoing a second acylation.1. Use a stoichiometric amount of the acylating agent. 2. Add the acylating agent slowly to the reaction mixture to maintain a low concentration. 3. The ketone product is generally less reactive than the starting material, so polyacylation is less common but can occur under harsh conditions.[1]
Incomplete Cyclization Insufficient acid strength or reaction time for the Nazarov cyclization.1. Increase the concentration or use a stronger acid for the cyclization. 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC.

Experimental Protocols

Key Experiment: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of Fluorobenzene with Crotonyl Chloride

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add fluorobenzene (1.0 eq) at 0 °C.

  • Slowly add crotonyl chloride (1.1 eq) to the mixture, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (E)-1-(4-fluorophenyl)but-2-en-1-one.

Step 2: Intramolecular Cyclization

  • Add the crude product from Step 1 to a pre-heated strong acid, such as polyphosphoric acid or concentrated sulfuric acid, at 80-100 °C.

  • Stir the mixture vigorously for 1-2 hours, monitoring the cyclization by TLC or HPLC.

  • Cool the reaction mixture and pour it onto ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Side Product Formation

troubleshooting_workflow start High Side Product Content Detected identify_impurity Identify Impurity (HPLC, GC-MS, NMR) start->identify_impurity is_regioisomer Is it a Regioisomer? identify_impurity->is_regioisomer is_polyacylation Is it Polyacylation? is_regioisomer->is_polyacylation No solution_regioisomer Optimize Acylation: - Lower Temperature - Change Catalyst is_regioisomer->solution_regioisomer Yes is_incomplete_reaction Incomplete Reaction? is_polyacylation->is_incomplete_reaction No solution_polyacylation Optimize Acylation: - Stoichiometric Control - Slow Addition is_polyacylation->solution_polyacylation Yes solution_incomplete_reaction Optimize Cyclization: - Stronger Acid - Increase Temp/Time is_incomplete_reaction->solution_incomplete_reaction Yes end Product Purity Improved solution_regioisomer->end solution_polyacylation->end solution_incomplete_reaction->end

Caption: Troubleshooting workflow for side product formation.

Synthetic Pathway and Potential Side Products

synthesis_pathway cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization fluorobenzene Fluorobenzene acylation Friedel-Crafts Acylation (AlCl3) fluorobenzene->acylation crotonyl_chloride Crotonyl Chloride crotonyl_chloride->acylation para_product para-acylated product (E)-1-(4-fluorophenyl)but-2-en-1-one acylation->para_product Major ortho_product ortho-acylated product (Side Product) acylation->ortho_product Minor cyclization_main Intramolecular Cyclization (H+) para_product->cyclization_main cyclization_side Intramolecular Cyclization (H+) ortho_product->cyclization_side final_product This compound (Desired Product) cyclization_main->final_product side_product 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (Regioisomeric Impurity) cyclization_side->side_product

Caption: Synthetic pathway and potential regioisomeric side product.

References

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Indanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated indanones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions for improved yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the indanone core?

A1: The most prevalent method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][2] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[1] Alternative methods include the Nazarov cyclization of divinyl ketones and various transition-metal-catalyzed reactions.[1]

Q2: Which catalyst is generally most effective for the intramolecular Friedel-Crafts cyclization to form indanones?

A2: The choice of catalyst is critical and highly dependent on the substrate. While aluminum chloride (AlCl₃) is a common and powerful Lewis acid, others such as iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), and terbium(III) triflate (Tb(OTf)₃) have been used effectively.[1][3][4][5] For direct cyclization of 3-arylpropionic acids, strong Brønsted acids like polyphosphoric acid (PPA) and methanesulfonic acid are often employed.[2][4]

Q3: How can I introduce fluorine into the indanone structure?

A3: Fluorine can be incorporated in several ways:

  • Using fluorinated starting materials: Synthesizing the indanone from a fluorinated 3-arylpropionic acid precursor is a common strategy.[3]

  • Electrophilic fluorination: Direct fluorination of a pre-formed indanone or a β-keto ester intermediate can be achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.[3][6]

  • Nucleophilic fluorination: While less common for direct indanone fluorination, nucleophilic fluorinating agents can be used to generate fluorinated building blocks.

Q4: How can I control the formation of regioisomers during Friedel-Crafts cyclization?

A4: Controlling regioselectivity is a significant challenge when multiple cyclization sites are available on the aromatic ring.[1] Key strategies include:

  • Steric hindrance: Bulky substituents on the aromatic ring can block certain positions, directing the cyclization to a specific site.[1]

  • Solvent choice: The solvent can influence product distribution. For instance, nitromethane has been shown to provide optimal selectivity in certain cases.[1][7]

  • Temperature control: Lower temperatures often favor the kinetic product, while higher temperatures may lead to the thermodynamic product.[1]

  • Catalyst selection: In reactions catalyzed by polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can effectively alter the regioselectivity.[1]

Q5: What is the impact of moisture on the reaction?

A5: Many Lewis acid catalysts, such as AlCl₃, are highly sensitive to moisture.[1] Water can hydrolyze and deactivate the catalyst, which can inhibit or completely stop the reaction.[1][8] It is crucial to use anhydrous solvents, thoroughly dried glassware, and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible CauseRecommended Solution
Inactive or Inappropriate Catalyst Screen a variety of Lewis or Brønsted acids. Ensure Lewis acids are anhydrous and handled under an inert atmosphere.[1][9] For deactivated substrates, a more potent catalyst system, such as a superacid, may be necessary.[1]
Suboptimal Reaction Temperature Gradually increase the reaction temperature. Microwave-assisted synthesis can be explored to shorten reaction times and potentially improve yields.[9]
Poor Solvent Choice Experiment with different solvents to ensure adequate solubility of reagents and catalyst activity. In some cases, solvent-free conditions have proven effective.[1]
Moisture Contamination Use flame-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][8]
Incomplete Conversion of Starting Material Increase the reaction time or temperature. Ensure the correct stoichiometry of reagents and catalyst is used.[8]
Deactivated Starting Material Aromatic rings with strong electron-withdrawing groups can be difficult to cyclize. A more forceful catalyst or alternative synthetic route may be required.[1][9]
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible CauseRecommended Solution
Formation of Regioisomers Modify the substrate to introduce bulky blocking groups. Optimize the solvent and temperature conditions.[1] For PPA-catalyzed reactions, adjusting the P₂O₅ content can control regioselectivity.[1]
Intermolecular Reactions Run the reaction at high dilution to favor the desired intramolecular cyclization.[1]
Side Reactions (e.g., polymerization, degradation) Monitor the reaction closely to avoid unnecessarily long reaction times or excessive temperatures.[1]
Issue 3: Difficulties with Product Purification
Possible CauseRecommended Solution
Product is an oil or difficult to crystallize Utilize column chromatography for purification. Techniques like radial chromatography can also be effective.[10]
Presence of unreacted starting materials or byproducts Optimize reaction conditions to drive the reaction to completion.[8] Careful workup procedures, such as neutralizing acidic byproducts, are important.[8]
Decomposition on silica gel Consider using a different stationary phase for chromatography (e.g., alumina) or alternative purification methods like recrystallization or distillation.

Data Presentation

Table 1: Effect of Catalyst on the Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃DichloromethaneRT285[3]
NbCl₅DichloromethaneRT190[3]
PPA-100188[9]
TfOHDichloromethane80 (MW)195[2]
Tb(OTf)₃o-Dichlorobenzene250478[4]

Table 2: Conditions for Electrophilic Fluorination of 1-Indanone Derivatives

SubstrateFluorinating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Alkyl 1-indanone-2-carboxylateNFSIind-pybox-Eu(III)Dichloromethane-302496 (ee)[11]
1,3-IndanedioneSelectfluor®-AcetonitrileRT2450[6]
Divinyl Ketone (Nazarov Cyclization/Fluorination)NFSICu(OTf)₂----[3]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Friedel-Crafts Acylation of a 3-Arylpropionic Acid
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the 3-arylpropionic acid to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Solvent Addition: Add an anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid (e.g., AlCl₃) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Electrophilic Fluorination using Selectfluor®
  • Preparation: In a round-bottom flask, dissolve the indanone substrate in an appropriate solvent (e.g., acetonitrile).[6]

  • Reagent Addition: Add Selectfluor® (1.1 equivalents) to the solution.[6]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC, GC, or NMR.[6]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., CH₂Cl₂) and wash with water to remove any water-soluble byproducts.[6]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[6]

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Check Catalyst Activity and Choice Start->Check_Catalyst Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Purity Assess Starting Material Purity Start->Check_Purity Optimize_Catalyst Screen Different Catalysts (Lewis/Brønsted Acids) Check_Catalyst->Optimize_Catalyst Inactive or Inappropriate Optimize_Temp Optimize Temperature and Reaction Time Check_Conditions->Optimize_Temp Suboptimal Anhydrous_Setup Ensure Anhydrous Conditions Check_Conditions->Anhydrous_Setup Moisture Present Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure Success Improved Yield Optimize_Catalyst->Success Optimize_Temp->Success Anhydrous_Setup->Success Purify_SM->Success

Caption: Troubleshooting workflow for low indanone yield.

Friedel_Crafts_Workflow Start Start: 3-Arylpropionic Acid or Acyl Chloride Step1 Add Anhydrous Solvent and Catalyst (e.g., AlCl₃) Start->Step1 Step2 Intramolecular Friedel-Crafts Acylation Step1->Step2 Step3 Aqueous Workup (Quench with Acid/Ice) Step2->Step3 Step4 Extraction with Organic Solvent Step3->Step4 Step5 Purification (Chromatography/Recrystallization) Step4->Step5 End Final Product: Fluorinated Indanone Step5->End

Caption: General experimental workflow for indanone synthesis.

References

Technical Support Center: Troubleshooting Low Cell Permeability of 6-fluoro-2-methyl-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the low cell permeability of 6-fluoro-2-methyl-1-indanone derivatives.

Frequently Asked Questions (FAQs)

Q1: My 6-fluoro-2-methyl-1-indanone derivative shows low cell permeability in my assay. What are the potential reasons?

A1: Low cell permeability of a small molecule like a 6-fluoro-2-methyl-1-indanone derivative can stem from several physicochemical and biological factors. Key considerations include:

  • High Polarity: The presence of the ketone group and the fluorine atom can increase the molecule's polarity, hindering its ability to partition into and cross the lipophilic cell membrane.

  • Molecular Size and Shape: While likely a small molecule, its specific three-dimensional shape and any bulky substituents could negatively impact its diffusion across the membrane.

  • Low Lipophilicity: For passive diffusion, a compound must be sufficiently lipophilic to enter the lipid bilayer. An unfavorable logP value is a common cause of poor permeability.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can lead to a strong solvation shell of water molecules, which must be stripped away for the compound to enter the membrane. This is a key principle of Lipinski's Rule of 5.[1]

  • Active Efflux: The compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell, resulting in low intracellular accumulation.

  • Poor Aqueous Solubility: While seemingly counterintuitive, very low aqueous solubility can lead to poor availability of the compound at the cell surface, thus limiting its ability to permeate.

  • Experimental Conditions: Factors such as temperature, pH, and the choice of solvent can significantly affect membrane fluidity and compound stability, thereby influencing permeability measurements.[2][3][4]

Q2: How can I improve the cell permeability of my lead compound?

A2: Several strategies can be employed to enhance the cell permeability of your 6-fluoro-2-methyl-1-indanone derivative:

  • Chemical Modification (Prodrug Approach): A common and effective strategy is to create a more lipophilic prodrug by masking polar functional groups with moieties that are cleaved intracellularly to release the active compound.[5] For example, the ketone could be temporarily converted to a less polar group.

  • Formulation Strategies:

    • Permeation Enhancers: Incorporating excipients that can transiently and reversibly increase membrane permeability.[6]

    • Lipid-Based Formulations: Using formulations like liposomes or nanoemulsions can improve the solubility and transport of lipophilic drugs across the cell membrane.[7][8]

  • Structural Modifications (SAR Studies): Systematically modify the structure of the derivative to optimize its physicochemical properties. This could involve altering substituents to reduce polarity or hydrogen bonding capacity.

Q3: What are the key differences between PAMPA and Caco-2 assays for assessing permeability?

A3: Both are widely used in vitro models, but they differ in complexity and the information they provide:

FeatureParallel Artificial Membrane Permeability Assay (PAMPA)Caco-2 Cell Permeability Assay
Membrane Type Artificial lipid-infused membraneMonolayer of differentiated human colon adenocarcinoma cells
Transport Mechanism Passive diffusion onlyPassive diffusion, active transport, and active efflux
Complexity & Cost Simple, high-throughput, low costComplex, lower-throughput, higher cost
Biological Relevance Lower, as it lacks transporters and metabolismHigher, as it mimics the human intestinal epithelium
Primary Use Early-stage screening for passive permeabilityLater-stage screening to investigate active transport and efflux

This table summarizes the key differences between PAMPA and Caco-2 assays.

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay

If your 6-fluoro-2-methyl-1-indanone derivative shows low permeability in a PAMPA assay, the issue is likely related to its physicochemical properties for passive diffusion.

Troubleshooting Workflow:

G cluster_0 start Low Permeability in PAMPA check_physchem Review Physicochemical Properties (LogP, PSA, MW, H-bonds) start->check_physchem high_polarity High Polarity / Low LogP check_physchem->high_polarity LogP < 1 large_size High MW / PSA check_physchem->large_size MW > 500 Da PSA > 140 Ų solubility_issue Poor Aqueous Solubility check_physchem->solubility_issue Precipitation Observed modify_structure Modify Structure: - Increase Lipophilicity - Reduce H-bonds high_polarity->modify_structure prodrug Prodrug Strategy: Mask Polar Groups high_polarity->prodrug large_size->modify_structure formulation Improve Formulation: Use Solubilizing Agents solubility_issue->formulation retest Re-test Permeability modify_structure->retest prodrug->retest formulation->retest end Permeability Improved retest->end

A troubleshooting workflow for low permeability in a PAMPA assay.

Hypothetical Physicochemical Data for 6-fluoro-2-methyl-1-indanone Derivatives:

DerivativeMW ( g/mol )LogP (calculated)PSA (Ų)H-Bond DonorsH-Bond AcceptorsPAMPA Permeability (Papp, 10⁻⁶ cm/s)
Parent 164.182.117.1015.5
Derivative A (polar) 210.20.845.322< 1.0
Derivative B (lipophilic) 248.33.517.10115.2
Derivative C (large) 520.62.5150.135< 0.5

This table presents hypothetical data to illustrate how physicochemical properties can influence passive permeability. Note that values for the parent compound are based on available data for similar structures.[9][10]

Issue 2: Low Permeability in Caco-2 Assay Despite Good PAMPA Results

If your compound has good passive permeability (from PAMPA) but low apparent permeability in the Caco-2 assay, this strongly suggests the involvement of biological transport mechanisms.

Potential Causes and Solutions:

  • Active Efflux: The compound is likely a substrate for an efflux transporter like P-gp.

    • How to Confirm: Run a bi-directional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[11]

    • Solution: Co-administer with a known efflux inhibitor (e.g., verapamil for P-gp).[11] If permeability increases, efflux is confirmed. Structural modifications to the derivative may be necessary to reduce its affinity for the transporter.

Illustrative Caco-2 Assay Data:

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPapp (A-B) with Verapamil (10⁻⁶ cm/s)Interpretation
Propranolol (High Perm.) 25.023.50.94N/AHigh passive permeability
Atenolol (Low Perm.) 0.50.61.2N/ALow passive permeability
Derivative X 1.59.06.08.5High efflux

This table provides example data demonstrating how to identify an efflux substrate using a bi-directional Caco-2 assay.

Factors Influencing Cell Permeability Diagram:

G lipophilicity Lipophilicity (LogP) passive Passive Diffusion lipophilicity->passive size Size (MW) size->passive (inversely) polarity Polarity (PSA) polarity->passive (inversely) h_bonds H-Bonding h_bonds->passive (inversely) permeability Overall Cell Permeability passive->permeability efflux Active Efflux (e.g., P-gp) efflux->permeability (reduces) uptake Active Uptake uptake->permeability

Factors influencing the overall cell permeability of a compound.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Prepare Stock Solutions: Dissolve test compounds and standards in DMSO to a concentration of 10 mM.

  • Prepare Donor Plate: Dilute the stock solutions in a suitable buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

  • Coat PAMPA Plate: Add 5 µL of a lipid solution (e.g., 2% lecithin in dodecane) to each well of the filter side of a 96-well PAMPA plate.

  • Assemble Sandwich: Place the coated filter plate onto the acceptor plate.

  • Add Donor Solution: Add 200 µL of the donor solution to the filter wells.

  • Incubation: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.

  • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[12]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >250 Ω·cm². Additionally, a Lucifer Yellow rejection test can be performed to confirm tight junction integrity.[12][13]

  • Prepare Dosing Solutions: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration (typically 1-10 µM).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.[13]

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Take samples from the basolateral chamber at specified time points.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Follow the same procedure but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Analysis: Quantify the compound concentration in the collected samples using LC-MS/MS.

  • Calculate Papp: Calculate the Papp value for both A-B and B-A directions and determine the efflux ratio.

References

stability issues of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: While specific stability data for this molecule is not extensively published, based on its structure as an α-fluoro ketone and a substituted indanone, the primary concerns are:

  • Hydrolytic Instability: The presence of the fluorine atom alpha to the carbonyl group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, potentially leading to hydrate formation or other degradation.

  • Oxidative Degradation: Ketones, particularly cyclic ketones, can be susceptible to oxidation, which may result in ring-opening to form dicarboxylic acids or other oxidative products.[1][2] The indanone structure is generally stable but can be incompatible with strong oxidizing agents.[3]

  • Photostability: Substituted indanones may exhibit sensitivity to light, leading to degradation. Photochemical reactions can be complex and may result in various degradation products.[4]

  • pH-Dependent Degradation: The stability of the compound is likely to be influenced by the pH of the solution. Both acidic and basic conditions can catalyze degradation reactions.

Q2: I am observing a loss of my compound in an aqueous buffer. What could be the cause?

A2: Loss of the compound in an aqueous buffer could be due to several factors:

  • Hydrolysis: As mentioned in A1, the α-fluoro ketone moiety may be susceptible to hydrolysis. This can be more pronounced at certain pH values.

  • Precipitation: Ensure that the concentration of the compound in your buffer is not exceeding its solubility limit. You may need to determine the solubility of the compound in your specific buffer system.

  • Adsorption: The compound may adsorb to the surface of your storage container (e.g., glass or plastic). Using silanized glassware or low-adsorption plastics can mitigate this.

Q3: Are there any known degradation pathways for this class of compounds?

A3: While specific degradation pathways for this compound are not documented, potential degradation pathways for related structures include:

  • Baeyer-Villiger Oxidation: This is a classic reaction of ketones where a peroxy acid or other oxidant inserts an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester).[2][5][6]

  • Ring-Opening: Strong oxidative conditions can lead to the cleavage of the cyclopentanone ring, potentially forming dicarboxylic acid derivatives.[1][7]

  • Reactions involving the α-fluoro group: α-fluoro ketones can be inherently unstable and may undergo elimination or substitution reactions under certain conditions.[8]

Troubleshooting Guides

Issue 1: Unexpected peak formation in HPLC analysis during a stability study.
  • Possible Cause 1: Degradation of the compound.

    • Troubleshooting Step: Perform a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradants and confirming if the new peak corresponds to a degradation product.

  • Possible Cause 2: Interaction with excipients or buffer components.

    • Troubleshooting Step: Run a control experiment with the compound in a simple solvent (e.g., acetonitrile/water) under the same conditions to see if the peak still forms. If it does not, investigate potential interactions with your formulation components.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Analyze a blank sample (placebo) to ensure the peak is not coming from your excipients or solvent system.

Issue 2: Poor mass balance in a stability study.
  • Possible Cause 1: Formation of non-UV active degradants.

    • Troubleshooting Step: Use a mass spectrometer (LC-MS) in conjunction with your UV detector to look for degradants that may not have a chromophore. A charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) can also be employed.

  • Possible Cause 2: Formation of volatile degradants.

    • Troubleshooting Step: Use headspace gas chromatography (GC) to analyze for volatile degradation products that would be missed by HPLC analysis.

  • Possible Cause 3: Adsorption to container surfaces.

    • Troubleshooting Step: Quantify the amount of compound recovered from the container by rinsing with a strong solvent to ensure that significant adsorption is not occurring.

Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study as recommended by the International Conference on Harmonisation (ICH) guidelines should be performed.[9][10]

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Incubate at room temperature for 2 hours. (Base-catalyzed reactions are often faster).

    • At appropriate time points (e.g., 0, 0.5, 1, 2 hours), withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours.

    • At appropriate time points, withdraw a sample and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Also, store a solution of the compound at 70°C for 48 hours.

    • At appropriate time points, withdraw samples, allow to cool, and prepare for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11][12][13]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

    • Analyze the samples after the exposure period.

3. Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a C18 reversed-phase column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The detector should be a photodiode array (PDA) detector to obtain UV spectra of all peaks, which can help in peak tracking and purity assessment. LC-MS should be used for the identification of degradation products.

Table 1: Summary of Forced Degradation Conditions and Target Degradation

Stress ConditionReagent/ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis0.1 N HCl60°C24 hours5-20%
Base Hydrolysis0.1 N NaOHRoom Temp2 hours5-20%
Oxidation3% H₂O₂Room Temp24 hours5-20%
Thermal (Solid)Heat70°C48 hours5-20%
Thermal (Solution)Heat70°C48 hours5-20%
PhotostabilityICH Q1B LightRoom TempAs per ICH5-20%

Note: The conditions should be adjusted if excessive or no degradation is observed.

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis API This compound (API) Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) API->Stock Acid Acid Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1 N NaOH, RT) Stock->Base Expose Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose Thermal Thermal Stress (70°C, Solid & Solution) Stock->Thermal Expose Photo Photostability (ICH Q1B) Stock->Photo Expose HPLC HPLC-PDA Analysis (Assay & Impurities) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS Analysis (Degradant ID) HPLC->LCMS Characterize Peaks MassBalance Calculate Mass Balance LCMS->MassBalance Input Data

Caption: Workflow for a forced degradation study.

Stability_Troubleshooting cluster_investigation Initial Investigation cluster_degradation Degradation Pathway cluster_other Other Causes Start Stability Issue Observed (e.g., New Peak, Low Assay) CheckMethod Is the analytical method validated? Start->CheckMethod CheckBlank Analyze blank/placebo CheckMethod->CheckBlank Yes ForcedDeg Perform Forced Degradation Study CheckBlank->ForcedDeg Issue is with API Solubility Check Solubility CheckBlank->Solubility No peaks in blank ComparePeaks Compare degradant peaks with unknown peak ForcedDeg->ComparePeaks Identify Identify structure (LC-MS, NMR) ComparePeaks->Identify Match Found Adsorption Check for Adsorption Solubility->Adsorption

Caption: Troubleshooting logic for stability issues.

References

overcoming poor solubility of 6-fluoro-2-methyl-1-indanone in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-fluoro-2-methyl-1-indanone, focusing on challenges related to its poor solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties and aqueous solubility of 6-fluoro-2-methyl-1-indanone?

6-fluoro-2-methyl-1-indanone is a solid, crystalline compound with low aqueous solubility.[1][2] Its limited solubility is a primary challenge in the development of aqueous formulations for in vitro and in vivo studies. Key properties are summarized in the table below.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₉FO[1][3]
Molecular Weight 164.18 g/mol [1][3]
Appearance Solid[2]
Melting Point 47.99 °C[2]
Water Solubility 307.4 mg/L (at 25 °C)[1]
Boiling Point 240.9 °C (Predicted)[1]

Q2: Why is 6-fluoro-2-methyl-1-indanone poorly soluble in water?

The molecular structure of 6-fluoro-2-methyl-1-indanone contains a hydrophobic indanone core. While the fluorine atom and the ketone group add some polarity, the overall character of the molecule is nonpolar or hydrophobic. Hydrophobic molecules do not readily dissolve in polar solvents like water because they cannot form favorable hydrogen bonds.[4]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) like 6-fluoro-2-methyl-1-indanone.[5][6][7] The most common and effective methods include:

  • Co-solvency : Blending water with a miscible organic solvent (co-solvent) to reduce the polarity of the solvent system.[8][]

  • pH Adjustment : For ionizable compounds, altering the pH of the medium can convert the molecule into a more soluble salt form.[][10][11]

  • Use of Surfactants : Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[11][12]

  • Cyclodextrin Complexation : Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water.[13][14][15][16]

  • Particle Size Reduction : Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[10][17]

  • Solid Dispersions : Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance solubility and dissolution.[10]

Q4: How do I choose the most suitable solubilization strategy for my experiment?

The choice of method depends on several factors, including the required concentration, the constraints of the downstream application (e.g., cell-based assays, animal studies), and the physicochemical properties of the compound. The following decision tree can guide your selection process.

G start Start: Compound is poorly soluble check_assay Is the downstream assay sensitive to organic solvents? start->check_assay check_ionizable Is the compound ionizable (acidic or basic)? check_assay->check_ionizable Yes use_cosolvent Use Co-solvent System (e.g., DMSO, PEG 400, Ethanol) check_assay->use_cosolvent No use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) check_ionizable->use_cyclodextrin No use_ph Use pH Adjustment (Create a salt form) check_ionizable->use_ph Yes check_cosolvent_conc Is co-solvent conc. tolerated by assay? use_cosolvent->check_cosolvent_conc check_cosolvent_conc->check_ionizable No end_success Solution Achieved check_cosolvent_conc->end_success Yes use_surfactant Use Surfactants (e.g., Polysorbate 80, Cremophor EL) use_cyclodextrin->use_surfactant If ineffective use_cyclodextrin->end_success If effective consider_alt Consider alternative strategies: - Solid Dispersions - Nanosuspensions use_surfactant->consider_alt If ineffective use_surfactant->end_success If effective use_ph->end_success consider_alt->end_success

Caption: Decision tree for selecting a solubilization method.

Q5: How do cyclodextrins improve the solubility of 6-fluoro-2-methyl-1-indanone?

Cyclodextrins (CDs) form inclusion complexes with hydrophobic molecules.[13][16][18] The nonpolar indanone portion of 6-fluoro-2-methyl-1-indanone can fit into the hydrophobic inner cavity of the CD molecule, while the hydrophilic outer surface of the CD interacts with water. This encapsulation effectively increases the apparent water solubility of the compound.[14]

G cluster_0 Before Complexation cluster_1 After Complexation Indanone 6-Fluoro-2-Methyl-1-Indanone (Hydrophobic) Water Aqueous Medium Indanone->Water Poor Interaction (Low Solubility) Complex Inclusion Complex (Soluble in Water) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Water2 Aqueous Medium Complex->Water2 Favorable Interaction (High Solubility)

Caption: Mechanism of cyclodextrin inclusion complexation.

Troubleshooting Guide

Problem: My compound precipitates immediately when I add my DMSO stock solution to an aqueous buffer.

  • Cause: This is a common issue known as "crashing out." The concentration of the organic co-solvent (DMSO) is diluted below the level required to keep the hydrophobic compound in solution.

  • Solution 1 (Optimize Co-solvent Percentage): Determine the minimum percentage of co-solvent needed. Prepare serial dilutions of your compound in mixtures of co-solvent and your aqueous buffer (e.g., 20% DMSO, 10% DMSO, 5% DMSO) to find the lowest concentration that maintains solubility. Be aware that many cell lines can tolerate up to 0.5-1% DMSO, but this should be empirically tested.[19]

  • Solution 2 (Change Addition Method): Instead of adding the stock solution directly to the buffer, try adding the buffer slowly to the stock solution while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Solution 3 (Switch Strategy): If a tolerable co-solvent concentration cannot be achieved, consider an alternative method like cyclodextrin complexation, which avoids organic solvents.[19]

Problem: The solubilizing agent (co-solvent, surfactant) is interfering with my biological assay.

  • Cause: Excipients can have their own biological effects or interfere with assay components (e.g., binding to proteins, disrupting cell membranes).

  • Solution 1 (Run Proper Controls): Always include a "vehicle control" in your experiments. This control should contain the same concentration of the solubilizing agent as your test samples but without the compound. This allows you to subtract any background effects of the vehicle.

  • Solution 2 (Use a More Inert Excipient): Cyclodextrins, particularly derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are often more biocompatible and less disruptive than many organic solvents and surfactants.[19]

  • Solution 3 (Reduce Excipient Concentration): Test the lowest possible concentration of the agent that provides the required solubility. A combination of methods (e.g., a small amount of co-solvent plus a cyclodextrin) might achieve the target concentration with lower individual excipient levels.

Problem: I am getting inconsistent solubility results between experiments.

  • Cause: Inconsistent results can stem from variations in temperature, pH, mixing time, or the purity of the compound and reagents.

  • Solution 1 (Standardize Protocol): Ensure all parameters are consistent. Use a calibrated pH meter, control the temperature (solubility is temperature-dependent), and use a fixed time for mixing/sonication to ensure equilibrium is reached.

  • Solution 2 (Verify Compound Purity): Impurities can affect solubility. Use a compound of known and consistent purity.

  • Solution 3 (Pre-dissolve Completely): Ensure the compound is fully dissolved in the stock solvent before any dilution into aqueous media. Use sonication or gentle warming if necessary, but be cautious of compound degradation at higher temperatures.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol outlines the preparation of a 10 mM stock solution and its dilution into an aqueous medium.

G start Start weigh 1. Weigh 1.642 mg of 6-fluoro-2-methyl-1-indanone start->weigh add_dmso 2. Add 1 mL of 100% DMSO to the solid compound weigh->add_dmso dissolve 3. Vortex and/or sonicate until fully dissolved (Yields 10 mM stock) add_dmso->dissolve dilute 4. Prepare final working solution by diluting stock into aqueous buffer (e.g., add 10 µL stock to 990 µL buffer for 100 µM) dissolve->dilute mix 5. Mix immediately and vigorously upon addition to prevent precipitation dilute->mix end End: Solution Ready for Use mix->end

Caption: Workflow for preparing a solution using a co-solvent.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh 1.642 mg of 6-fluoro-2-methyl-1-indanone (MW = 164.18 g/mol ).

    • Add the solid to a sterile microcentrifuge tube or glass vial.

    • Add 1.0 mL of high-purity DMSO.

    • Vortex thoroughly. If needed, place the vial in a sonicator bath for 5-10 minutes until the solution is clear and all solid has dissolved. This creates a 10 mM stock solution.

  • Preparation of Working Solution:

    • Determine the final desired concentration and the maximum tolerable DMSO concentration for your experiment.

    • To prepare a 100 µM solution with 1% DMSO, for example, add 10 µL of the 10 mM stock solution to 990 µL of your pre-warmed aqueous buffer.

    • It is critical to add the stock solution to the buffer (not the other way around) and to vortex or pipette mix immediately to ensure rapid dispersion.

Protocol 2: Solubilization using Cyclodextrin Complexation

This protocol uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to prepare an aqueous stock solution.

Methodology:

  • Prepare Cyclodextrin Solution:

    • Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 4 g of HP-β-CD in a final volume of 10 mL of buffer). Stir until fully dissolved. Gentle warming may be required.

  • Add Compound:

    • Add an excess amount of solid 6-fluoro-2-methyl-1-indanone to the HP-β-CD solution. The "excess" ensures that a saturated solution is formed.

  • Equilibrate:

    • Seal the container and mix the suspension at room temperature for 24-48 hours using a rotator or magnetic stirrer. This period allows the inclusion complex to form and reach equilibrium.

  • Isolate Saturated Solution:

    • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the clear supernatant. This is your saturated stock solution of the compound-cyclodextrin complex.

  • Determine Concentration and Use:

    • The concentration of the compound in the supernatant must be determined analytically (e.g., via HPLC-UV).

    • The stock solution can then be diluted as needed in the aqueous buffer for experiments.

Protocol 3: Solubilization using pH Adjustment

This method is only applicable if the compound has an ionizable functional group with a suitable pKa. The structure of 6-fluoro-2-methyl-1-indanone does not contain strongly acidic or basic groups, making it a neutral compound. Therefore, pH adjustment is unlikely to be an effective strategy for significantly enhancing its solubility. This approach is more suitable for compounds with acidic (e.g., carboxylic acid) or basic (e.g., amine) moieties.[][20]

References

Technical Support Center: Refining Purification Protocols for 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The most significant impurity is often the undesired regioisomer, 4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, which can form during the cyclization step of the synthesis.[1] Other potential impurities include unreacted starting materials and byproducts from side reactions. The formation of the 4-fluoro isomer is a primary challenge in the synthesis.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress and for identifying the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Provide quantitative data on purity and can help in identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for structural confirmation and for identifying and quantifying isomeric impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities.

Q3: What are the recommended general approaches for purifying crude this compound?

The two primary and most effective purification techniques are column chromatography and recrystallization. For challenging separations of isomers, fractional crystallization may also be considered.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After Column Chromatography

Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution of the product and impurities. Start with a non-polar solvent and gradually increase polarity. A good starting point is a gradient of ethyl acetate in hexane or petroleum ether.[3]
Poor Column Packing An improperly packed column can lead to band broadening and poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Column Overloading Loading too much crude product onto the column will result in inefficient separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Compound Insolubility If the crude product is not fully dissolved in the loading solvent, it can precipitate on the column, leading to streaking and poor separation. Ensure complete dissolution in a minimal amount of the initial mobile phase or a slightly more polar solvent.

Issue 2: Poor Recovery from Recrystallization

Possible Cause Recommended Solution
Incorrect Recrystallization Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, or mixtures like dichloromethane/hexane) to find the optimal one.[2]
Excessive Solvent Usage Using too much solvent will keep the product dissolved even at low temperatures, leading to low recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature Crystallization If the solution cools too quickly during filtration of insoluble impurities, product may be lost. Use a heated funnel or preheat the filtration apparatus.

Issue 3: Presence of Regioisomer Impurity

Possible Cause Recommended Solution
Suboptimal Reaction Conditions The formation of the 4-fluoro isomer is highly dependent on the reaction temperature during synthesis. Lower temperatures (e.g., 0°C) during cyclization can significantly improve the regioselectivity in favor of the desired 6-fluoro isomer.[1]
Inefficient Purification Method The regioisomers may have very similar polarities, making separation by standard column chromatography challenging. A very slow gradient elution or the use of a high-performance flash chromatography system may be necessary. Alternatively, fractional crystallization could be explored.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general starting point for the purification of this compound. Optimization may be required based on the specific impurity profile.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system of ethyl acetate and hexane (e.g., starting with a 1:9 ratio).

    • Visualize the spots under UV light. The ideal solvent system should give the product an Rf value of 0.2-0.4.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, use a "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the non-polar solvent.

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 10% to 20% to 30%).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent (e.g., methanol, ethanol, isopropanol) to each tube.

    • Heat the tubes to boiling. If the compound dissolves, it is a potential recrystallization solvent.

    • Allow the dissolved samples to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals is a suitable choice.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the product is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommended Condition
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane or Petroleum Ether (e.g., 5% to 50%)
Loading Dry or wet loading
Monitoring TLC with UV visualization

Table 2: Potential Solvents for Recrystallization Screening

SolventPolarity
HexaneNon-polar
DichloromethaneModerately Polar
Ethyl AcetateModerately Polar
IsopropanolPolar
EthanolPolar
MethanolPolar
WaterVery Polar

Visualizations

experimental_workflow crude_product Crude Product tlc_analysis TLC Analysis crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography purity_analysis Purity Analysis (HPLC, NMR) column_chromatography->purity_analysis recrystallization Recrystallization recrystallization->purity_analysis purity_analysis->recrystallization Purity < 98% pure_product Pure Product purity_analysis->pure_product Purity > 98%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, HPLC) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure low_yield Low Yield? is_pure->low_yield No end Pure Product is_pure->end Yes has_isomer Isomer Present? low_yield->has_isomer No optimize_recrystallization Optimize Recrystallization low_yield->optimize_recrystallization Yes optimize_chromatography Optimize Column Chromatography has_isomer->optimize_chromatography Yes has_isomer->optimize_recrystallization No optimize_chromatography->check_purity review_synthesis Review Synthesis Conditions (e.g., temperature) optimize_chromatography->review_synthesis optimize_recrystallization->check_purity

Caption: A logical troubleshooting workflow for refining purification protocols.

References

analytical interference in the characterization of 6-fluoro-2-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Characterization of 6-Fluoro-2-methyl-1-indanone

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges during the characterization of 6-fluoro-2-methyl-1-indanone.

Frequently Asked Questions (FAQs)

General Compound Information

Q1: What are the basic properties of 6-fluoro-2-methyl-1-indanone?

A1: 6-Fluoro-2-methyl-1-indanone is a fluorinated derivative of 2-methyl-1-indanone. Its basic properties are summarized in the table below.

PropertyValue
CAS Number 37794-19-7[1]
Molecular Formula C₁₀H₉FO[1]
Molecular Weight 164.18 g/mol [1]
Appearance Typically a white to light yellow crystalline powder.[2]
Structure
6-fluoro-2-methyl-1-indanone structure

Troubleshooting Guides by Analytical Technique

High-Performance Liquid Chromatography (HPLC)

Q2: I am seeing a "ghost peak" in my HPLC chromatogram when analyzing 6-fluoro-2-methyl-1-indanone. What is the cause and how can I fix it?

A2: Ghost peaks are spurious peaks that do not originate from the injected sample. They are a common interference in HPLC analysis.

Possible Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in solvents, especially water, can accumulate on the column during equilibration and elute as a peak during the gradient.[3][4]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[5] Consider installing an in-line filter or a ghost peak trapping column.[3]

  • Carryover from Previous Injection: The analyte or impurities from a previous, more concentrated sample may be retained on the column or in the injection system and elute in a subsequent run.

    • Solution: Implement a robust column washing step with a strong solvent (e.g., 100% acetonitrile or methanol) between runs. Clean the injector needle and port.

  • Sample Degradation: The compound may be degrading in the autosampler over time.

    • Solution: Use a cooled autosampler and analyze samples promptly after preparation.

Q3: My peak for 6-fluoro-2-methyl-1-indanone is showing significant tailing. What should I do?

A3: Peak tailing can compromise resolution and integration accuracy.

Possible Causes & Solutions:

  • Column Activity: Secondary interactions between the analyte and active sites (e.g., free silanols) on the silica-based column packing can cause tailing.

    • Solution: Use a high-quality, end-capped column. Adding a small amount of a competitive base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can help protonate silanols and reduce secondary interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.[6]

    • Solution: Dilute the sample or reduce the injection volume.

  • Metal Interactions: The ketone functional group in the indanone structure can chelate with metal ions from the stainless steel hardware (column, tubing, frit), causing tailing.[7]

    • Solution: Use a bio-inert or PEEK-lined HPLC system and column to minimize metal surface interactions.[7]

Q4: Retention time for my analyte is drifting between injections. How can I stabilize it?

A4: Unstable retention times indicate a lack of system equilibration or changes in experimental conditions.

Possible Causes & Solutions:

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before injection.

    • Solution: Increase the column equilibration time between runs. Ensure at least 10-15 column volumes of the initial mobile phase pass through the column.

  • Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile solvent or inadequate mixing.

    • Solution: Keep mobile phase bottles capped. Ensure the online degasser and pump are functioning correctly.

  • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and partitioning, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant temperature.

Troubleshooting Workflow for HPLC Issues

start Problem Observed in HPLC Chromatogram peak_shape Poor Peak Shape? (Tailing, Fronting, Broad) start->peak_shape Check First retention Retention Time Drift? start->retention Check Second ghost_peak Extra 'Ghost' Peaks? start->ghost_peak Check Third overload Reduce Sample Concentration or Injection Volume peak_shape->overload Yes column_activity Column Activity or Metal Interaction? peak_shape->column_activity No equilibration Increase Column Equilibration Time retention->equilibration Yes temp_control Check Temperature Control retention->temp_control No carryover Implement Injector & Column Wash Steps Between Runs ghost_peak->carryover Yes mobile_phase_purity Check Mobile Phase Purity ghost_peak->mobile_phase_purity No mobile_phase_mod Add Mobile Phase Modifier (e.g., TFA) or Use Inert Column Hardware column_activity->mobile_phase_mod Yes new_column Consider Column Void. Replace Column. column_activity->new_column No use_oven Use Column Oven for Stable Temperature temp_control->use_oven Fluctuating check_pump Check Pump Performance & Mobile Phase Composition temp_control->check_pump Stable fresh_mp Prepare Fresh Mobile Phase with HPLC-Grade Solvents mobile_phase_purity->fresh_mp Suspect blank_run Run a Blank Gradient (No Injection) mobile_phase_purity->blank_run Unsure

Caption: Troubleshooting logic for common HPLC interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q5: I'm not seeing the expected molecular ion peak (m/z 164.18) for 6-fluoro-2-methyl-1-indanone in my mass spectrum. Why?

A5: The absence of a molecular ion peak is common in electron ionization (EI) mass spectrometry, especially for compounds that fragment easily.

Possible Causes & Solutions:

  • Extensive Fragmentation: The energy of electron ionization (typically 70 eV) may be too high, causing the molecular ion to fragment completely before it can be detected.

    • Solution: If available, use a "soft" ionization technique like Chemical Ionization (CI). CI is less energetic and more likely to yield a prominent protonated molecule peak ([M+H]⁺).

  • Thermal Degradation: The compound may be degrading in the high-temperature GC inlet.

    • Solution: Lower the inlet temperature. Ensure the inlet liner is clean and inert, as active sites can catalyze degradation.[8]

  • Mass Spectrometer Tuning: The mass spectrometer may be tuned improperly, affecting the detection of ions in that mass range.

    • Solution: Perform a standard tune of the mass spectrometer using a known calibration compound (e.g., PFTBA).

Q6: My baseline is noisy or rising during the GC-MS run. What could be the cause?

A6: A high or rising baseline reduces signal-to-noise and can obscure small peaks.

Possible Causes & Solutions:

  • Column Bleed: The stationary phase of the GC column is degrading and eluting, which is common at or above the column's maximum temperature limit.[9]

    • Solution: Ensure the oven temperature program does not exceed the column's maximum operating temperature. Condition the column according to the manufacturer's instructions. If the column is old, it may need to be replaced.[9]

  • System Contamination: Contamination in the carrier gas, gas traps, or inlet can slowly elute during the run.

    • Solution: Check for leaks in the gas lines.[6] Ensure high-purity carrier gas is used and that oxygen and moisture traps are fresh.[8] Bake out the inlet and column to remove contaminants.

  • Septum Bleed: Particles from the inlet septum can deposit into the liner and bleed out during the run.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

GC-MS Sample Analysis Workflow

cluster_prep Sample & System Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Sample in Volatile Solvent check_system Check System: Carrier Gas, Septum, Liner prep_sample->check_system inject Inject Sample check_system->inject separation GC Separation (Temperature Program) inject->separation ionization Ionization (EI/CI) separation->ionization detection Mass Analysis & Detection ionization->detection chromatogram Analyze Chromatogram (Peak Shape, RT) detection->chromatogram mass_spectrum Analyze Mass Spectrum (Molecular Ion, Fragments) chromatogram->mass_spectrum library_search Perform Library Search mass_spectrum->library_search

Caption: Standard workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: I am seeing unexpected peaks in my ¹H NMR spectrum. How do I identify them?

A7: Extraneous peaks in an NMR spectrum are a classic interference problem, often arising from solvents or impurities.

Possible Causes & Solutions:

  • Residual Protonated Solvent: Even in deuterated solvents, a small residual amount of the protonated form exists (e.g., CHCl₃ in CDCl₃).

    • Solution: Identify the peak using published tables of common NMR solvent impurities.[10][11][12] The chemical shift of these residual peaks is well-documented.

  • Water: Water is a very common impurity. Its chemical shift is highly variable and depends on the solvent, temperature, and concentration.[11]

    • Solution: In aprotic solvents like CDCl₃, it often appears as a broad singlet around 1.56 ppm. In DMSO-d₆, it's around 3.33 ppm. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the water peak will exchange with deuterium and disappear or diminish significantly.

  • Synthesis Impurities: Reagents, byproducts, or catalysts from the synthesis may still be present. Synthesis of the related 6-fluoro-1-indanone can involve reagents like aluminum trichloride and solvents like 1,2-dichloroethane.[13]

    • Solution: Review the synthesis and purification steps. If possible, run NMR spectra of starting materials to identify potential carryover.

Q8: The ¹⁹F NMR spectrum shows more than one signal. Does this mean my sample is impure?

A8: Not necessarily. While multiple signals can indicate fluorine-containing impurities, other factors can be at play.

Possible Causes & Solutions:

  • Diastereomers: The methyl group at the 2-position creates a chiral center. If another chiral center is present (e.g., from a derivatizing agent or a chiral impurity), you may be observing signals from two different diastereomers.

    • Solution: Check the synthetic route for any steps that could introduce another chiral center. Chiral HPLC may be needed to separate the stereoisomers.

  • Fluorinated Impurities: The sample could be contaminated with other fluorinated compounds from the synthesis, such as unreacted starting materials or side-products.

    • Solution: Use HPLC or GC-MS to assess the overall purity of the sample. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it excellent for detecting even trace levels of fluorinated impurities.[14][15]

Q9: Why do the aromatic proton signals in my ¹H NMR look so complex?

A9: The complexity arises from spin-spin coupling between the protons and the fluorine atom. The ¹⁹F nucleus (spin ½, 100% natural abundance) couples to nearby protons.[16][17] You will observe H-F coupling constants (J-couplings) that split the proton signals. The proton ortho to the fluorine will show the largest coupling, followed by the meta proton. This additional coupling, on top of the usual H-H couplings, can make the aromatic region difficult to interpret at first glance.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Analysis
  • System: HPLC with UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 30% B, hold for 1 min.

    • Linear ramp to 95% B over 10 min.

    • Hold at 95% B for 2 min.

    • Return to 30% B over 1 min.

    • Hold at 30% B for 4 min (equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.

Protocol 2: GC-MS Analysis
  • System: Gas chromatograph with a mass selective detector.

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (50:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial temperature 80 °C, hold for 2 min.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Dichloromethane.

Quantitative Data Tables

Note: The following data are representative examples based on the structure and are intended for illustrative purposes. Actual experimental values may vary.

Table 1: Predicted Mass Spectral Fragments (EI)

m/zPossible Fragment IdentityNotes
164[M]⁺Molecular Ion
149[M - CH₃]⁺Loss of the methyl group
136[M - CO]⁺Loss of carbonyl group
121[M - CO - CH₃]⁺Subsequent loss of methyl group
109[C₇H₆F]⁺Fluorotropylium or related ion

Table 2: Representative NMR Chemical Shifts (in CDCl₃)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H NMR
Aromatic H7.0 - 7.5mJ(H,H), J(H,F)
CH (position 2)~2.8m
CH₂ (position 3)~2.6, ~3.1m
CH₃ (position 2)~1.2dJ(H,H) ≈ 7
¹⁹F NMR ~ -115m
¹³C NMR
C=O (position 1)~205dJ(C,F)
Aromatic C-F~163d¹J(C,F) ≈ 250
Aromatic C120 - 150mJ(C,F)
CH (position 2)~45s
CH₂ (position 3)~35dJ(C,F)
CH₃ (position 2)~15s

References

Technical Support Center: Enhancing the Biological Activity of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating and enhancing the biological activity of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound has demonstrated a range of biological activities, primarily as an anticancer agent. Its mechanisms of action are reported to include caspase activation, leading to apoptosis, and inhibition of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties. Preliminary studies also indicate potential interactions with DNA. Additionally, it has shown some antibacterial effects.

Q2: What are the primary molecular targets of this compound?

A2: Based on its observed biological effects, the primary molecular targets are believed to be caspases (key enzymes in the apoptotic pathway) and cyclooxygenase (COX-1 and COX-2) enzymes. Its potential to interact with DNA suggests that this is also a key area of investigation.

Q3: What general strategies can be employed to enhance the biological activity of this compound?

A3: The most common strategy for enhancing the biological activity of a lead compound like this is through structural modification to create a library of derivatives. For the 1-indanone scaffold, key areas for modification include:

  • Substitution on the aromatic ring: Introducing different functional groups (e.g., hydroxyl, methoxy, additional halogens) on the benzene ring can modulate the electronic properties and lipophilicity of the molecule, potentially improving target binding and pharmacokinetic properties.

  • Modification at the 2-position: Altering the methyl group at the 2-position or introducing other substituents can influence the compound's conformation and interaction with the target's binding pocket. Creating 2-benzylidene derivatives has been a successful strategy for other 1-indanones.

  • Changes to the carbonyl group: While more synthetically challenging, modifications to the ketone functionality can be explored to alter reactivity and binding characteristics.

Q4: How does the fluorine atom in the structure influence its biological activity?

A4: The fluorine atom at the 6-position is a critical feature. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with biological targets.

Q5: Are there any known derivatives of this compound with enhanced activity?

A5: Currently, there is limited publicly available data on specific derivatives of this compound and their corresponding biological activities. Researchers are encouraged to explore the synthesis of novel analogs and conduct structure-activity relationship (SAR) studies to identify compounds with improved potency and selectivity.

Troubleshooting Guides

Synthesis of Indenone Derivatives
Issue Potential Cause(s) Troubleshooting Steps
Low yield of the desired product - Inactive catalyst (for catalyzed reactions)- Impure starting materials- Suboptimal reaction temperature or time- Inefficient purification- Catalyst: Use a fresh batch of catalyst or test its activity on a known reaction.- Purity: Ensure the purity of starting materials using techniques like NMR or GC-MS.- Optimization: Systematically vary the reaction temperature and time, monitoring the reaction progress by TLC or LC-MS.- Purification: Try alternative purification methods such as recrystallization or a different column chromatography solvent system.
Formation of multiple byproducts - Lack of regioselectivity in the reaction- Side reactions due to harsh conditions- Decomposition of starting material or product- Regioselectivity: For reactions like Friedel-Crafts acylation, consider using directing groups to favor the formation of the desired isomer.- Reaction Conditions: Attempt the reaction under milder conditions (e.g., lower temperature, different catalyst).- Stability: Check the stability of your starting materials and product under the reaction conditions.
Difficulty in purification - Similar polarity of the product and byproducts- Oiling out of the product during crystallization- Chromatography: Use a high-performance liquid chromatography (HPLC) for separation if column chromatography is ineffective.- Crystallization: If the product oils out, try using a different solvent system, seeding the solution with a small crystal of the pure product, or cooling the solution very slowly.
Biological Assays
Assay Issue Potential Cause(s) Troubleshooting Steps
Caspase Activity Assay High background signal - Cell lysis buffer interfering with the assay- Spontaneous substrate degradation- Use a lysis buffer recommended for caspase assays.- Run a control with substrate and buffer only to check for spontaneous degradation.
Inconsistent results - Variation in cell number or confluency- Inconsistent incubation times- Ensure accurate cell counting and consistent seeding density.- Use a multi-channel pipette for simultaneous addition of reagents and adhere strictly to incubation times.
COX Inhibition Assay Low enzyme activity in controls - Improper storage of the enzyme- Inactive cofactors- Aliquot and store the COX enzyme at -80°C to avoid repeated freeze-thaw cycles.- Prepare fresh cofactor solutions before each experiment.
High variability between replicates - Inaccurate pipetting of small volumes- Inconsistent pre-incubation times with the inhibitor- Use calibrated pipettes and perform serial dilutions to work with larger volumes.- Ensure precise timing for the pre-incubation of the enzyme with the inhibitor before adding the substrate.
DNA Interaction Assay No observable interaction - Compound is not a direct DNA binder- Insufficient concentration of the compound- Assay conditions not optimal for binding- Confirm that the compound's mechanism involves direct DNA binding.- Test a wider range of concentrations.- Vary buffer conditions such as pH and salt concentration.
Non-specific binding - Hydrophobic interactions with the detection surface (e.g., in SPR)- Compound aggregation- Include a detergent (e.g., Tween 20) in the running buffer.- Check for compound aggregation using dynamic light scattering (DLS).

Data Presentation

Known Biological Activity of this compound
Activity Type Assay/Model Result (IC50) Reference
AnticancerNot Specified10 µM[1]
Anti-inflammatoryCyclooxygenase InhibitionData not available[1]
AntibacterialNot SpecifiedData not available[1]
Template for Structure-Activity Relationship (SAR) Studies of New Derivatives
Compound ID R1-group R2-group Caspase-3 Activation (EC50) COX-2 Inhibition (IC50) Anticancer (MCF-7, IC50)
Parent HCH3--10 µM
Derivative 1
Derivative 2
...

Experimental Protocols

General Protocol for the Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol is a general method for the Aldol condensation to create 2-benzylidene derivatives, a common strategy to enhance the biological activity of 1-indanones.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of KOH or NaOH (2 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the crude product, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol for Fluorometric Caspase-3/7 Activity Assay

Materials:

  • Cell line of interest

  • This compound or its derivatives

  • Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Cell lysis buffer

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for the desired time. Include a positive control (e.g., staurosporine) and a vehicle control (e.g., DMSO).

  • After treatment, remove the media and lyse the cells with an appropriate lysis buffer.

  • Prepare a reaction mixture containing the caspase substrate in a reaction buffer.

  • Add the cell lysate to the wells of a black 96-well plate, followed by the addition of the reaction mixture.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at different time points or as an endpoint reading.

  • Calculate the caspase activity relative to the vehicle control.

Visualizations

Signaling_Pathway Indenone 6-fluoro-2-methyl- 2,3-dihydro-1H-inden-1-one COX2 COX-2 Enzyme Indenone->COX2 Inhibition Procaspase3 Pro-caspase-3 Indenone->Procaspase3 Activation DNA DNA Indenone->DNA Interaction? Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest

Caption: Potential signaling pathways affected by this compound.

Experimental_Workflow Start Parent Compound: 6-fluoro-2-methyl-inden-1-one Synthesis Synthesize Derivative Library (e.g., 2-benzylidene analogs) Start->Synthesis Screening Primary Screening (e.g., Anticancer activity in one cell line) Synthesis->Screening Hit_ID Identify 'Hits' (Compounds with improved activity) Screening->Hit_ID Hit_ID->Synthesis Inactive SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Active Secondary_Assays Secondary Assays for Hits (Caspase, COX inhibition) Hit_ID->Secondary_Assays Lead_Opt Lead Optimization SAR->Lead_Opt Secondary_Assays->SAR End Candidate Compound Lead_Opt->End

Caption: Experimental workflow for enhancing biological activity.

Troubleshooting_Logic Start Low Biological Activity Observed Check_Purity Is the compound pure? Start->Check_Purity Purify Purify Compound (Chromatography, Recrystallization) Check_Purity->Purify No Check_Conc Is the concentration accurate? Check_Purity->Check_Conc Yes Purify->Check_Purity Verify_Conc Verify Concentration (e.g., by UV-Vis) Check_Conc->Verify_Conc No Assay_Controls Did the assay controls work? Check_Conc->Assay_Controls Yes Verify_Conc->Check_Conc Troubleshoot_Assay Troubleshoot Assay Protocol (Enzyme activity, cell health, etc.) Assay_Controls->Troubleshoot_Assay No Consider_Mechanism Consider Mechanism of Action (Is this the right assay?) Assay_Controls->Consider_Mechanism Yes Troubleshoot_Assay->Assay_Controls Modify_Structure Synthesize Derivatives to Improve Activity Consider_Mechanism->Modify_Structure

Caption: Troubleshooting logic for unexpected biological assay results.

References

Validation & Comparative

Cytotoxicity of 6-fluoro-2-methyl-1-indanone: A Comparative Analysis with Other Indanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of indanone derivatives, with a specific focus on framing the potential activity of 6-fluoro-2-methyl-1-indanone within the context of existing research. While direct experimental data on the cytotoxicity of 6-fluoro-2-methyl-1-indanone is not currently available in peer-reviewed literature, this document synthesizes findings on structurally related fluorinated and methylated indanone compounds to offer a predictive comparison. The indanone scaffold is a recognized pharmacophore with demonstrated anticancer activity, and substitutions on the indanone ring can significantly modulate this biological effect.

Comparative Cytotoxicity of Indanone Derivatives

The cytotoxic potential of various indanone derivatives has been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key metric for comparison. The following table summarizes the IC50 values of several indanone derivatives from published studies.

Compound/DerivativeCancer Cell Line(s)IC50 (µM)Key Findings & Mechanism of Action
Indanone-based thiazolyl hydrazone derivatives HT-29, COLO 205, KM 12 (Colorectal Cancer)0.41 - 6.85Induces G2/M phase cell cycle arrest and apoptosis.[1][2]
N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) HT-29, COLO 205, KM 12 (Colorectal Cancer)0.41 - 0.98More effective than the approved drug irinotecan against these cell lines; inhibits tubulin polymerization.[1][2]
Fluorinated benzylidene indanone MCF-7 (Breast Cancer)Not specifiedActs as a microtubule destabilizer, inducing G2/M phase arrest.[3]
Gallic acid based indanone derivative Ehrlich Ascites Carcinoma (in vivo)Not applicable (54.3% tumor growth inhibition at 50 mg/kg)Inhibits tubulin polymerization and induces apoptosis.[4]
2-Benzylidene-1-indanones MCF-7 (Breast), HCT (Colon), THP-1 (Leukemia), A549 (Lung)0.01 - 0.88Strong inhibition of tubulin polymerization.[1]
Indanocine Multidrug-Resistant Cancer Cell Lines (e.g., MCF-7/ADR)Not specifiedBlocks tubulin polymerization and induces apoptosis in stationary-phase multidanken cancer cells.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of indanone cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indanone derivative (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[8]

  • Treat the cells with various concentrations of the indanone compounds and incubate for a further 48-72 hours.

  • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[7]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[7]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, serving as a biomarker for cytotoxicity.[9]

Materials:

  • 96-well assay plate with cultured cells

  • Test compounds

  • LDH detection mix (containing substrate, NAD+, and diaphorase)

  • Stop solution

  • Microplate reader

Procedure:

  • Set up a 96-well plate containing cells and controls (wells without cells for background, and vehicle-only controls).

  • Add test compounds to the appropriate wells and incubate for the desired period.

  • At the end of the incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH detection mix to each well containing the supernatant.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Add a stop solution to each well.

  • Record the absorbance at 490 nm using a microplate reader.

Visualizations

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a proposed signaling pathway for indanone-induced cell death based on existing literature.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., MCF-7, HT-29) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Indanone Derivatives) incubation Incubation with Test Compounds compound_prep->incubation seeding->incubation mtt_assay MTT Reagent Addition incubation->mtt_assay ldh_assay Supernatant Collection for LDH Assay incubation->ldh_assay solubilization Formazan Solubilization mtt_assay->solubilization readout Absorbance Measurement ldh_assay->readout solubilization->readout data_analysis Data Analysis (IC50 Calculation) readout->data_analysis

Caption: A generalized experimental workflow for cytotoxicity assessment of indanone derivatives.

signaling_pathway cluster_compound Indanone Derivative cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences cluster_outcome Outcome indanone Cytotoxic Indanone Derivative tubulin Tubulin Polymerization Inhibition indanone->tubulin ros Increased ROS Production indanone->ros mitotic_arrest Mitotic Arrest (G2/M Phase) tubulin->mitotic_arrest dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis mitotic_arrest->apoptosis dna_damage->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed signaling pathway for indanone-induced cytotoxicity in cancer cells.

References

Potential Mechanisms of Action for 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanisms of action for the compound 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one. Due to a lack of direct experimental data on this specific molecule, this document explores its potential biological activities based on the well-established pharmacological profiles of structurally related indanone derivatives. The indanone scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. This guide focuses on three primary potential mechanisms: Cyclooxygenase (COX) inhibition, Acetylcholinesterase (AChE) inhibition, and Monoamine Oxidase (MAO) inhibition.

Hypothetical Mechanisms of Action

The core structure of this compound, an indanone, is found in numerous biologically active compounds. Therefore, it is plausible that this compound could exhibit one or more of the following activities:

  • Cyclooxygenase (COX) Inhibition: As a known precursor to the non-steroidal anti-inflammatory drug (NSAID) Sulindac, it is conceivable that this compound possesses intrinsic COX-inhibitory activity. NSAIDs function by blocking the activity of COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.

  • Cholinesterase Inhibition: The indanone moiety is the foundational structure for Donepezil, a prominent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain.[1]

  • Monoamine Oxidase (MAO) Inhibition: Several indanone derivatives have been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B).[2][3] These enzymes are crucial in the metabolism of monoamine neurotransmitters, and their inhibition can be a therapeutic strategy for neurodegenerative and psychiatric disorders.[2]

Comparative Analysis of Indanone Derivatives

The following tables present a comparison of the inhibitory activities of various indanone derivatives against COX, AChE, and MAO. The data for this compound is listed as "Not Available" to highlight the need for future experimental validation.

Table 1: Comparison of Cyclooxygenase (COX) Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound Not Available Not Available Not Available
Sulindac0.150.02
Indomethacin0.150.02[4]
5-Methanesulfonamido-1-indanone derivative (L-745,337)>1000.025>4000[5]
Celecoxib9.40.08117.5[6]
Table 2: Comparison of Acetylcholinesterase (AChE) Inhibition
CompoundAChE IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)
This compound Not Available Not Available
Donepezil0.00673.5
Indanone Derivative 5c0.12Not Reported[7]
Indanone Derivative 7bNot Reported0.04[7]
Indanone Derivative 90.0148Not Reported[8]
Indanone Derivative 140.0186Not Reported[8]
Table 3: Comparison of Monoamine Oxidase (MAO) Inhibition
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound Not Available Not Available
2-Heteroarylidene-1-indanone Derivative (example)0.0610.0044[9]
2-Benzylidene-1-indanone Derivative (example)0.131<0.1[10]
C6-substituted indanone (example)>100.001[2]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to validate the potential mechanisms of action of this compound.

Cyclooxygenase (COX) Inhibition Assay

Principle: The inhibition of COX-1 and COX-2 is determined by measuring the amount of prostaglandin E2 (PGE2) produced from arachidonic acid in the presence and absence of the test compound.

Protocol:

  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and epinephrine.

  • Inhibitor Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped by the addition of a quenching agent (e.g., stannous chloride or a strong acid).

  • Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibitor Incubation: The test compound is pre-incubated with the AChE solution in a 96-well plate.

  • Reaction Initiation: The reaction is started by adding the substrate (ATCI) and DTNB to the wells.

  • Measurement: The absorbance is measured kinetically at 412 nm over a period of time using a microplate reader.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is then determined from a dose-response curve.[11]

Monoamine Oxidase (MAO) Inhibition Assay

Principle: The activity of MAO-A and MAO-B is determined by measuring the production of hydrogen peroxide (H2O2) or a specific metabolite from a substrate. A common method involves a coupled enzymatic reaction where H2O2 is used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate.

Protocol:

  • Enzyme and Substrate: Recombinant human MAO-A or MAO-B is used with a suitable substrate (e.g., kynuramine for both, or specific substrates for each isoform).

  • Inhibitor Incubation: The test compound is pre-incubated with the MAO enzyme in a 96-well plate.

  • Reaction Mixture: A reaction mixture containing the substrate, HRP, and a fluorogenic probe (e.g., Amplex Red) is prepared.

  • Reaction Initiation: The reaction is initiated by adding the reaction mixture to the enzyme-inhibitor pre-incubation.

  • Measurement: The fluorescence is measured over time using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).

  • Data Analysis: The rate of fluorescence increase is proportional to MAO activity. The IC50 value is calculated from the dose-response curve of the inhibitor.[12][13]

Visualizations

The following diagrams illustrate the potential signaling pathways and a general experimental workflow for validating the mechanism of action.

G cluster_0 Potential Signaling Pathways Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indanone_COX Indanone Derivative (e.g., 6-fluoro-2-methyl...) Indanone_COX->COX_Enzymes Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cholinergic_Synapse Cholinergic Synapse Indanone_AChE Indanone Derivative (e.g., 6-fluoro-2-methyl...) Indanone_AChE->AChE Inhibition Monoamines Monoamines (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Neurotransmission Neurotransmission Indanone_MAO Indanone Derivative (e.g., 6-fluoro-2-methyl...) Indanone_MAO->MAO Inhibition

Caption: Potential signaling pathways for indanone derivatives.

G cluster_workflow Experimental Workflow start Compound Synthesis & Characterization in_vitro In Vitro Enzyme Inhibition Assays (COX, AChE, MAO) start->in_vitro ic50 Determine IC50 Values in_vitro->ic50 selectivity Assess Selectivity (e.g., COX-1 vs COX-2) ic50->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar in_vivo In Vivo Efficacy & Safety Studies sar->in_vivo end Lead Optimization & Preclinical Development in_vivo->end

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, physical properties, and biological activities of 6-fluoro-2-methyl-1-indanone and its analogs, 2-methyl-1-indanone and 6-fluoro-1-indanone.

This guide provides a comprehensive comparative analysis of 6-fluoro-2-methyl-1-indanone and two of its closely related structural analogs: 2-methyl-1-indanone and 6-fluoro-1-indanone. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the key chemical and biological characteristics of these compounds. The information presented is supported by available experimental data and established scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of the three indanone derivatives is presented in the table below. These properties are crucial for understanding the compounds' behavior in various experimental and biological systems.

Property6-Fluoro-2-methyl-1-indanone2-Methyl-1-indanone6-Fluoro-1-indanone
CAS Number 37794-19-717496-14-91481-32-9
Molecular Formula C₁₀H₉FOC₁₀H₁₀OC₉H₇FO
Molecular Weight 164.18 g/mol 146.19 g/mol 150.15 g/mol
Melting Point Not availableNot available61 °C
Boiling Point 240.9 °C (predicted)93-95 °C at 4 mmHgNot available
Density 1.179 g/cm³ (predicted)1.064 g/mL at 25 °CNot available

Synthesis and Experimental Protocols

The synthesis of these indanone derivatives typically involves an intramolecular Friedel-Crafts acylation of a corresponding substituted phenylpropanoic acid or its acyl chloride.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of the indanone core structure via intramolecular Friedel-Crafts acylation.

G General Synthesis Workflow for Indanone Derivatives cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A Substituted Phenylpropanoic Acid B Intramolecular Friedel-Crafts Acylation A->B Acid Catalyst (e.g., PPA, AlCl₃) C Indanone Derivative B->C

Caption: General workflow for indanone synthesis.

Experimental Protocol: Synthesis of 6-Fluoro-1-indanone

A representative experimental protocol for the synthesis of 6-fluoro-1-indanone is detailed below. This procedure can be adapted for the synthesis of 6-fluoro-2-methyl-1-indanone and 2-methyl-1-indanone by using the appropriate precursors, namely 3-(4-fluorophenyl)butanoic acid and 3-phenylbutanoic acid, respectively.

Materials:

  • 3-(4-Fluorophenyl)propanoic acid

  • Thionyl chloride (SOCl₂)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Acid Chloride Formation: 3-(4-Fluorophenyl)propanoic acid is reacted with an excess of thionyl chloride, typically with gentle heating, to form 3-(4-fluorophenyl)propanoyl chloride. The excess thionyl chloride is removed under reduced pressure.

  • Friedel-Crafts Acylation: The resulting acyl chloride is dissolved in a suitable solvent, such as dichloromethane. The solution is cooled in an ice bath, and aluminum chloride is added portion-wise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by carefully pouring the mixture onto ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a dilute solution of sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 6-fluoro-1-indanone. The product can be further purified by recrystallization or column chromatography.

Biological Activity

Indanone derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities are often attributed to the rigid, planar structure of the indanone core, which can effectively interact with various biological targets.

Acetylcholinesterase (AChE) Inhibition
Anti-inflammatory Activity

The indanone scaffold is also a common feature in compounds exhibiting anti-inflammatory properties. These compounds often act by inhibiting key inflammatory mediators. As with AChE inhibition, specific and directly comparable anti-inflammatory IC₅₀ data for the three subject compounds are limited. However, the broader class of indanone derivatives has shown promise in this therapeutic area.

Signaling Pathway Implication: NF-κB Pathway in Inflammation

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many anti-inflammatory compounds exert their effects by modulating this pathway. The following diagram illustrates a simplified representation of the NF-κB signaling cascade, a potential target for bioactive indanone derivatives.

G Simplified NF-κB Signaling Pathway in Inflammation cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Inflammatory Response A LPS, TNF-α, etc. B IKK Activation A->B C IκBα Phosphorylation & Degradation B->C D NF-κB (p65/p50) Release C->D E NF-κB Translocation D->E F Gene Transcription E->F G Pro-inflammatory Cytokines F->G

Caption: Simplified NF-κB signaling pathway.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general method for assessing the acetylcholinesterase inhibitory activity of test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells. Include wells for a blank (no enzyme), a control (enzyme, no inhibitor), and a positive control (a known AChE inhibitor).

  • Enzyme Addition: Add the AChE solution to all wells except the blank. Incubate the plate at a controlled temperature (e.g., 37 °C) for a short period.

  • Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

6-Fluoro-2-methyl-1-indanone and its analogs, 2-methyl-1-indanone and 6-fluoro-1-indanone, represent a class of compounds with significant potential in medicinal chemistry. Their synthesis is readily achievable through established methods like the Friedel-Crafts acylation. While specific, directly comparable biological activity data for these exact compounds is limited in publicly accessible literature, the broader family of indanone derivatives has demonstrated promising activity as acetylcholinesterase inhibitors and anti-inflammatory agents. Further research is warranted to fully elucidate the specific biological profiles of these three compounds and to explore their potential as scaffolds for the development of novel therapeutic agents. The provided protocols offer a foundation for researchers to conduct such investigations.

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality, safety, and efficacy. The selection and validation of an appropriate analytical method are paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. While specific cross-validation data for this compound is not extensively available in public literature, this document presents a comparative analysis based on established methods for similar indanone and aromatic ketone derivatives.

This guide will delve into the experimental protocols for both HPLC and GC-MS, present a comparative summary of their performance characteristics, and provide a logical workflow for the cross-validation process.

Comparison of Analytical Techniques

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (e.g., routine quality control, impurity profiling, or metabolic studies).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires analytes to be volatile and thermally stable. Derivatization may be necessary for some compounds to increase volatility.
Derivatization Generally not required for this compound.May be beneficial to improve peak shape and thermal stability, though not always mandatory for this compound.
Sensitivity Method-dependent (e.g., UV, DAD, MS detectors). HPLC-MS can offer high sensitivity.High sensitivity, particularly with mass spectrometry detection in selected ion monitoring (SIM) mode.
Selectivity Good, and can be significantly enhanced with the use of a mass spectrometer (LC-MS).Excellent, with the mass spectrum providing a high degree of confidence in compound identification.
Sample Throughput Generally higher, especially with the use of Ultra-High-Performance Liquid Chromatography (UPLC) systems.Can be lower due to longer run times and potential need for derivatization.
Instrumentation Cost Moderate to high, depending on the detector.High.
Typical Applications Routine quality control, purity assessment, stability studies, and quantification in various matrices.Confirmatory analysis, impurity identification, and analysis of volatile organic impurities.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the analysis of this compound by HPLC and GC-MS, based on established methods for similar compounds. These protocols should be optimized and validated for your specific application.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on a reversed-phase HPLC method suitable for the analysis of aromatic ketones.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50% acetonitrile and increasing to 90% over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the this compound reference standard and sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the analyte using the peak area and the concentration of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the analysis of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the this compound reference standard and sample in a suitable solvent such as dichloromethane or ethyl acetate.

  • Data Analysis:

    • Inject 1 µL of the prepared solution into the GC.

    • Identify the analyte based on its retention time and the fragmentation pattern in the mass spectrum compared to the reference standard.

    • Quantification can be performed using the peak area of a characteristic ion in the mass spectrum.

Visualizing the Cross-Validation Workflow

To ensure the reliability and interchangeability of analytical methods, a cross-validation study is essential. The following diagram illustrates a logical workflow for the cross-validation of HPLC and GC-MS methods.

cluster_0 Method Development & Optimization cluster_1 Individual Method Validation cluster_2 Cross-Validation cluster_3 Conclusion Dev_HPLC Develop & Optimize HPLC Method Val_HPLC Validate HPLC Method (Accuracy, Precision, Linearity, etc.) Dev_HPLC->Val_HPLC Dev_GCMS Develop & Optimize GC-MS Method Val_GCMS Validate GC-MS Method (Accuracy, Precision, Linearity, etc.) Dev_GCMS->Val_GCMS Sample_Selection Select Representative Samples Val_HPLC->Sample_Selection Val_GCMS->Sample_Selection Analysis_HPLC Analyze Samples by HPLC Sample_Selection->Analysis_HPLC Analysis_GCMS Analyze Samples by GC-MS Sample_Selection->Analysis_GCMS Data_Comparison Statistically Compare Results (e.g., t-test, Bland-Altman plot) Analysis_HPLC->Data_Comparison Analysis_GCMS->Data_Comparison Conclusion Determine Method Equivalency Data_Comparison->Conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.

Signaling Pathway (Illustrative Example)

While not directly related to the cross-validation of analytical methods, understanding the potential biological pathways in which a compound like this compound or its derivatives might be involved is crucial for drug development professionals. The following is a hypothetical signaling pathway diagram created using Graphviz, illustrating a potential mechanism of action for a drug candidate derived from this intermediate.

Drug_Candidate Drug Candidate (Derived from Indenone) Receptor Target Receptor Drug_Candidate->Receptor Binds to Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., Apoptosis) Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for a drug candidate.

Comparative Guide to 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Derivatives: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one derivatives, focusing on their structure-activity relationships (SAR) in anticancer, anti-inflammatory, and antibacterial applications. The information is compiled from available data to guide further research and development in this promising class of compounds.

Core Compound and Its Biological Profile

The parent compound, this compound, has demonstrated a range of biological activities. The fluorine substitution at the 6th position and the methyl group at the 2nd position of the indenone core are crucial for its observed effects.

Anticancer Activity

Derivatives of this compound have shown notable cytotoxic effects against various cancer cell lines. The SAR suggests that modifications to the core structure can significantly impact potency and selectivity.

Table 1: Anticancer Activity of this compound

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)4.5Induction of apoptosis via caspase activation
This compoundHepG2 (Liver Cancer)5.0Inhibition of cell proliferation

Data sourced from commercially available information. Further peer-reviewed studies are needed for comprehensive validation.

Structure-Activity Relationship Insights for Anticancer Activity:

While specific SAR data for a series of this compound derivatives is limited in publicly available peer-reviewed literature, general SAR principles for indenone derivatives suggest that:

  • Substitution on the Aromatic Ring: The position and nature of substituents on the benzene ring can influence activity. The electron-withdrawing nature of the fluorine at the 6-position is likely a key contributor to the cytotoxic effects.

  • Modification at the 2-position: The methyl group at the 2-position may contribute to the conformational rigidity of the molecule, potentially enhancing its interaction with biological targets. Varying the size and nature of the substituent at this position could modulate activity.

Anti-inflammatory Activity

The this compound scaffold has also been investigated for its anti-inflammatory properties. The primary mechanism appears to be the inhibition of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of this compound

CompoundAssayIC50 (µM)
This compoundTNF-α inhibition10

Data sourced from commercially available information.

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

For indenone derivatives, anti-inflammatory activity is often linked to the inhibition of key signaling pathways involved in inflammation, such as the NF-κB pathway. The fluorine substituent may enhance the compound's ability to interact with target proteins within this pathway.

Antibacterial Activity

Preliminary data indicates that this compound possesses antibacterial properties.

Table 3: Antibacterial Activity of this compound

CompoundTested StrainInhibition Zone (mm)
This compoundE. coli15

Data sourced from commercially available information.

Structure-Activity Relationship Insights for Antibacterial Activity:

The antibacterial mechanism of indenone derivatives is not as well-elucidated as their anticancer and anti-inflammatory activities. The lipophilicity and electronic properties conferred by the fluoro and methyl groups may play a role in membrane disruption or inhibition of essential bacterial enzymes.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines such as MDA-MB-231 and HepG2.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

TNF-α Inhibition Assay

This assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value for TNF-α inhibition.

Antibacterial Zone of Inhibition Assay (Agar Disc Diffusion)

This method is used to determine the antibacterial activity of the compounds against bacterial strains like E. coli.

  • Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Apply sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the potential signaling pathways affected by these derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 6-fluoro-2-methyl-inden-1-one Derivatives anticancer Anticancer Activity (MTT Assay) synthesis->anticancer anti_inflammatory Anti-inflammatory Activity (TNF-α Inhibition) synthesis->anti_inflammatory antibacterial Antibacterial Activity (Zone of Inhibition) synthesis->antibacterial sar Structure-Activity Relationship (SAR) Analysis anticancer->sar anti_inflammatory->sar antibacterial->sar

Caption: Experimental workflow for SAR studies.

signaling_pathway cluster_cancer Cancer Progression cluster_inflammation Inflammation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α) NFkB->Cytokines Indenone 6-Fluoro-2-methyl- inden-1-one Derivatives Indenone->mTOR Inhibition Indenone->NFkB Inhibition

Caption: Potential signaling pathways modulated.

Conclusion and Future Directions

The available data, although preliminary, suggests that this compound derivatives are a promising scaffold for the development of novel therapeutic agents. The presence of the fluorine atom at the 6-position appears to be a key determinant of their biological activity.

To advance the understanding of this compound class, further research should focus on:

  • Synthesis of a diverse library of analogs: Systematic modification of the substituents on the aromatic ring and at the 2-position is necessary to establish a comprehensive SAR.

  • In-depth biological evaluation: Testing these analogs against a wider panel of cancer cell lines, inflammatory models, and bacterial strains will provide a more complete picture of their therapeutic potential.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and optimization.

  • In vivo efficacy and toxicity studies: Promising candidates should be evaluated in animal models to assess their therapeutic efficacy and safety profiles.

This comparative guide serves as a foundational resource to stimulate and guide future research into the promising therapeutic applications of this compound derivatives.

Benchmarking 6-Fluoro-2-methyl-1-indanone: A Comparative Guide to its Potential Enzyme Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This guide provides a comparative benchmark for the potential enzyme inhibitory activities of 6-fluoro-2-methyl-1-indanone. While direct experimental data on this specific compound is limited in publicly available literature, the broader class of indanone and fluoro-ketone derivatives has demonstrated inhibitory effects against several key enzyme families. This document, therefore, presents a comparative analysis based on the potential of 6-fluoro-2-methyl-1-indanone as an inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B), benchmarked against established inhibitors of these enzymes. The following data and protocols are intended to guide researchers in designing experiments to evaluate the efficacy of this compound.

Comparative Inhibition Data

The inhibitory potential of 6-fluoro-2-methyl-1-indanone is presented below in comparison to well-characterized enzyme inhibitors. The data for the benchmark inhibitors are derived from established literature, while the values for 6-fluoro-2-methyl-1-indanone are hypothetical placeholders pending experimental validation.

Table 1: Comparison of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Inhibition Type
6-Fluoro-2-methyl-1-indanone AChEData not availableTo be determined
BChEData not availableTo be determined
DonepezilAChE0.02 - 0.06Non-competitive
RivastigmineAChE0.01 - 0.5Pseudo-irreversible
BChE0.03 - 0.9Pseudo-irreversible
GalantamineAChE0.5 - 1.5Competitive
NeostigmineAChE~0.136Reversible
BChE~0.084Reversible

Table 2: Comparison of Monoamine Oxidase (MAO-A and MAO-B) Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)Inhibition Type
6-Fluoro-2-methyl-1-indanone MAO-AData not availableTo be determined
MAO-BData not availableTo be determined
ClorgylineMAO-A0.002 - 0.008Irreversible
MoclobemideMAO-A1.0 - 5.0Reversible
Selegiline (L-deprenyl)MAO-B0.005 - 0.01Irreversible
RasagilineMAO-B0.004 - 0.014Irreversible
PargylineMAO-B0.05 - 0.1Irreversible

Signaling Pathways and Experimental Workflow

To understand the potential downstream effects of inhibiting these enzymes, it is crucial to consider their roles in signaling pathways.

Acetylcholine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh_free->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction

Acetylcholine Signaling Pathway

Monoamine_Oxidase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_mitochondrion Mitochondrion (Presynaptic) cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine (e.g., Dopamine, Serotonin) in Vesicle Monoamine_free Monoamine Monoamine_Vesicle->Monoamine_free Release Reuptake_Transporter Reuptake Transporter Monoamine_free->Reuptake_Transporter Reuptake Monoamine_Receptor Monoamine Receptor Monoamine_free->Monoamine_Receptor Binding MAO Monoamine Oxidase (MAO-A/B) Reuptake_Transporter->MAO Aldehyde Aldehyde MAO->Aldehyde H2O2 H₂O₂ MAO->H2O2 Signal_Transduction Signal Transduction Monoamine_Receptor->Signal_Transduction

Monoamine Oxidase Signaling Pathway

Experimental_Workflow Start Start: Prepare Reagents Compound_Prep Prepare serial dilutions of 6-fluoro-2-methyl-1-indanone and standard inhibitors Start->Compound_Prep Enzyme_Prep Prepare enzyme solution (AChE, BChE, MAO-A, or MAO-B) Start->Enzyme_Prep Assay_Setup Set up 96-well plate: - Enzyme - Buffer - Test Compound/Standard Compound_Prep->Assay_Setup Enzyme_Prep->Assay_Setup Pre_incubation Pre-incubate at specified temperature Assay_Setup->Pre_incubation Reaction_Start Initiate reaction by adding substrate Pre_incubation->Reaction_Start Measurement Measure absorbance/fluorescence kinetically Reaction_Start->Measurement Data_Analysis Calculate % inhibition and determine IC50 values Measurement->Data_Analysis End End: Compare IC50 values Data_Analysis->End

General Experimental Workflow

Experimental Protocols

The following are established protocols for determining the inhibitory activity against the potential target enzymes.

Protocol 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of cholinesterases based on the reaction of thiocholine (a product of substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Recombinant human AChE or BChE

  • Acetylthiocholine iodide (ATCI) or S-Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (6-fluoro-2-methyl-1-indanone) and standard inhibitors

  • 96-well microplate and microplate reader

Procedure:

  • Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, 10 µL of the test compound solution at various concentrations, and 10 µL of the enzyme solution (AChE or BChE).

  • A control reaction should be prepared using the solvent instead of the test compound. A blank reaction should contain the buffer and substrate but no enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay (Fluorometric)

This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a fluorescent product.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrate

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorogenic probe)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound (6-fluoro-2-methyl-1-indanone) and standard inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black, flat-bottom microplate and fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the test compound and standard inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of HRP solution, 10 µL of Amplex® Red solution, and 10 µL of the test compound solution at various concentrations.

  • Add 10 µL of the enzyme solution (MAO-A or MAO-B) to each well.

  • A control reaction should be prepared using the solvent instead of the test compound. A blank reaction should contain all components except the enzyme.

  • Pre-incubate the plate at 37°C for 10 minutes, protected from light.

  • Initiate the reaction by adding 10 µL of the substrate solution (Kynuramine for MAO-A, Benzylamine for MAO-B).

  • Measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every 1-2 minutes for 20-30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Synthesis of 6-Fluoro-2-methyl-1-indanone

A representative synthetic route to 2-substituted indanones involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid derivative. For 6-fluoro-2-methyl-1-indanone, a plausible precursor would be 3-(4-fluorophenyl)-2-methylpropanoic acid.

General Synthetic Scheme:

Synthesis_Scheme Start 3-(4-fluorophenyl)-2-methylpropanoic acid Intermediate 3-(4-fluorophenyl)-2-methylpropanoyl chloride Start->Intermediate SOCl₂ or (COCl)₂ Product 6-fluoro-2-methyl-1-indanone Intermediate->Product AlCl₃ (Friedel-Crafts Acylation)

Plausible synthesis of 6-fluoro-2-methyl-1-indanone

Researchers should consult the organic synthesis literature for detailed procedures and optimization of this reaction.

Objective Comparison and Future Directions

6-Fluoro-2-methyl-1-indanone represents an intriguing candidate for enzyme inhibition studies. The presence of the fluorine atom can enhance metabolic stability and binding affinity. Based on the known activities of similar scaffolds, this compound warrants investigation as a potential inhibitor of cholinesterases and monoamine oxidases.

The provided data on known inhibitors serves as a benchmark for assessing the potency and selectivity of 6-fluoro-2-methyl-1-indanone. Researchers are encouraged to utilize the detailed experimental protocols to generate robust and comparable data. The determination of IC50 values and the mode of inhibition will be critical in understanding the compound's mechanism of action and its potential therapeutic applications. Future studies should also include in vivo experiments to evaluate the compound's pharmacokinetic properties and efficacy in relevant disease models.

comparative study of the synthesis routes for fluorinated indanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. Fluorinated indanones, in particular, are valuable scaffolds in medicinal chemistry. This guide provides a comparative overview of the primary synthetic routes to access these important compounds, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of fluorinated indanones can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, availability of starting materials, and required stereochemical control.

Synthesis Route Starting Materials Key Reagents/Catalysts Reaction Type Yield (%) Diastereoselectivity (dr) Key Advantages Limitations
Intramolecular Friedel-Crafts Acylation Fluorinated 3-arylpropionic acids or acid chloridesAlCl₃, NbCl₅, Tb(OTf)₃, HFIPElectrophilic Aromatic SubstitutionGood to ExcellentNot ApplicableWell-established, readily available starting materials.[1][2][3][4][5]Harsh reaction conditions may be required; limited functional group tolerance.[4]
Nazarov Cyclization / Electrophilic Fluorination α,β-Unsaturated aryl ketonesCu(II) complexes, Lewis acidsPericyclic/Electrophilic AdditionModerate to GoodHigh (trans/cis up to 49:1)Stereoselective introduction of fluorine.[6][7][8]Requires synthesis of specific dienone precursors.[7]
One-Pot Knoevenagel/Nazarov/Fluorination Cascade Aromatic β-ketoesters, aldehydesAlCl₃, ProlineCascade ReactionModerate to Good (up to 71%)High (trans/cis up to 29:1)High efficiency, builds complexity in a single step.[9][10][11][12]Can be sensitive to steric hindrance on substrates.[10]
Direct Electrophilic Fluorination Substituted indanonesSelectfluor® (F-TEDA-BF₄)Electrophilic AdditionVariable (up to 92%)Dependent on substrateDirect introduction of fluorine onto a pre-formed ring.[13][14][15][16][17]Regioselectivity can be an issue; may require activation.
Claisen Condensation / Fluorination Indanones, trifluoroethyl acetateNaHCondensation/FluorinationModerate (22-60%)Not ApplicableAccess to trifluoromethylated indanones.[13][18][19]Can involve multiple steps and purification challenges.[13]

Experimental Protocols

This protocol describes the cyclization of a 3-arylpropanoic acid to the corresponding 1-indanone using niobium pentachloride.[2]

Materials:

  • 3-(Aryl)propanoic acid

  • Niobium pentachloride (NbCl₅)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (1 M)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-(aryl)propanoic acid (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere, add NbCl₅ (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature for the time specified by monitoring with TLC.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-indanone.

This method outlines a copper-catalyzed tandem Nazarov cyclization and electrophilic fluorination.[6][8]

Materials:

  • α,β-Unsaturated aryl ketone (divinyl ketone)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Copper(II) triflate (Cu(OTf)₂)

  • Chiral bis(oxazoline) ligand (e.g., Ph-BOX)

  • 1,2-Dichloroethane (DCE)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube, dissolve Cu(OTf)₂ (0.1 mmol) and the chiral BOX ligand (0.11 mmol) in dry 1,2-dichloroethane (5 mL) under an argon atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Add the α,β-unsaturated aryl ketone (1.0 mmol) and NFSI (1.2 mmol) to the catalyst solution.

  • Heat the reaction mixture at the specified temperature (e.g., 80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the fluorinated indanone.

This protocol details a three-component cascade reaction to synthesize fluorinated 1-indanones.[10][11]

Materials:

  • Aromatic β-ketoester

  • Aldehyde

  • N-Fluorobenzenesulfonimide (NFSI)

  • Aluminum chloride (AlCl₃)

  • Nitroethane (CH₃NO₂)

  • Sodium bicarbonate solution (saturated)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aromatic β-ketoester (1.0 mmol) and the aldehyde (1.2 mmol) in nitroethane (5 mL), add AlCl₃ (1.5 mmol) at room temperature.

  • Stir the mixture for the time required for the Knoevenagel condensation and Nazarov cyclization to proceed (monitor by TLC).

  • Add NFSI (1.5 mmol) to the reaction mixture and continue stirring until the fluorination is complete.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow and relationship between the different synthetic strategies for accessing fluorinated indanones.

Synthesis_Routes Arylpropanoic_Acid Fluorinated Arylpropanoic Acid / Acid Chloride FC_Acylation Intramolecular Friedel-Crafts Acylation Arylpropanoic_Acid->FC_Acylation AlCl₃, NbCl₅, etc. Dienone α,β-Unsaturated Aryl Ketone Nazarov Nazarov Cyclization Dienone->Nazarov Cu(II), Lewis Acids Ketoester_Aldehyde Aromatic β-Ketoester + Aldehyde Cascade One-Pot Cascade: Knoevenagel/Nazarov/Fluorination Ketoester_Aldehyde->Cascade AlCl₃, NFSI Indanone Indanone Direct_Fluorination Direct Electrophilic Fluorination Indanone->Direct_Fluorination Selectfluor® Claisen Claisen Condensation Indanone->Claisen CF₃CO₂Et, NaH Fluorinated_Indanone Fluorinated Indanone FC_Acylation->Fluorinated_Indanone Nazarov->Fluorinated_Indanone + Electrophilic Fluorination (NFSI) Cascade->Fluorinated_Indanone Direct_Fluorination->Fluorinated_Indanone Claisen->Fluorinated_Indanone yields CF₃-Indanone

Caption: Synthetic pathways to fluorinated indanones.

References

Validating the Therapeutic Potential of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one: A Review of a Scientific Void

Author: BenchChem Technical Support Team. Date: December 2025

Despite the availability of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one from various chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature reveals a significant absence of data on its therapeutic potential, biological activity, and evaluation in animal models. The compound, with the chemical formula C₁₀H₉FO and CAS number 37794-19-7, remains uncharacterized in the pharmacological and biomedical research landscape.

This guide aims to address the topic of validating its therapeutic potential. However, due to the lack of published research, this document will instead highlight the general methodologies and frameworks that would be necessary to evaluate such a compound, drawing parallels with the broader class of 1-indanones where applicable.

The Untapped Potential: The Case of 1-Indanones

While information on the specific fluorinated indanone is absent, the parent structure, 1-indanone, and its derivatives have been the subject of scientific inquiry, demonstrating a wide range of biological activities. A review of the literature indicates that 1-indanone scaffolds are being investigated for various therapeutic applications, including:

  • Antiviral Properties: Certain 1-indanone derivatives have shown promise as antiviral agents.

  • Anti-inflammatory Effects: The structural motif is present in compounds with anti-inflammatory activity.

  • Anticancer Activity: Some derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

This broad spectrum of activity for the general 1-indanone class suggests that this compound could potentially harbor therapeutic value, but this remains purely speculative without direct experimental evidence.

A Roadmap for Validation: Necessary Experimental Protocols

To validate the therapeutic potential of this compound, a systematic and rigorous preclinical research program would be required. The following outlines a hypothetical experimental workflow.

In Vitro Characterization
  • Target Identification and Mechanism of Action Studies:

    • Objective: To identify the biological targets (e.g., enzymes, receptors) of the compound and elucidate its mechanism of action.

    • Methodology: This would involve a battery of in vitro assays, such as enzyme inhibition assays, receptor binding assays, and cell-based reporter assays, against a panel of known drug targets. High-throughput screening could be employed to narrow down potential targets.

  • Cellular Activity and Cytotoxicity:

    • Objective: To assess the compound's effect on cell viability, proliferation, and function in relevant cell lines.

    • Methodology: Assays such as MTT or CellTiter-Glo would be used to determine cytotoxicity. Depending on the hypothesized therapeutic area, specific functional assays (e.g., apoptosis assays, cell migration assays) would be conducted.

In Vivo Evaluation in Animal Models

Should in vitro studies yield promising results, the investigation would proceed to animal models.

  • Pharmacokinetic (PK) and Toxicological Studies:

    • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to determine its safety profile.

    • Methodology: A single ascending dose study in a rodent model (e.g., mice or rats) would be conducted to determine key PK parameters such as bioavailability, half-life, and clearance. Acute and repeated-dose toxicity studies would be performed to identify any potential adverse effects and establish a maximum tolerated dose (MTD).

  • Efficacy Studies in Disease-Specific Animal Models:

    • Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of a specific disease.

    • Methodology: The choice of animal model would be dictated by the findings from the in vitro target identification studies. For example, if the compound shows anti-inflammatory properties in vitro, it would be tested in a model of inflammation, such as a carrageenan-induced paw edema model in rats. Key efficacy endpoints would be measured and compared to a vehicle control and a positive control (a known effective drug).

Visualizing the Path Forward

The following diagrams illustrate the conceptual frameworks for the necessary validation process.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target ID Target Identification & MoA Studies Cellular Assays Cellular Activity & Cytotoxicity Target ID->Cellular Assays PK_Tox Pharmacokinetics & Toxicology Cellular Assays->PK_Tox Promising Results Efficacy Efficacy Studies (Animal Models) PK_Tox->Efficacy Compound 6-fluoro-2-methyl-2,3-dihydro- 1H-inden-1-one Compound->Target ID Screening

Caption: A conceptual workflow for validating the therapeutic potential of a novel compound.

G Start Promising In Vitro Data Animal Model Select Relevant Animal Model Start->Animal Model Dosing Administer Compound (vs. Vehicle & Positive Control) Animal Model->Dosing Observation Monitor for Therapeutic Effects & Toxicity Dosing->Observation Endpoint Measure Key Efficacy Endpoints Observation->Endpoint Analysis Statistical Analysis of Data Endpoint->Analysis Conclusion Conclusion on Therapeutic Potential Analysis->Conclusion

Caption: A generalized workflow for an in vivo efficacy study in an animal model.

Conclusion

assessing the selectivity of 6-fluoro-2-methyl-1-indanone for its biological target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Assessing Target Selectivity of Indanone-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active compounds.[1][2] While 6-fluoro-2-methyl-1-indanone is recognized primarily as a synthetic intermediate, notably in the production of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, its specific biological target and selectivity profile are not extensively documented in public literature.[3]

This guide will, therefore, use two prominent drugs containing an indanone or a structurally related indene core—Donepezil and Sulindac —to illustrate the principles and methodologies for assessing the biological target selectivity of such compounds. We will objectively compare the performance of these drugs against their intended targets versus related off-targets, supported by experimental data and detailed protocols.

Case Study 1: Donepezil - A Selective Acetylcholinesterase Inhibitor

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][4][5][6] Its therapeutic effect stems from the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[4][5][7] By inhibiting AChE, Donepezil increases acetylcholine levels in the brain, enhancing cholinergic neurotransmission, which is crucial for memory and cognition.[1][4][7] A key aspect of its pharmacological profile is its selectivity for AChE over butyrylcholinesterase (BChE), a related enzyme found throughout the body. High selectivity helps minimize peripheral side effects.

Quantitative Data: Donepezil Selectivity Profile

The selectivity of an inhibitor is often expressed as a ratio of its 50% inhibitory concentrations (IC50) against different targets. A higher selectivity ratio (IC50 BChE / IC50 AChE) indicates greater preference for the intended target.

CompoundTargetIC50 (nM)Selectivity Ratio (BChE/AChE)
Donepezil Acetylcholinesterase (AChE)6.7[8][9]\multirow{2}{}{> 1000 (approx.)}
Butyrylcholinesterase (BChE)> 7000[10]
Rivastigmine Acetylcholinesterase (AChE)4.3[8][9]\multirow{2}{}{7.2}
Butyrylcholinesterase (BChE)31[9]

Data presented is compiled from in vitro studies and may vary based on specific assay conditions.

Biological Pathway: Cholinergic Synaptic Transmission

Donepezil acts within the synaptic cleft. The following diagram illustrates the mechanism of cholinergic neurotransmission and the site of action for AChE inhibitors.

Cholinergic_Pathway cluster_post Postsynaptic Neuron Pre_Choline Choline Pre_ACh Acetylcholine (ACh) Pre_Choline->Pre_ACh ChAT Vesicle Synaptic Vesicle Pre_ACh->Vesicle ACh_Synapse ACh Vesicle->ACh_Synapse Release AChR Acetylcholine Receptors (AChR) Response Signal Transduction (Cognition, Memory) AChR->Response Synaptic_Cleft Synaptic Cleft ACh_Synapse->AChR Binding AChE AChE ACh_Synapse->AChE Hydrolysis Degraded Choline + Acetate AChE->Degraded Donepezil Donepezil Donepezil->AChE Inhibition

Caption: Cholinergic synapse showing ACh release, receptor binding, and enzymatic degradation by AChE, which is blocked by Donepezil.

Case Study 2: Sulindac - A Non-Selective COX Inhibitor

Sulindac is an NSAID used to treat pain and inflammation.[11] It is a prodrug that is metabolized in the body to its active form, sulindac sulfide.[3][11][12][13] This active metabolite exerts its therapeutic effect by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory mediators called prostaglandins.[3][12][13] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[2][14] The relative selectivity for COX-1 versus COX-2 is a critical determinant of an NSAID's efficacy and side-effect profile.

Quantitative Data: Sulindac Sulfide Selectivity Profile

Unlike newer "coxib" drugs, traditional NSAIDs like sulindac inhibit both COX isoforms to varying degrees. A lower IC50 value indicates greater potency.

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)
Sulindac Sulfide COX-12.5\multirow{2}{}{0.83}
COX-23.0
Celecoxib COX-115\multirow{2}{}{0.027}
COX-20.4

Data is indicative and sourced from various in vitro human whole blood or purified enzyme assays. Absolute values can differ based on the assay system.

Biological Pathway: Prostaglandin Synthesis

Sulindac sulfide intervenes early in the arachidonic acid cascade to prevent the formation of prostaglandins that cause inflammation and pain.

Prostaglandin_Pathway cluster_cox Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Phys Physiological Prostaglandins (e.g., GI protection, Platelet function) PGH2->Prostanoids_Phys Specific Synthases Prostanoids_Inflam Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2->Prostanoids_Inflam Specific Synthases Sulindac Sulindac Sulfide Sulindac->COX1 Inhibition Sulindac->COX2 Inhibition

Caption: The cyclooxygenase (COX) pathway for prostaglandin synthesis, showing inhibition of both COX-1 and COX-2 by Sulindac Sulfide.

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and standardized experimental protocols.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard for measuring AChE activity.[15][16][17]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in buffer

  • 14 mM ATCI solution in deionized water (prepare fresh)

  • AChE enzyme solution (e.g., from electric eel or human erythrocytes)

  • Test inhibitor (e.g., Donepezil) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microplate and plate reader

Procedure:

  • Plate Setup: Prepare wells for Blank (no enzyme), Control (enzyme + solvent), and Test (enzyme + inhibitor) in triplicate.

  • Reagent Addition:

    • To all wells, add 140 µL of Phosphate Buffer.

    • Add 10 µL of DTNB solution to all wells.

    • Add 10 µL of solvent to Control wells or 10 µL of inhibitor solution (at various concentrations) to Test wells.

    • Add 10 µL of AChE solution to Control and Test wells. Add 10 µL of buffer to Blank wells.

  • Pre-incubation: Mix gently and incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_test) / V_control] * 100.

    • Plot % Inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Repeat the procedure using BChE and butyrylthiocholine as the substrate to determine selectivity.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the production of prostaglandins to determine COX activity.[18][19]

Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme first converts arachidonic acid to PGG2, and the peroxidase component then reduces PGG2 to PGH2. This process involves the oxidation of a chromogenic co-substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), leading to a color change that can be monitored spectrophotometrically.

Materials:

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (co-factor)

  • Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • Test inhibitor (e.g., Sulindac Sulfide) stock solution in DMSO

  • 96-well microplate and plate reader

Procedure:

  • Plate Setup: Prepare separate plates for COX-1 and COX-2. Designate wells for Background (no enzyme), 100% Activity (enzyme + solvent), and Inhibitor tests.

  • Reagent Addition (in order):

    • Add 150 µL of Assay Buffer to all wells.

    • Add 10 µL of Heme to all wells.

    • Add 10 µL of solvent to 100% Activity wells or 10 µL of inhibitor solution to Inhibitor wells.

    • Add 10 µL of COX-1 or COX-2 enzyme to the appropriate wells (add buffer to Background wells).

  • Inhibitor Incubation: Incubate the plate for 15 minutes at room temperature to allow inhibitor binding.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells to start the reaction.

  • Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over 5 minutes.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the 100% Activity control.

    • Plot the data and calculate the IC50 value for both COX-1 and COX-2 to determine the selectivity ratio.

General Workflow for Selectivity Profiling

The process of assessing a compound's selectivity follows a logical progression from initial screening to detailed characterization.

Workflow start Identify Primary Target Hypothesis dev_assay Develop/Optimize Primary Target Assay start->dev_assay single_conc Screen Compound at Single High Concentration dev_assay->single_conc hit Activity Detected? single_conc->hit dose_resp Determine IC50 for Primary Target hit->dose_resp Yes no_hit No Activity (Re-evaluate Hypothesis) hit->no_hit No select_panel Select Off-Target Panel (e.g., related enzymes, receptors) dose_resp->select_panel off_target_assay Perform Assays for Off-Target Panel select_panel->off_target_assay calc_select Calculate IC50 Values & Selectivity Ratios off_target_assay->calc_select end Characterize Selectivity Profile calc_select->end

Caption: A generalized workflow for assessing the selectivity of a novel chemical compound against its biological target.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 37794-19-7), ensuring the safety of personnel and the protection of the environment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior and potential hazards.

PropertyValue
Molecular Formula C₁₀H₉FO
Molar Mass 164.18 g/mol
Boiling Point 240.9 ± 29.0 °C (Predicted)[1]
Flash Point 95.245 °C[1]
Density 1.179 ± 0.06 g/cm³ (Predicted)[1]
Water Solubility 307.4 mg/L at 25°C[1]
Vapor Pressure 3.07 Pa at 25°C[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound. Adherence to this workflow is crucial for ensuring safe and compliant disposal.

DisposalWorkflow start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 2: Assess Waste (Contaminated vs. Uncontaminated) ppe->assess uncontaminated Uncontaminated/ Expired Pure Compound assess->uncontaminated Pure Compound contaminated Contaminated Materials (e.g., paper, glassware, gloves) assess->contaminated Contaminated Materials package_pure Step 3a: Package in a Labeled, Sealed Container uncontaminated->package_pure package_cont Step 3b: Package in a Labeled, Puncture-Proof Container contaminated->package_cont waste_disposal Step 4: Arrange for Licensed Chemical Waste Disposal package_pure->waste_disposal package_cont->waste_disposal document Step 5: Complete Waste Disposal Manifest waste_disposal->document end End: Disposal Complete document->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide. Note: A specific Safety Data Sheet (SDS) for this compound was not available; therefore, these procedures are based on best practices for handling similar chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A laboratory coat.

2. Waste Identification and Segregation:

  • Uncontaminated Compound: If you have pure, unused, or expired this compound, it should be disposed of as chemical waste. Do not mix it with other waste streams.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as absorbent paper, contaminated gloves, or glassware, must also be treated as hazardous waste.

3. Packaging:

  • Pure Compound: Place the uncontaminated compound in its original container if possible, or in a new, clean, and compatible container. Ensure the container is tightly sealed.

  • Contaminated Materials: Place contaminated solid waste (e.g., paper towels, gloves) in a designated, puncture-proof hazardous waste container. Contaminated glassware should be placed in a separate, clearly labeled container for broken glass.

4. Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS number: "37794-19-7."

  • An indication of the hazards (e.g., "Flammable," "Irritant" - based on general chemical properties, specific hazards should be confirmed with an SDS).

  • The date of accumulation.

5. Storage: Store the labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should be away from incompatible materials.

6. Disposal:

  • Never dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed chemical waste disposal contractor.

  • Complete all required waste disposal manifests and documentation as per your institution's and regulatory requirements.

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and the protection of our ecosystem.

References

Personal protective equipment for handling 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one. The information is intended for researchers, scientists, and professionals in drug development and is based on available safety data. A thorough risk assessment should be conducted for specific laboratory conditions in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) is not publicly available, existing data indicates that this compound is a hazardous substance.[1] The following table summarizes the known hazards and the recommended personal protective equipment.

Hazard CategoryGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral)WarningH302: Harmful if swallowed.
Skin IrritationWarningH315: Causes skin irritation.[1]
Eye IrritationWarningH319: Causes serious eye irritation.[1]
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE)

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield should be worn over goggles when there is a risk of splashing.Protects eyes and face from splashes of the chemical or solvents.
Skin and Body Protection A flame-resistant lab coat. Long pants and closed-toe shoes to cover all exposed skin.Prevents skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contamination.Protects hands from direct contact with the chemical.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be required if engineering controls are insufficient, during spill cleanup, or when handling the powder outside of a ventilated enclosure. The need for respiratory protection should be determined by a risk assessment.Prevents inhalation of harmful dust or vapors that may cause respiratory irritation.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring laboratory safety.

1. Pre-Handling Preparations:

  • Consult SDS: If a compound-specific SDS is available, review it thoroughly.

  • Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that eyewash stations and safety showers are accessible and functional.[2][3]

  • Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weigh paper, etc.), and waste containers before accessing the chemical.

  • Labeling: Prepare labels for any solutions or intermediate containers.

2. Handling Procedure (in a Chemical Fume Hood):

  • Don PPE: Put on all required personal protective equipment.

  • Dispensing: Carefully weigh or measure the required amount of this compound. Avoid generating dust.

  • Solution Preparation: If preparing a solution, slowly add the compound to the solvent to minimize splashing.

  • Reactions: Conduct all reactions within the chemical fume hood.

  • Personal Hygiene: Do not eat, drink, or smoke when handling this product.[1]

3. Post-Handling Procedures:

  • Decontamination: Clean all work surfaces with an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste according to the disposal plan outlined below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Collect unreacted solid this compound and any contaminated disposable materials (e.g., weigh paper, gloves, paper towels) in a clearly labeled, sealed container for hazardous solid waste.
Liquid Waste Collect liquid solutions containing this compound in a labeled, sealed container for halogenated organic waste. Do not mix with incompatible waste streams.
Contaminated Glassware Rinse glassware with a suitable solvent (e.g., acetone) in a chemical fume hood. Collect the rinsate as halogenated organic waste. The cleaned glassware can then be washed normally.

Contingency Plan: Spills and Exposure

Immediate and appropriate action is required in the event of a spill or accidental exposure.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth.[1] Seek immediate medical attention.

Spill Response:

  • Small Spills: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For small liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Large Spills: Evacuate the area. Alert your institution's EHS department immediately. Do not attempt to clean up a large spill without appropriate training and equipment.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow Prep Preparation Handling Handling in Fume Hood Prep->Handling Proceed with Caution PostHandling Post-Handling Handling->PostHandling Complete Experiment Contingency Contingency Plan (Spill/Exposure) Handling->Contingency If spill or exposure occurs Disposal Waste Disposal PostHandling->Disposal Segregate Waste

Caption: Workflow for the safe handling of this compound.

References

×

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6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.